Clostripain
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
69898-00-6 |
|---|---|
Molekularformel |
C192H456O6 |
Molekulargewicht |
2862 g/mol |
IUPAC-Name |
hexakis(2,7-dimethyloctan-4-ol);hexakis(2,7-dimethyloct-4-ene);molecular hydrogen;propane |
InChI |
InChI=1S/6C10H22O.6C10H20.24C3H8.6H2/c6*1-8(2)5-6-10(11)7-9(3)4;6*1-9(2)7-5-6-8-10(3)4;24*1-3-2;;;;;;/h6*8-11H,5-7H2,1-4H3;6*5-6,9-10H,7-8H2,1-4H3;24*3H2,1-2H3;6*1H |
InChI-Schlüssel |
SRMJIROQHUCOER-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Clostripain from Clostridium histolyticum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain (EC 3.4.22.8), an endopeptidase isolated from the culture filtrates of Clostridium histolyticum, is a highly specific cysteine protease with a primary specificity for the carboxyl peptide bond of arginine residues.[1][2] This unique specificity, coupled with its robust activity, has established this compound as a valuable tool in various scientific disciplines, including proteomics, protein sequencing, and cell and tissue dissociation. This technical guide provides an in-depth overview of this compound, encompassing its biochemical properties, structural features, and detailed protocols for its application and analysis.
Biochemical and Physical Properties
This compound is a heterodimeric enzyme composed of a heavy chain and a light chain, with a total molecular weight of approximately 57.5 kDa.[2] The enzyme's activity is dependent on the presence of both a reducing agent and calcium ions.[3] Optimal proteolytic activity is observed at a pH range of 7.4 to 7.8.[2]
| Property | Value | References |
| EC Number | 3.4.22.8 | [2] |
| Source | Clostridium histolyticum | [1] |
| Enzyme Class | Cysteine Protease | [1] |
| Molecular Weight | Heavy Chain: ~45 kDa | [2] |
| Light Chain: ~12.5 kDa | [2] | |
| Total: ~57.5 kDa | [2] | |
| Optimal pH | 7.4 - 7.8 (with α-benzoyl-arginine ethyl ester as substrate) | [2] |
| Isoelectric Point (pI) | 4.8 - 4.9 (at 8 °C) | [2] |
| Activators | Reducing agents (e.g., Dithiothreitol - DTT), Calcium ions (Ca²⁺) | [3] |
| Inhibitors | Oxidizing agents, Sulfhydryl reagents (e.g., TLCK), Heavy metal ions (Co²⁺, Cu²⁺, Cd²⁺), Leupeptin, Aprotinin, Phenylmethylsulfonyl fluoride (B91410) (PMSF), Chymostatin | [3] |
Structure and Mechanism of Action
The catalytic activity of this compound relies on a catalytic dyad composed of His176 and Cys231.[3] The enzyme exhibits a strong preference for cleaving at the C-terminus of arginine residues. While it can also cleave at lysine (B10760008) residues, the rate is significantly lower.[4] Asp229 in the active site is crucial for defining the enzyme's strong substrate specificity for arginine at the P1 position.[3]
This compound is initially synthesized as an inactive precursor. Its activation is a calcium-dependent autocatalytic process that involves the removal of a propeptide and a linker peptide to form the mature, active heterodimer.[5]
Experimental Protocols
Enzyme Activity Assay
The activity of this compound is commonly determined by monitoring the hydrolysis of a synthetic substrate, N-α-Benzoyl-L-arginine ethyl ester (BAEE), at 253 nm.
Materials:
-
0.075 M Sodium phosphate (B84403) buffer, pH 7.6
-
7.5 mM Dithiothreitol (DTT)
-
0.75 mM N-α-Benzoyl-L-arginine ethyl ester (BAEE)
-
This compound enzyme solution (0.2-0.8 units/ml in 1.0 mM Calcium acetate (B1210297) with 2.5 mM DTT)
-
Spectrophotometer set to 253 nm and 25°C
-
Quartz cuvettes
Procedure:
-
Prepare the reaction mixture by adding the following to a quartz cuvette:
-
1.0 ml of 0.075 M phosphate buffer, pH 7.6
-
1.0 ml of 7.5 mM DTT
-
1.0 ml of 0.75 mM BAEE
-
-
Incubate the cuvette in the spectrophotometer for 3-5 minutes to reach thermal equilibrium and establish a blank rate.
-
Initiate the reaction by adding 0.1 ml of the diluted this compound enzyme solution.
-
Record the increase in absorbance at 253 nm for 4-5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve.
Unit Definition: One unit of this compound is defined as the amount of enzyme that hydrolyzes one micromole of BAEE per minute at 25°C and pH 7.6.[1]
Purification by Affinity Chromatography
This compound can be effectively purified from crude extracts using affinity chromatography with a benzamidine-sepharose resin. Benzamidine is a competitive inhibitor of this compound and serves as the affinity ligand.
Materials:
-
Benzamidine-Sepharose affinity column
-
Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0
-
Elution Buffer: 20 mM p-aminobenzamidine in Binding Buffer or a low pH buffer (e.g., 0.1 M glycine, pH 3.0)
-
Crude this compound extract
-
Chromatography system or peristaltic pump
Procedure:
-
Equilibrate the benzamidine-sepharose column with 5-10 column volumes of Binding Buffer.
-
Load the crude this compound extract onto the column at a low flow rate to allow for efficient binding.
-
Wash the column with 10-15 column volumes of Binding Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elute the bound this compound from the column using the Elution Buffer.
-
If using a competitive elution with p-aminobenzamidine, collect fractions and assay for this compound activity.
-
If using a low pH elution, collect fractions into tubes containing a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.5) to preserve enzyme activity.
-
-
Pool the active fractions and perform a buffer exchange into a suitable storage buffer.
Applications
Pancreatic Islet Isolation
This compound has been shown to significantly improve the yield and quality of human pancreatic islets for transplantation.[1][6] It acts synergistically with collagenase to digest the pancreatic tissue, leading to more efficient release of intact and functional islets.[1][6]
Proteomics and Protein Digestion
Due to its high specificity for arginine residues, this compound is a valuable alternative or supplement to trypsin for in-solution and in-gel protein digestion in proteomics workflows. Its use can lead to the generation of different peptide fragments, increasing protein sequence coverage and improving protein identification.
General In-Solution Digestion Protocol:
-
Solubilization and Denaturation: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM ammonium (B1175870) bicarbonate, pH 8.0).
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 25 mM. Incubate in the dark at room temperature for 45 minutes.
-
Dilution and Digestion: Dilute the sample 4-fold with 100 mM ammonium bicarbonate to reduce the denaturant concentration. Add this compound at an enzyme-to-protein ratio of 1:50 to 1:100 (w/w). Incubate at 37°C for 4-18 hours.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 0.5-1%.
-
Desalting: Desalt the peptide mixture using a C18 spin column or other suitable method before analysis by mass spectrometry.
Conclusion
This compound from Clostridium histolyticum is a powerful enzymatic tool with well-defined biochemical properties and a high degree of specificity. Its utility in applications ranging from cell isolation to proteomics underscores its importance in modern biological research and drug development. This guide provides a comprehensive technical overview and practical protocols to facilitate the effective use of this compound in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The structure-function relationship in the this compound family of peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]
An In-Depth Technical Guide to Clostripain: Substrate Specificity and Cleavage Site Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clostripain, a cysteine protease derived from the anaerobic bacterium Clostridium histolyticum, is a highly specific endopeptidase with significant applications in proteomics and biotechnology. Its stringent substrate preference, primarily targeting the carboxyl peptide bond of arginine residues, makes it a valuable tool for protein sequencing, peptide mapping, and the generation of specific protein fragments. This technical guide provides a comprehensive overview of this compound's substrate specificity, detailing the influence of amino acid residues at and surrounding the cleavage site. We present a summary of available quantitative data on cleavage efficiency, outline detailed experimental protocols for the determination of cleavage sites, and provide visualizations to illustrate key concepts and workflows. This document is intended to serve as a practical resource for researchers leveraging this compound in their experimental designs and for professionals in drug development exploring protease-targeted therapies.
Introduction to this compound
This compound (EC 3.4.22.8) is a heterodimeric cysteine protease composed of a heavy chain and a light chain. Its catalytic activity is dependent on a catalytic dyad consisting of Cys231 and His176 and requires the presence of calcium ions for stability and optimal function. The enzyme's most defining characteristic is its remarkable specificity for cleaving peptide bonds on the C-terminal side of arginine residues (P1 position). While cleavage at lysine (B10760008) residues has been reported, the rate is significantly lower. This high specificity for arginine makes this compound a more precise tool for protein digestion than trypsin, which cleaves after both arginine and lysine. The specificity of this compound is not solely determined by the P1 residue; amino acids in adjacent positions, both on the N-terminal (P side) and C-terminal (P' side) of the scissile bond, also play a crucial role in modulating cleavage efficiency. Understanding these extended substrate preferences is critical for predicting cleavage sites in novel substrates and for designing optimal experimental conditions.
This compound Substrate Specificity and Cleavage Site Motif
The interaction between this compound and its substrates is governed by the specific amino acid residues occupying the subsites of the enzyme's active site cleft. The nomenclature of Schechter and Berger is used to describe the substrate residues (P...P3-P2-P1-P1'-P2'-P3'...) and the corresponding enzyme subsites (S...S3-S2-S1-S1'-S2'-S3'...), where the scissile bond is between P1 and P1'.
Primary Specificity (P1 Position): this compound exhibits an overwhelming preference for Arginine (Arg) at the P1 position.[1] The deep S1 pocket of the enzyme is lined with residues, including a key aspartic acid (Asp229), that form a negatively charged environment, perfectly accommodating the positively charged guanidinium (B1211019) group of the arginine side chain.[2][3] Cleavage after lysine is significantly less efficient, highlighting the critical role of the specific geometry and charge distribution of the arginine side chain for optimal binding and catalysis.
Subsite Preferences (P2, P3, and P' Positions): While the P1 arginine is the primary determinant of cleavage, the surrounding residues significantly influence the rate of hydrolysis.
-
P2 Position: The nature of the amino acid at the P2 position can modulate cleavage efficiency.
-
P3 Position: Studies using synthetic dipeptide ester substrates have investigated the influence of charged residues at the P3 position. Interestingly, the lowest specificity was observed for substrates with positively charged residues at this position, contrary to what might be expected if a simple electrostatic interaction was the dominant factor. This suggests a more complex interplay of steric and electronic factors within the S3 subsite.
-
P' (Prime) Subsites: The amino acids on the C-terminal side of the scissile bond also have a profound impact on cleavage.
-
P'1 Position: There is a low specificity for the amino acid at the P'1 position.
-
P'2 Position: A strong preference for positively charged amino acid residues (e.g., Lys, Arg) is observed at the P'2 position.[4] Conversely, negatively charged residues such as aspartic acid and glutamic acid in the P'1 and P'2 positions result in poor nucleophilic behavior and thus reduced cleavage efficiency.[4]
-
P'3 Position: Aromatic side chains, particularly Phenylalanine (Phe) at the P'3 position, are not well-tolerated.[4]
-
Quantitative Analysis of this compound Cleavage Efficiency
Table 1: Semi-Quantitative Analysis of this compound S' Subsite Specificity (Based on Nucleophile Efficiency)
| P' Position | Preferred Residues | Disfavored Residues | Notes |
| P'1 | Low specificity | Negatively charged (Asp, Glu) | Glycine at this position can lead to effective interactions.[4] |
| P'2 | Positively charged (Lys, Arg) | Negatively charged (Asp, Glu), Glycine | The preference for positive charges at this position is strong.[4] |
| P'3 | - | Aromatic (Phe) | The presence of an aromatic side chain at this position is not well accepted.[4] |
Data synthesized from Ullmann and Jakubke (1994).[4]
Experimental Protocols for Determining Cleavage Sites
Several experimental approaches can be employed to identify this compound cleavage sites in a protein of interest. These methods generally involve the digestion of the target protein followed by the identification of the newly generated N-termini.
General Proteolytic Digestion Protocol
-
Protein Preparation: The purified protein of interest should be in a buffer compatible with this compound activity (e.g., 50 mM Tris-HCl, pH 7.6, containing 10 mM CaCl₂). The protein concentration should be accurately determined.
-
Enzyme Activation: this compound requires activation with a reducing agent. Prepare a fresh solution of a reducing agent such as dithiothreitol (B142953) (DTT) at a final concentration of 2-5 mM.
-
Digestion Reaction:
-
Combine the protein substrate and activated this compound in a microcentrifuge tube. A typical enzyme-to-substrate ratio (w/w) is 1:100 to 1:500. The optimal ratio should be determined empirically.
-
Incubate the reaction at a controlled temperature, typically 25-37°C. The incubation time can range from a few minutes to several hours, depending on the desired extent of digestion.
-
-
Reaction Termination: Stop the digestion by adding a protease inhibitor such as TLCK (tosyl-L-lysine chloromethyl ketone) or by acidifying the reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1-1%.
-
Sample Preparation for Analysis: The resulting peptide mixture can be desalted using C18 spin columns or other suitable methods prior to mass spectrometry analysis.
Identification of Cleavage Sites by Mass Spectrometry
-
LC-MS/MS Analysis: The digested peptide mixture is separated by reverse-phase liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Database Searching: The acquired MS/MS spectra are searched against a protein database containing the sequence of the target protein using a search engine such as Mascot, Sequest, or MaxQuant.
-
Cleavage Site Identification: The identification of peptides with N-termini that do not correspond to the original N-terminus of the protein or to a tryptic cleavage site (if trypsin was also used) indicates a this compound cleavage site. The residue immediately preceding the identified N-terminus is the P1 residue of the cleavage site.
N-terminalomics Approaches for Global Cleavage Site Profiling
For a more comprehensive and unbiased identification of cleavage sites within a complex protein mixture, N-terminalomics techniques can be employed. These methods specifically enrich for N-terminal peptides, including the neo-N-termini generated by proteolytic cleavage.
Workflow for a Typical N-terminalomics Experiment (e.g., PICS - Proteomic Identification of Cleavage Sites):
-
Protein Extraction and Denaturation: Extract proteins from the biological sample and denature them to ensure accessibility of cleavage sites.
-
Blocking of Primary Amines: Block all primary amines (N-termini and lysine side chains) in the protein mixture using a chemical labeling reagent.
-
Protease Digestion: Digest the protein mixture with this compound.
-
Labeling of Neo-N-termini: Specifically label the newly generated N-termini (cleavage sites) with a biotin-containing reagent.
-
Tryptic Digestion: Perform a secondary digestion with trypsin to generate peptides of a suitable size for mass spectrometry.
-
Affinity Enrichment: Enrich the biotin-labeled peptides (originating from the cleavage sites) using streptavidin-coated beads.
-
LC-MS/MS Analysis and Data Interpretation: Analyze the enriched peptides by LC-MS/MS and identify the cleavage sites as described above.
Visualizations
Signaling Pathway of this compound-mediated Cleavage
Caption: A simplified diagram illustrating the key steps in the proteolytic cleavage of a substrate by this compound.
Experimental Workflow for Cleavage Site Identification
Caption: A flowchart outlining the major steps in a typical experimental workflow for identifying this compound cleavage sites.
Logical Relationship of Substrate Specificity
Caption: A diagram illustrating the hierarchical influence of different substrate positions on this compound's cleavage efficiency.
Conclusion
This compound's high specificity for arginine residues makes it an indispensable tool in modern proteomics and protein chemistry. A thorough understanding of its substrate specificity, including the subtle but significant influences of residues in the P2, P3, and P' positions, is paramount for its effective use. The experimental protocols outlined in this guide provide a framework for the accurate determination of this compound cleavage sites, enabling researchers to leverage this powerful enzyme with greater precision and confidence. For professionals in drug development, a detailed knowledge of this compound's cleavage motifs can inform the design of protease-resistant biotherapeutics and the development of targeted inhibitors. As our understanding of the structure-function relationship of this compound continues to evolve, so too will its applications in both basic research and translational science.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. The structure-function relationship in the this compound family of peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The specificity of this compound from Clostridium histolyticum. Mapping the S' subsites via acyl transfer to amino acid amides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Clostripain
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the cysteine protease clostripain, detailing its structure, activation, catalytic mechanism, substrate specificity, and relevant experimental protocols.
Introduction
This compound (EC 3.4.22.8) is a potent cysteine protease isolated from the culture filtrates of the bacterium Clostridium histolyticum.[1][2] It is highly regarded in biochemical and biotechnological applications for its unique and strict specificity for cleaving peptide bonds at the carboxyl side of arginine residues.[1][2][3][4] This specificity makes it a valuable tool for protein sequencing, peptide mapping, and cell isolation protocols, where precise proteolytic cleavage is required.[1][5] The enzyme's mechanism involves a catalytic dyad and a calcium-dependent activation process from an inactive zymogen precursor.[5][6][7]
Molecular Structure and Activation
Subunit Composition
The active form of this compound is a heterodimer with a total molecular weight of approximately 53-59 kDa.[1][5][6] It consists of a heavy chain (approximately 38-45 kDa) and a light chain (approximately 12.5-16 kDa).[1][5][8][9][10] These two chains are the product of post-translational processing from a single gene and are held together by strong, non-covalent forces.[1][6] The overall structure conforms to a typical C11 family protease with an α/β/α sandwich architecture.[6][11]
Zymogen Processing and Activation
This compound is synthesized and secreted as an inactive single-chain prepro-enzyme.[5] Its activation is a multi-step, autocatalytic process that is dependent on calcium ions (Ca²⁺).[5][6][12] The full activation cascade involves:
-
Signal Peptide Cleavage: Removal of an N-terminal 27-amino acid signal peptide upon secretion.[1][6]
-
Propeptide Removal: Excision of a 23-amino acid propeptide.[1][6][7]
-
Linker Peptide Excision: The final maturation step is the autocatalytic removal of a 9-amino acid linker peptide that connects the light and heavy chains.[1][6][7]
In addition to Ca²⁺ for maturation and stability, this compound requires the presence of a reducing agent, such as dithiothreitol (B142953) (DTT) or other thiols, for maximal catalytic activity.[5][7][13][14] The reducing agent ensures the catalytic cysteine residue in the active site remains in its reduced, active state.
Catalytic Mechanism and Specificity
The Catalytic Dyad
Unlike many cysteine proteases that utilize a catalytic triad (B1167595) (Cys, His, Asn/Asp), this compound employs a catalytic dyad for peptide bond hydrolysis.[6][15] The key active site residues are:
-
Cysteine-231 (Cys231): Located on the heavy chain, this residue acts as the nucleophile.[6][15] Its thiol group, activated by His176, attacks the carbonyl carbon of the substrate's scissile bond.
-
Histidine-176 (His176): Located on the light chain, this residue acts as a general base, accepting a proton from the Cys231 thiol to increase its nucleophilicity.[6][15]
The reaction proceeds via the formation of a covalent acyl-enzyme intermediate, which is subsequently hydrolyzed to release the C-terminal peptide fragment and regenerate the active enzyme.
Substrate Recognition
This compound's defining characteristic is its stringent specificity for arginine at the P1 position (the residue immediately N-terminal to the cleaved bond).[2][3] This high specificity is primarily conferred by an Aspartate-229 (Asp229) residue located at the bottom of the S1 substrate-binding pocket.[6][15] The negatively charged carboxylate group of Asp229 forms a strong salt bridge with the positively charged guanidinium (B1211019) group of the arginine side chain, anchoring the substrate for precise cleavage. This interaction explains the enzyme's large, electronegative substrate-binding pocket.[6] While this compound can cleave after lysine (B10760008) residues, the rate of hydrolysis is significantly lower.[1][2][3]
Physicochemical and Kinetic Properties
All quantitative data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical and Structural Properties
| Property | Value | Reference(s) |
|---|---|---|
| EC Number | 3.4.22.8 | [9] |
| Source | Clostridium histolyticum | [1][2] |
| Total Molecular Weight | 53 - 59 kDa | [1][5][6] |
| Heavy Chain MW | ~38 - 45 kDa | [1][5][8][10] |
| Light Chain MW | ~12.5 - 16 kDa | [1][5][8][10] |
| Isoelectric Point (pI) | 4.8 - 4.9 (at 8°C) | [9] |
| Active Site Residues | Cys231 (Heavy Chain), His176 (Light Chain) | [6][15] |
| Specificity Determinant | Asp229 |[6][15] |
Table 2: Biochemical Properties and Inhibitors
| Property | Value / Description | Reference(s) |
|---|---|---|
| Primary Specificity | C-terminal side of Arginine (P1) | [2][3][4] |
| Optimal pH | 7.4 - 7.8 (using BAEE substrate) | [1][9] |
| Standard Assay Temp. | 25°C | |
| Activators | Ca²⁺, Dithiothreitol (DTT), Cysteine | [5] |
| Reversible Inhibitors | Leupeptin (B1674832): A potent reversible inhibitor. Ki values for other proteases are in the low nM range (e.g., Cathepsin B, Kᵢ = 6 nM; Trypsin, Kᵢ = 35 nM). | [3][5] |
| Irreversible Inhibitors | TLCK (Tosyl-L-lysine chloromethyl ketone): Irreversibly alkylates the active site histidine. |
| | Aza-peptides: Shown to potently inhibit this compound. |[15] |
Experimental Protocols
Standard Enzyme Activity Assay (BAEE Method)
This protocol details the most common method for determining this compound activity, which measures the hydrolysis of Nα-Benzoyl-L-arginine ethyl ester (BAEE). The reaction is monitored by the increase in absorbance at 253 nm.
Reagents:
-
Assay Buffer: 0.075 M Phosphate Buffer, pH 7.6.
-
Substrate Stock: 0.75 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE).
-
Activation Solution: 1.0 mM Calcium Acetate containing 2.5 mM Dithiothreitol (DTT).
-
Enzyme Preparation: Dissolve this compound to 1 mg/mL in water, then dilute to a working concentration of 0.2-0.8 units/mL in Activation Solution immediately before use.
Procedure:
-
Spectrophotometer Setup: Set the spectrophotometer to 253 nm and equilibrate the cuvette holder to 25°C.
-
Reaction Mixture: In a quartz cuvette, combine:
-
1.0 mL of 0.075 M Phosphate Buffer, pH 7.6
-
1.0 mL of a solution containing 7.5 mM DTT (can be combined with buffer)
-
1.0 mL of 0.75 mM BAEE substrate
-
-
Equilibration: Incubate the mixture in the spectrophotometer for 3-5 minutes to achieve temperature equilibrium and measure any blank rate.
-
Initiate Reaction: Add 0.1 mL of the diluted and activated enzyme solution to the cuvette. Mix quickly by inversion.
-
Data Acquisition: Immediately begin recording the absorbance at 253 nm (A₂₅₃) for 4-5 minutes.
-
Calculation: Determine the rate of change in absorbance per minute (ΔA₂₅₃/min) from the initial linear portion of the curve. One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at pH 7.6 and 25°C.
Purification Protocol Outline
Purification of native or recombinant this compound from culture supernatants typically involves a multi-step chromatographic process to achieve high purity.[8][10]
-
Clarification & Concentration: The process begins with centrifugation of the culture to remove cells, followed by concentration of the supernatant, often via ammonium (B1175870) sulfate (B86663) precipitation.[8]
-
Initial Chromatography: The concentrated protein solution is subjected to an initial purification step, such as hydroxyapatite (B223615) or cation-exchange chromatography, to separate this compound from the bulk of other secreted proteins.[8][10]
-
Affinity Chromatography: A highly effective step involves affinity chromatography using a resin with a ligand that mimics the arginine side chain, such as benzamidine-Sepharose.[8] this compound binds specifically to the column while contaminants are washed away.
-
Polishing Step: A final polishing step, such as size-exclusion chromatography, may be used to remove any remaining impurities and aggregates, resulting in a highly purified and active enzyme preparation.
-
Quality Control: The purity of the final product is assessed by SDS-PAGE, and its activity is confirmed using the BAEE assay described above.[10]
References
- 1. Activation mechanism and activity of globupain, a thermostable C11 protease from the Arctic Mid-Ocean Ridge hydrothermal system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Inhibition properties of free and conjugated leupeptin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The site of action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on cloned cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Irreversible inhibition of trypsin by TLCK. A continuous method for kinetic study of irreversible enzymatic inhibitors in the presence of substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound (Endoproteinase-Arg-C) - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. worthingtonweb.com [worthingtonweb.com]
- 12. Leupeptin - Wikipedia [en.wikipedia.org]
- 13. Determination of the cytotoxic effect of Clostridium histolyticum culture supernatant on HeLa cells in the presence of protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. vitacyte.com [vitacyte.com]
Clostripain: A Technical Guide to its Structure, Active Site, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain (EC 3.4.22.8) is a potent cysteine protease isolated from the bacterium Clostridium histolyticum.[1][2] Renowned for its stringent specificity in cleaving proteins at the carboxyl peptide bond of arginine residues, it serves as a valuable tool in protein sequencing and is a target of interest in drug development.[1][2][3] This technical guide provides a comprehensive overview of the structure, active site composition, and catalytic mechanism of this compound. It also details key experimental protocols for its study and manipulation.
I. Molecular Structure
This compound is a heterodimeric enzyme composed of a heavy chain and a light chain, held together by strong non-covalent interactions.[1][4] The mature, active form of the enzyme is derived from a larger proenzyme precursor.[1][4] The proenzyme has a molecular weight of approximately 59 kDa.[4][5]
The overall structure of this compound consists of 15 alpha-helices and 13 beta-strands. The light chain contains 2 alpha-helices and 5 beta-strands, while the heavy chain is comprised of 13 helices and 8 beta-strands.[4][5]
Subunit Composition and Maturation
The biosynthesis of this compound involves a series of post-translational modifications to a single polypeptide chain. This precursor contains a signal peptide, a pro-peptide, the light chain, a linker peptide, and the heavy chain.[1][4] Activation into the mature enzyme is a calcium-dependent process of auto-maturation, where the linker peptide is excised.[4][6]
| Component | Size/Residues | Function |
| Proenzyme | ~59 kDa | Inactive precursor |
| Heavy Chain | ~38.1-45 kDa | Contains the active site |
| Light Chain | ~12.5-15.0 kDa | Structural role |
| Linker Peptide | 9 amino acids | Excised during activation |
Table 1: Molecular characteristics of this compound and its subunits. Note that molecular weights can vary slightly based on experimental determination methods.[2][7][8]
II. Active Site and Catalytic Mechanism
The catalytic activity of this compound resides within its active site, which features a catalytic dyad characteristic of the C11 family of cysteine peptidases.[4][9]
Active Site Composition
The key amino acid residues directly involved in catalysis are:
-
Cysteine-231 (Cys231): The nucleophilic cysteine residue that attacks the peptide bond of the substrate.[4][9]
-
Histidine-176 (His176): Acts as a general base, accepting a proton from the sulfhydryl group of Cys231 to increase its nucleophilicity.[4][9][10]
In addition to the catalytic dyad, another residue plays a critical role in substrate specificity:
-
Aspartate-229 (Asp229): This residue is responsible for this compound's strong preference for arginine at the P1 position of the substrate.[9]
The spatial arrangement of these residues is crucial for the enzyme's function. The distance between the catalytic Cys231 and His176 is approximately 5.1 Å.[5]
Catalytic Mechanism
The hydrolysis of a peptide bond by this compound follows a two-step mechanism typical of cysteine proteases:
-
Acylation: The deprotonated sulfhydryl group of Cys231 performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond in the arginine residue of the substrate. This forms a tetrahedral intermediate, which then collapses to release the C-terminal portion of the substrate and forms a covalent acyl-enzyme intermediate.
-
Deacylation: A water molecule, activated by His176, attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the N-terminal portion of the substrate and regenerates the free enzyme.
III. Experimental Protocols
This section details methodologies for the purification, activity measurement, and investigation of the active site of this compound.
Purification of Recombinant this compound
This protocol is adapted from a method for purifying recombinant this compound from the culture supernatant of a virulence-attenuated strain of Clostridium perfringens.[7][8]
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: The culture supernatant is subjected to ammonium sulfate precipitation to concentrate the protein fraction containing this compound.
-
Hydroxyapatite (B223615) Chromatography: The precipitated protein is redissolved and loaded onto a hydroxyapatite chromatography column. Elution is performed with a phosphate (B84403) gradient.
-
Affinity Chromatography: The fractions containing this compound activity are pooled and applied to a benzamidine-Sepharose affinity column. Benzamidine is a known inhibitor of this compound and serves as an effective ligand for affinity purification. The bound enzyme is then eluted.
This multi-step purification process can yield highly pure and active recombinant this compound.[7][8]
This compound Activity Assay
The activity of this compound is commonly measured using the synthetic substrate N-α-benzoyl-L-arginine ethyl ester (BAEE).[11][12][13] The hydrolysis of BAEE can be monitored spectrophotometrically.
Reagents:
-
Assay Buffer: 0.075 M phosphate buffer, pH 7.6.[11]
-
Activator Solution: 7.5 mM Dithiothreitol (DTT) in assay buffer.[11]
-
Substrate Solution: 0.75 mM BAEE in assay buffer.[11]
-
Enzyme Solution: this compound diluted in 1.0 mM calcium acetate (B1210297) containing 2.5 mM DTT.[11]
Procedure:
-
Set a spectrophotometer to 253 nm and maintain the temperature at 25°C.[11]
-
In a quartz cuvette, combine 1.0 ml of assay buffer, 1.0 ml of activator solution, and 1.0 ml of substrate solution.[11]
-
Incubate the mixture in the spectrophotometer for 3-5 minutes to allow for temperature equilibration and to establish a blank rate.[11]
-
Initiate the reaction by adding 0.1 ml of the diluted enzyme solution.
-
Record the increase in absorbance at 253 nm for 4-5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA253/min) from the linear portion of the curve.[11]
One unit of this compound activity is defined as the amount of enzyme that hydrolyzes one micromole of BAEE per minute under the specified conditions.[13]
Active Site Characterization using Affinity Labeling
Affinity labeling is a technique used to identify active site residues. A benzamidinyl-diazo dichlorotriazine (BDD) dye can be used as an active site-directed affinity label for this compound.[9]
-
Incubate this compound with BDD in 0.1 M HEPES/NaOH buffer, pH 7.6.[9]
-
Monitor the time-dependent loss of enzymatic activity.
-
To confirm that the labeling is specific to the active site, perform a protection experiment by including the substrate N-benzoyl-L-arginine ethyl ester (BAEE) during the incubation with BDD.[9]
-
After modification, cleave the BDD-labeled enzyme with trypsin.
-
Separate the resulting peptides using reverse-phase HPLC.
-
Identify the modified peptide and determine its amino acid sequence to pinpoint the labeled residue, which in this case is His176.[9]
IV. Visualizing this compound Activation
The activation of the this compound proenzyme is a critical step in generating the active protease. The following diagram illustrates this process.
Caption: Calcium-dependent auto-activation of the this compound proenzyme.
Conclusion
This compound's unique structural features and well-defined active site make it a subject of significant interest in enzymology and for practical applications in biotechnology and medicine. The methodologies outlined in this guide provide a foundation for researchers to further explore the function and potential of this remarkable enzyme. A thorough understanding of its structure and catalytic mechanism is paramount for the development of novel inhibitors and for its effective utilization in various scientific endeavors.
References
- 1. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. MicroED structure of the C11 cysteine protease this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. High-level production and purification of this compound expressed in a virulence-attenuated strain of Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The structure-function relationship in the this compound family of peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (Endoproteinase-Arg-C) - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. vitacyte.com [vitacyte.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Biochemical properties of Endoproteinase Arg-C
An In-depth Technical Guide to the Biochemical Properties of Endoproteinase Arg-C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoproteinase Arg-C is a highly specific proteolytic enzyme with significant applications in protein chemistry, particularly in the fields of proteomics, protein sequencing, and peptide mapping. Its stringent cleavage specificity at the C-terminus of arginine residues makes it an invaluable tool for generating predictable peptide fragments for mass spectrometry analysis and other downstream applications. This guide provides a comprehensive overview of the biochemical properties of Endoproteinase Arg-C, including its sources, molecular characteristics, enzymatic activity, and detailed protocols for its use.
Molecular and Physical Properties
Endoproteinase Arg-C is available from several biological sources, with the most common being Clostridium histolyticum, where it is also known as clostripain. Recombinant forms and enzymes with similar specificity from other organisms are also commercially available. The properties can vary slightly depending on the source.
Table 1: Physical and Molecular Characteristics of Endoproteinase Arg-C Variants
| Property | Clostridium histolyticum (this compound) | Murine Submaxillary Gland | Lysobacter enzymogenes (Recombinant) | Porphyromonas gingivalis (Arg-C Ultra) |
| Enzyme Type | Cysteine Protease[1] | Serine Endoprotease[2] | Protease | Cysteine Protease[3] |
| Molecular Weight | Heterodimer: ~45 kDa (heavy chain) and ~12.5 kDa (light chain)[1][4] | ~26.5 kDa[2] | 26.8 kDa[5] | Not specified |
| Structure | Composed of two non-covalently bound chains[1] | Single polypeptide chain[2] | Single polypeptide chain with a C-terminal His-tag[5] | Not specified |
| Isoelectric Point | 4.8-4.9[1] | Not specified | Not specified | Not specified |
| Form | Typically supplied as a lyophilized powder[4][6] | Lyophilized powder[2] | Not specified | Not specified |
Enzymatic Activity and Specificity
Endoproteinase Arg-C exhibits a high degree of specificity for the carboxyl side of arginine residues.[6][7] This specificity is generally maintained even when the arginine residue is followed by a proline, a site that is resistant to cleavage by trypsin.[8][9] Some preparations may also exhibit lower levels of activity towards lysine (B10760008) residues.[1][4][10][11][12]
Optimal Reaction Conditions
The enzymatic activity of Endoproteinase Arg-C is influenced by pH, temperature, and the presence of cofactors.
Table 2: Optimal Reaction Conditions for Endoproteinase Arg-C
| Parameter | Optimal Condition | Notes |
| pH | 7.4 - 8.5[1][2][13] | Activity is buffer-dependent. Tris-HCl and ammonium (B1175870) bicarbonate are commonly used.[2] |
| Temperature | 37°C | For standard protein digestion protocols.[2][14] |
| Activators | A reducing agent (e.g., DTT, cysteine) and Calcium ions (Ca²⁺) are required for the C. histolyticum enzyme.[1][4][5][6] | The requirement for a reducing agent confirms its identity as a cysteine protease. |
Activators and Inhibitors
The activity of Endoproteinase Arg-C is modulated by various chemical compounds.
Table 3: Activators and Inhibitors of Endoproteinase Arg-C (C. histolyticum)
| Class | Compound | Effect |
| Activators | Dithiothreitol (DTT), Cysteine, other sulfhydryl-containing reagents[4][5][6] | Essential for the activity of the cysteine protease form. |
| Calcium ions (Ca²⁺)[4][5][6] | Essential for activity. | |
| Inhibitors | Oxidizing agents[1][4][6] | Inactivate the enzyme. |
| Sulfhydryl reactants (e.g., TLCK)[1][4] | React with the active site. | |
| Heavy metal ions (Co²⁺, Cu²⁺, Cd²⁺)[1][4][5][6] | Potent inhibitors. | |
| Chelating agents (e.g., EDTA)[1] | Inhibit by sequestering essential Ca²⁺ ions. | |
| Buffer Anions | Citrate, borate, and Tris can be partially inhibitory.[1][4][6] |
For the murine submaxillary gland enzyme, inhibitors include diisopropyl fluorophosphate, N-tosyl-L-phenylalanine chloromethyl ketone, and α2-macroglobulin. It is also inhibited by various metal ions including Hg²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Fe²⁺.
Experimental Protocols
General Protein Digestion in Solution
This protocol is a generalized procedure for the digestion of proteins in solution using Endoproteinase Arg-C.
Materials:
-
Endoproteinase Arg-C, sequencing grade
-
Digestion Buffer: 100 mM Tris-HCl or Ammonium Bicarbonate, pH 7.6-8.5[2]
-
Calcium Chloride (CaCl₂) solution (if not in buffer)
-
Dithiothreitol (DTT) or other suitable reducing agent
-
Substrate protein
-
Incubator at 37°C
Procedure:
-
Reconstitute Endoproteinase Arg-C: Dissolve the lyophilized enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.6-7.9, 5 mM CaCl₂, 2 mM EDTA) to the desired stock concentration.[4] Store reconstituted enzyme at 4°C for up to two weeks or at -20°C for longer periods.[4]
-
Prepare the Substrate: Dissolve the protein to be digested in the chosen digestion buffer to a known concentration. If the protein is difficult to solubilize, denaturing agents such as urea (B33335) or guanidine (B92328) hydrochloride can be used. Note that some forms of Arg-C may be inhibited by high concentrations of these agents.[14]
-
Set up the Digestion Reaction:
-
Combine the protein solution with the digestion buffer.
-
Add the activating solution containing DTT to a final concentration of at least 2 mM.[4]
-
Add CaCl₂ to a final concentration of 5-10 mM.
-
Add Endoproteinase Arg-C to the reaction mixture. The recommended enzyme to substrate ratio is typically between 1:20 to 1:100 (w/w).[2]
-
-
Incubation: Incubate the reaction mixture at 37°C for 2 to 18 hours.[2][4] The optimal incubation time will depend on the enzyme-to-substrate ratio and the nature of the protein.
-
Stopping the Reaction: The reaction can be stopped by adding a protease inhibitor or by acidifying the solution (e.g., with trifluoroacetic acid) for subsequent analysis by mass spectrometry.
Specificity Assay using Oxidized Insulin (B600854) B-chain
This assay is used to verify the cleavage specificity of Endoproteinase Arg-C.
Materials:
-
Oxidized bovine insulin B-chain
-
Endoproteinase Arg-C
-
Digestion buffer and activators as described above
-
Reverse-phase HPLC system
Procedure:
-
Prepare the Reaction: Set up a digestion reaction with a known amount of oxidized insulin B-chain (e.g., 20 µg) and Endoproteinase Arg-C at a specific enzyme-to-substrate ratio (e.g., 1:200 w/w).[14]
-
Incubate: Incubate the reaction at 37°C for a defined period (e.g., 1 hour).[14]
-
Analyze by HPLC: Analyze the resulting peptide fragments by reverse-phase HPLC. The expected cleavage will occur at the C-terminus of the single arginine residue (Arg22) in the insulin B-chain, generating two specific fragments.[14]
Visualizations
General Workflow for Protein Digestion with Endoproteinase Arg-C
Caption: General workflow for in-solution protein digestion.
Sequential Digestion Workflow with Lys-C and Arg-C Ultra
A sequential digestion strategy using Lys-C followed by Arg-C Ultra can enhance proteome coverage by ensuring efficient cleavage at both lysine and arginine residues.[3]
Caption: Sequential Lys-C and Arg-C Ultra digestion workflow.
Applications in Research and Drug Development
The high specificity of Endoproteinase Arg-C makes it a valuable reagent in several areas:
-
Proteomics: It is used to digest complex protein mixtures for identification by mass spectrometry. Its cleavage pattern is complementary to that of trypsin, and using both enzymes can significantly increase protein sequence coverage and the number of identified proteins.[8][9]
-
Protein Sequencing: The predictable fragmentation of proteins allows for de novo sequencing and the verification of protein primary structures.
-
Peptide Mapping: It is employed in quality control of recombinant proteins and biotherapeutics to confirm their identity and detect modifications.
-
Post-Translational Modification (PTM) Analysis: Endoproteinase Arg-C can be advantageous for analyzing PTMs, especially on lysine residues, as modifications like acetylation or methylation can inhibit trypsin activity.[8]
Conclusion
Endoproteinase Arg-C is a robust and highly specific protease that serves as a cornerstone in modern protein analysis. Understanding its biochemical properties, including its specificity, optimal reaction conditions, and the influence of activators and inhibitors, is crucial for its effective application. The detailed protocols and workflows provided in this guide offer a practical framework for researchers, scientists, and drug development professionals to leverage the full potential of this enzyme in their work.
References
- 1. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. Lysobacter Enzymogenes Arg-C Recombinant Protein (450-54-20UG) [thermofisher.com]
- 6. This compound (Endoproteinase-Arg-C) | Worthington Biochemical [worthington-biochem.com]
- 7. Endoproteinase Arg-C - Creative Proteomics [mspro.creative-proteomics.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. The Advantages to Using Arg-C, Elastase, Thermolysin and Pepsin for Protein Analysis [promega.com]
- 10. Arg-C, Sequencing Grade [promega.kr]
- 11. biocompare.com [biocompare.com]
- 12. The Advantages to Using Arg-C, Elastase, Thermolysin and Pepsin for Protein Analysis [promega.kr]
- 13. biocompare.com [biocompare.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Clostripain as a Cysteine Protease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain (EC 3.4.22.8) is a potent and highly specific cysteine protease isolated from the culture filtrates of Clostridium histolyticum.[1][2] It belongs to the C11 family of clan CD cysteine peptidases.[1] This enzyme exhibits a strong preference for cleaving peptide bonds at the carboxyl side of arginine residues, although it can also cleave lysyl bonds at a much lower rate.[3][4] Its unique specificity and dependence on thiol compounds and calcium ions for activity make it a valuable tool in proteomics research and various biotechnological applications, including peptide mapping, sequence analysis, and cell isolation.[3][5] This technical guide provides an in-depth overview of the core characteristics of this compound, including its structure, mechanism, and kinetics, along with detailed experimental protocols.
Molecular Characteristics
This compound is a heterodimeric enzyme composed of a heavy chain and a light chain, which are held together by strong noncovalent forces.[3] The enzyme is synthesized as an inactive zymogen and undergoes post-translational processing to become active.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference(s) |
| Molecular Weight (Theoretical) | 53.0 kDa | [3] |
| Heavy Chain Molecular Weight | ~45 kDa | [3] |
| Light Chain Molecular Weight | ~12.5 kDa | [3] |
| Isoelectric Point (pI) | 4.8-4.9 (at 8 °C) | [6] |
| Optimal pH | 7.4-7.8 (with α-benzoyl-arginine ethyl ester) | [6] |
Table 2: Kinetic Parameters of this compound
| Substrate | KM (mM) | kcat (s-1) | Reference(s) |
| Nα-benzoyl-L-arginine ethyl ester | 0.25 | Not Reported | [4] |
| Nα-benzoyl-L-lysine methyl ester | 3.0 | Not Reported | [4] |
Structure and Mechanism of Action
Three-Dimensional Structure
Recent structural studies have revealed that this compound adopts a typical Clan CD α/β/α sandwich architecture.[1] The active site contains a catalytic dyad composed of Cys231 and His176.[1] The substrate-binding pocket is large and electronegative, which accommodates the positively charged arginine side chain of its substrates.[1]
Catalytic Mechanism
As a cysteine protease, the catalytic mechanism of this compound involves a nucleophilic attack by the sulfhydryl group of the active site cysteine (Cys231) on the carbonyl carbon of the scissile peptide bond of the substrate. The histidine residue (His176) acts as a general base, accepting a proton from the cysteine thiol to increase its nucleophilicity. This results in the formation of a tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate and releases the C-terminal portion of the cleaved peptide. The acyl-enzyme intermediate is subsequently hydrolyzed by a water molecule, releasing the N-terminal portion of the peptide and regenerating the free enzyme.
Activation of this compound
This compound is synthesized as an inactive precursor and requires activation. This process involves the autocatalytic removal of a propeptide and a linker peptide.[7] The activation is dependent on the presence of reducing agents, such as dithiothreitol (B142953) (DTT) or cysteine, and calcium ions (Ca2+).[7][8] Reducing agents are necessary to maintain the active site cysteine in its reduced, catalytically active state. Calcium ions are required for the stability and activity of the enzyme.[9]
References
- 1. MicroED structure of the C11 cysteine protease this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worthingtonweb.com [worthingtonweb.com]
- 3. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. This compound (<i>Cl. Histolyticum</i>)(P5214) | Abnova [abnova.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Activation mechanism and activity of globupain, a thermostable C11 protease from the Arctic Mid-Ocean Ridge hydrothermal system [frontiersin.org]
- 9. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
The Activation of Clostripain: A Technical Guide to a Calcium-Dependent Cysteine Protease
Clostripain, an arginine-specific endopeptidase secreted by the bacterium Clostridium histolyticum, stands out in the realm of proteomics for its precise cleavage at the carboxyl peptide bond of arginine residues.[1][2] As a member of the C11 family of cysteine peptidases, its activation and catalytic activity are uniquely dependent on a synergistic relationship between reducing agents and calcium ions.[2][3][4] This guide provides an in-depth examination of the activation mechanism, supported by quantitative data and detailed experimental protocols, for researchers, scientists, and drug development professionals leveraging this powerful enzyme.
The Molecular Mechanism of this compound Activation
This compound is synthesized as an inactive zymogen, a single polypeptide chain of approximately 59 kDa known as pro-clostripain.[5] Its transformation into a potent and specific protease is a multi-step, autocatalytic process that requires specific chemical conditions to proceed.
Key Requirements for Activation:
-
Calcium Ions (Ca²⁺): Calcium is essential for the stability of the enzyme and is believed to trigger the initial conformational changes necessary for auto-activation.[3][6] Studies have identified potential binding sites for the calcium required for this process.[7] Notably, other divalent cations such as magnesium (Mg²⁺) and strontium (Sr²⁺) cannot substitute for calcium.[6]
-
Reducing Agents: As a cysteine protease, this compound's activity is contingent on the state of its catalytic sulfhydryl group.[2] The active site contains a critical Cys231/His176 catalytic dyad.[5][7] Reducing agents, such as dithiothreitol (B142953) (DTT) or cysteine, are required to reduce disulfide bonds within the enzyme, ensuring the catalytic cysteine residue is in its free, nucleophilic thiol state, which is necessary for proteolysis.[1][8][9] Full enzymatic activity is achieved only after the complete reduction of these bonds.[8][9]
The activation cascade begins when calcium binding induces a conformational shift in the pro-clostripain molecule. This shift facilitates an autocatalytic cleavage event, which, in the presence of a reducing agent, leads to the excision of an internal propeptide and a linker peptide.[3][4] This process results in the mature, active enzyme, which is a heterodimer composed of a heavy chain (~38-43 kDa) and a light chain (~12.5-15 kDa) held together by strong, non-covalent forces.[2][3][5][8]
Quantitative Data on Activator Concentrations
The precise concentrations of both the reducing agent and calcium ions are critical for achieving maximal this compound activity. Commercial assay protocols provide standardized values that have been optimized for reliable and reproducible measurements.
| Component | Worthington Biochemical Assay[10] | Sigma-Aldrich Assay[11] | Role in Activation & Assay |
| Dithiothreitol (DTT) | 2.5 mM (in activation solution) | 2.5 mM (in final reaction mix) | Reduces disulfide bonds, maintaining the catalytic cysteine. |
| Calcium (Ca²⁺) | 1.0 mM (as Calcium acetate) | 0.02 mM (as Calcium chloride) | Essential for structural stability and initiating auto-activation. |
Experimental Protocols for this compound Activation and Assay
Measuring the activity of this compound involves two key phases: an initial activation step where the enzyme is incubated with Ca²⁺ and a reducing agent, followed by a kinetic assay to measure the rate of substrate hydrolysis. The most common substrate is N-α-benzoyl-L-arginine ethyl ester (BAEE), and its hydrolysis is monitored by the increase in absorbance at 253 nm.
Protocol 1: Activation and Assay (Adapted from Sigma-Aldrich)[11]
A. Reagents:
-
Activation Solution: 50 mM MOPS, pH 7.4, with 0.25 mM CaCl₂.
-
Assay Cocktail: 25 mM Sodium Phosphate (B84403) buffer, pH 7.6, containing 2.5 mM DTT and 0.25 mM BAEE.
-
Enzyme Solution: this compound.
B. Procedure:
-
Enzyme Activation: Prepare a solution of this compound (0.5 - 1.5 units/mL) in the Activation Solution. Incubate at room temperature for approximately 2-3 hours to allow for full activation.
-
Assay Preparation: Pipette 3.0 mL of the Assay Cocktail into a quartz cuvette and equilibrate to 25°C in a thermostatted spectrophotometer.
-
Reaction Initiation: Add 0.05 mL of the activated Enzyme Solution to the cuvette.
-
Measurement: Immediately mix by inversion and record the increase in absorbance at 253 nm for approximately 5 minutes.
-
Calculation: Determine the rate of change in absorbance (ΔA₂₅₃/min) from the linear portion of the curve. One unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at pH 7.6 and 25°C.
Protocol 2: Activation and Assay (Adapted from Worthington Biochemical)[10]
A. Reagents:
-
Activation Solution: 1.0 mM Calcium acetate (B1210297) containing 2.5 mM DTT.
-
Assay Reagents: 0.075 M Sodium phosphate buffer (pH 7.6), 7.5 mM DTT, 0.75 mM BAEE.
-
Enzyme Diluent: Water.
B. Procedure:
-
Enzyme Preparation: Prepare a stock solution of this compound at 1 mg/mL in water.
-
Enzyme Activation: Immediately before the assay, dilute the stock enzyme solution in the Activation Solution to a final concentration of 0.2-0.8 units/mL.
-
Assay Preparation: In a cuvette, combine 2.7 mL of 0.075 M Sodium phosphate buffer, 0.1 mL of 7.5 mM DTT, and 0.1 mL of 0.75 mM BAEE. Incubate at 25°C for 3-5 minutes to reach thermal equilibrium.
-
Reaction Initiation: Add 0.1 mL of the activated and diluted enzyme to the cuvette.
-
Measurement: Mix and record the absorbance at 253 nm for 4-5 minutes, determining the linear rate of change.
-
Calculation: Calculate the activity based on the rate and the molar extinction coefficient of BAEE (1150 M⁻¹cm⁻¹).
References
- 1. This compound (Endoproteinase-Arg-C) | Worthington Biochemical [worthington-biochem.com]
- 2. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation mechanism and activity of globupain, a thermostable C11 protease from the Arctic Mid-Ocean Ridge hydrothermal system [frontiersin.org]
- 5. MicroED structure of the C11 cysteine protease this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The structure-function relationship in the this compound family of peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alpha-Clostripain. Chemical characterization, activity, and thiol content of the highly active form of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound (Endoproteinase-Arg-C) - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Zymogen Form and Autoactivation of Clostripain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clostripain, an arginine-specific cysteine protease from Clostridium histolyticum, is a valuable tool in biotechnology and a potential target in drug development. Its synthesis as an inactive zymogen, or pro-clostripain, and subsequent autoactivation are critical regulatory mechanisms. This technical guide provides an in-depth exploration of the zymogen form of this compound and the molecular events governing its autoactivation. Detailed experimental protocols for purification, in vitro activation, and activity assessment are provided, alongside quantitative data and visual representations of the key processes to facilitate a comprehensive understanding for research and development applications.
The Zymogen Form of this compound: Pro-clostripain
This compound is initially synthesized as a single polypeptide chain precursor, known as prepro-clostripain. This zymogen form ensures that the protease remains inactive until it reaches the appropriate cellular location or physiological conditions, preventing unwanted proteolytic activity within the producing organism. The structure of the this compound precursor can be segmented into several distinct domains.[1]
The complete precursor polypeptide consists of:
-
Signal Peptide: An N-terminal sequence that directs the protein for secretion.
-
Pro-peptide: A subsequent N-terminal region that plays a crucial role in the correct folding of the enzyme and in maintaining its inactive state.
-
Light Chain: The smaller subunit of the mature enzyme.
-
Linker Peptide: A short peptide sequence that connects the light and heavy chains in the precursor.
-
Heavy Chain: The larger subunit of the mature enzyme, which contains the catalytic residues.
The entire open reading frame for this compound encodes this single polypeptide, which undergoes post-translational processing to become the active heterodimeric enzyme.[1]
Molecular Characteristics of Pro-clostripain and Mature this compound
The processing of pro-clostripain to its active form involves the proteolytic removal of the pro-peptide and the linker peptide. This results in a significant change in molecular weight.
| Form | Description | Molecular Weight (kDa) |
| Pro-clostripain (Zymogen) | Single-chain inactive precursor | ~59 kDa[2] |
| Mature this compound | Active heterodimer | 50-55 kDa (total) |
| Heavy Chain | ~38.1-45 kDa | |
| Light Chain | ~15.0-16 kDa |
The Autoactivation of this compound
The conversion of the inactive zymogen to the active protease is a calcium-dependent autoactivation process that also requires a reducing environment.[3][4][5] This intramolecular event is triggered by the binding of calcium ions, which induces a conformational change in the pro-enzyme, making the cleavage sites accessible to the enzyme's own nascent catalytic activity.
The key steps in the autoactivation pathway are:
-
Calcium Binding: The presence of calcium ions is essential for initiating the activation cascade.
-
Conformational Change: Calcium binding induces a structural rearrangement of the zymogen.
-
Initial Cleavage (Intermolecular or Intramolecular): A low level of intrinsic or transient activity of the zymogen is thought to initiate the first proteolytic cuts.
-
Removal of the Pro-peptide and Linker Peptide: The enzyme autocatalytically cleaves and removes the N-terminal pro-peptide and the internal linker peptide.
-
Formation of the Mature Heterodimer: The final active enzyme is a heterodimer composed of the heavy and light chains, held together by strong non-covalent interactions.
A reducing agent, such as dithiothreitol (B142953) (DTT), is necessary to maintain the catalytic cysteine residue in a reduced state, which is essential for its nucleophilic attack on the peptide bond of the substrate.[6]
Signaling Pathway for this compound Autoactivation
Caption: Autoactivation pathway of pro-clostripain.
Experimental Protocols
Purification of Recombinant Pro-clostripain
This protocol is adapted for the purification of recombinant this compound expressed in a bacterial system, such as Clostridium perfringens or E. coli.
3.1.1. Materials
-
Cell paste from recombinant culture
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM PMSF
-
Equilibration Buffer (Hydroxyapatite): 10 mM sodium phosphate (B84403), pH 6.8
-
Elution Buffer (Hydroxyapatite): 500 mM sodium phosphate, pH 6.8
-
Binding Buffer (Affinity): 50 mM Tris-HCl, pH 8.0, 0.5 M NaCl
-
Elution Buffer (Affinity): 50 mM Tris-HCl, pH 8.0, 0.5 M NaCl, 20 mM benzamidine
3.1.2. Protocol
-
Cell Lysis: Resuspend the cell paste in Lysis Buffer and lyse the cells using sonication or a French press. Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the supernatant to achieve 40-70% saturation while stirring at 4°C. Allow precipitation to occur for at least 1 hour. Centrifuge at 15,000 x g for 30 minutes and resuspend the pellet in a minimal volume of Equilibration Buffer (Hydroxyapatite). Dialyze against the same buffer overnight.
-
Hydroxyapatite (B223615) Chromatography: Load the dialyzed sample onto a hydroxyapatite column pre-equilibrated with Equilibration Buffer. Wash the column with the same buffer until the A280 returns to baseline. Elute the bound protein with a linear gradient of the Elution Buffer. Collect fractions and assay for the presence of pro-clostripain by SDS-PAGE.
-
Affinity Chromatography: Pool the fractions containing pro-clostripain and dialyze against the Binding Buffer (Affinity). Load the sample onto a benzamidine-Sepharose column pre-equilibrated with Binding Buffer. Wash the column extensively with Binding Buffer. Elute the purified pro-clostripain with the Elution Buffer (Affinity).
-
Buffer Exchange and Concentration: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl2) and concentrate using an appropriate centrifugal filter device.
In Vitro Autoactivation of Pro-clostripain
3.2.1. Materials
-
Purified pro-clostripain
-
Activation Buffer: 50 mM Tris-HCl, pH 7.6, 5 mM CaCl2, 10 mM DTT
-
SDS-PAGE reagents
-
This compound activity assay reagents (see section 3.3)
3.2.2. Protocol
-
Dilute the purified pro-clostripain to a concentration of 1 mg/mL in Activation Buffer.
-
Incubate the reaction mixture at 25°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots of the reaction for analysis.
-
SDS-PAGE Analysis: Mix an aliquot with SDS-PAGE loading buffer and heat at 95°C for 5 minutes. Run the samples on a 12% polyacrylamide gel to monitor the cleavage of the pro-form and the appearance of the heavy and light chains.
-
Activity Assay: At each time point, take an aliquot and immediately perform the this compound activity assay (see section 3.3) to measure the increase in proteolytic activity.
This compound Activity Assay
This assay is based on the hydrolysis of the synthetic substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE).[7]
3.3.1. Reagents
-
Assay Buffer: 0.075 M Sodium phosphate buffer, pH 7.6
-
DTT Solution: 7.5 mM Dithiothreitol in Assay Buffer
-
BAEE Solution: 0.75 mM N-Benzoyl-L-arginine ethyl ester in Assay Buffer
-
Enzyme Dilution Buffer: 1.0 mM Calcium acetate (B1210297) containing 2.5 mM DTT
3.3.2. Protocol
-
Prepare the activated this compound sample by diluting it in the Enzyme Dilution Buffer to a concentration of 0.2-0.8 units/mL.[7]
-
In a quartz cuvette, mix 1.0 mL of Assay Buffer, 1.0 mL of DTT Solution, and 1.0 mL of BAEE Solution.
-
Incubate the cuvette in a spectrophotometer at 25°C for 3-5 minutes to achieve temperature equilibrium.
-
Initiate the reaction by adding 0.1 mL of the diluted enzyme solution.
-
Monitor the increase in absorbance at 253 nm for 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA253/min) from the linear portion of the curve.
3.3.3. Calculation of Activity
One unit of this compound is defined as the amount of enzyme that hydrolyzes one micromole of BAEE per minute at 25°C and pH 7.6.[6][7]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Zymogen (Pro-clostripain) Molecular Weight | ~59 kDa | [2] |
| Mature Heavy Chain Molecular Weight | ~38.1-45 kDa | |
| Mature Light Chain Molecular Weight | ~15.0-16 kDa | |
| Optimal pH for Activity | 7.4 - 7.8 | |
| Essential Cofactors for Activation | Ca²⁺ | [3][5] |
| Essential Reductant for Activity | DTT or other sulfhydryl reagents | [6] |
| Activity Assay Substrate | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | [7] |
| Assay Wavelength | 253 nm | [7] |
| Assay Temperature | 25°C | [7] |
Experimental Workflow Visualization
References
- 1. E. coli protein expression and purification [protocols.io]
- 2. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 3. Activation mechanism and activity of globupain, a thermostable C11 protease from the Arctic Mid-Ocean Ridge hydrothermal system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Activation mechanism and activity of globupain, a thermostable C11 protease from the Arctic Mid-Ocean Ridge hydrothermal system [frontiersin.org]
- 6. [this compound, a protease from Clostridium histolyticum. 1. Purification activation by thiols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (Endoproteinase-Arg-C) - Assay | Worthington Biochemical [worthington-biochem.com]
Clostripain: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Gene, Protein, and Functional Characteristics of a Key Clostridium histolyticum Virulence Factor.
Introduction
Clostripain (EC 3.4.22.8) is a potent cysteine endopeptidase secreted by the bacterium Hathewaya histolytica (formerly Clostridium histolyticum).[1][2] Renowned for its strict specificity in cleaving peptide bonds at the carboxyl side of arginine residues, this compound plays a significant role in the pathogenesis of infections caused by this bacterium.[2][3] Its ability to degrade components of the extracellular matrix contributes to tissue damage and the spread of infection.[4][5] Beyond its role in virulence, the highly specific proteolytic activity of this compound has made it a valuable tool in biotechnology and proteomics for applications such as peptide mapping and protein sequencing.[6][7] This technical guide provides a comprehensive overview of the this compound gene and protein, including its sequence information, biochemical properties, experimental protocols, and its role in pathology.
Gene and Protein Characteristics
This compound is encoded by a single gene, designated as cloSI.[8][9] The gene product is a preproenzyme that undergoes significant post-translational processing to become the active, mature enzyme.[7][10] The mature form of this compound is a heterodimer composed of a heavy chain and a light chain, which are held together by strong non-covalent forces.[3][10]
Quantitative Data Summary
| Property | Value | References |
| Gene Name | cloSI | [1][11] |
| Protein Name | This compound, Endoproteinase-Arg-C, Clostridiopeptidase B | [1][2] |
| Source Organism | Hathewaya histolytica (Clostridium histolyticum) | [1] |
| UniProt Accession | P09870 | [1] |
| Molecular Weight (Theoretical) | 53.0 kDa | [10] |
| Light Chain | ~12.5 kDa | [10] |
| Heavy Chain | ~45 kDa | [10] |
| Isoelectric Point (pI) | 4.8 - 4.9 | [2][10] |
| Optimal pH | 7.4 - 7.8 | [2][10] |
| Extinction Coefficient (E1% at 280nm) | 16.57 (Theoretical) | [6] |
| Catalytic Dyad | His176, Cys231 | [9] |
Protein Structure and Activation
The initial transcript of the cloSI gene is a 526-amino acid polypeptide.[1][8] This precursor undergoes a series of processing steps to yield the active enzyme. This process is crucial for the proper folding and function of the protease.
Precursor Processing Workflow
Caption: Workflow of this compound from gene to active enzyme.
The precursor protein contains a 27-amino acid signal peptide that directs its secretion.[10] Following the signal peptide is a 23-amino acid propeptide.[10] The light chain (131 amino acids) and the heavy chain (336 amino acids) are separated by a 9-amino acid linker peptide.[10] The removal of the signal peptide, propeptide, and linker peptide is an autocatalytic process that is dependent on calcium ions, leading to the formation of the mature, active heterodimeric enzyme.[10]
Role in Pathogenesis
This compound is a significant virulence factor for C. histolyticum. Its primary pathogenic role is the degradation of extracellular matrix (ECM) proteins, which facilitates tissue invasion and contributes to the necrotic lesions characteristic of gas gangrene.[4][5] By breaking down the structural components of host tissues, this compound, in concert with other secreted enzymes like collagenases, allows for the spread of the bacteria and their toxins.[2][5]
Logical Relationship in Pathogenesis
Caption: The role of this compound in the pathogenesis of C. histolyticum infection.
While this compound's primary role is enzymatic degradation, this widespread tissue damage can indirectly trigger host inflammatory and cell death signaling pathways as a response to the injury. However, a direct, specific signaling cascade initiated by this compound binding to a host receptor has not been described.
Experimental Protocols
This compound Activity Assay
This protocol is based on the spectrophotometric measurement of the hydrolysis of Nα-Benzoyl-L-arginine ethyl ester (BAEE).
Materials:
-
0.075 M Sodium phosphate (B84403) buffer, pH 7.6
-
7.5 mM Dithiothreitol (DTT)
-
0.75 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
1.0 mM Calcium acetate (B1210297) containing 2.5 mM DTT (Activation solution)
-
This compound enzyme solution (0.2-0.8 units/ml in activation solution)
-
Spectrophotometer set to 253 nm and 25°C
-
Quartz cuvettes
Procedure:
-
Prepare the this compound enzyme solution by diluting the stock in the activation solution.
-
In a quartz cuvette, combine:
-
1.0 ml of 0.075 M phosphate buffer, pH 7.6
-
1.0 ml of 7.5 mM DTT
-
1.0 ml of 0.75 mM BAEE
-
-
Incubate the cuvette in the spectrophotometer for 3-5 minutes to reach thermal equilibrium and establish a blank rate.
-
Initiate the reaction by adding 0.1 ml of the diluted enzyme solution.
-
Record the increase in absorbance at 253 nm for 4-5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve.[8]
Calculation of Activity: One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at pH 7.6 and 25°C.[10] The activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the product.
Purification of Recombinant this compound
A general workflow for the purification of recombinant this compound expressed in a suitable host system (e.g., a virulence-attenuated strain of Clostridium perfringens) is as follows.[2]
Caption: A typical workflow for the purification of recombinant this compound.
Inhibitors and Activators
Activators:
-
Calcium ions (Ca²⁺): Essential for the autocatalytic activation and stability of the enzyme.[10]
-
Thiols: Reducing agents such as Dithiothreitol (DTT) and cysteine are required for maximal activity, indicative of a cysteine protease.[12]
Inhibitors:
-
Tosyl-L-lysine chloromethyl ketone (TLCK): An irreversible inhibitor that covalently modifies the active site.[9]
-
Leupeptin: A potent reversible inhibitor.[9]
-
Z-Phe-Arg-CHN₂: An irreversible inhibitor.[9]
-
E-64: Provides reversible inhibition.[9]
-
Heavy metal ions (e.g., Co²⁺, Cu²⁺, Cd²⁺): Inhibit enzyme activity.[12]
-
Oxidizing agents and sulfhydryl reactants. [12]
Conclusion
This compound is a well-characterized cysteine protease with a critical role in the virulence of C. histolyticum. Its high specificity for arginine residues also makes it a valuable reagent in research and biotechnology. This guide provides essential information for researchers and drug development professionals working with this compound, from its fundamental genetic and biochemical properties to practical experimental protocols. A thorough understanding of this enzyme is crucial for developing strategies to counteract C. histolyticum infections and for leveraging its unique properties in various scientific applications.
References
- 1. Heterologous expression of the this compound gene from Clostridium histolyticum in Escherichia coli and Bacillus subtilis: maturation of the this compound precursor is coupled with self-activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vitacyte.com [vitacyte.com]
- 3. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 4. MicroED structure of the C11 cysteine protease this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic protease specificity profiling of clostridial collagenases reveals their intrinsic nature as dedicated degraders of collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-level production and purification of this compound expressed in a virulence-attenuated strain of Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cysteine Protease α-Clostripain is Not Essential for the Pathogenesis of Clostridium perfringens-Mediated Myonecrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The heterodimeric protease this compound from Clostridium histolyticum is encoded by a single gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Collagenase Clostridium histolyticum : emerging practice patterns and treatment advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The emerging role of Clostridium histolyticum collagenase in the treatment of Dupuytren disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Stability of Clostripain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of clostripain, a cysteine protease from Clostridium histolyticum. A critical parameter for its application in research and pharmaceutical development, understanding the thermal stability of this compound is essential for optimizing its activity, storage, and formulation. This document synthesizes available data on factors influencing its stability and presents detailed experimental protocols for its characterization.
Introduction to this compound and its Stability
This compound is a heterodimeric cysteine protease with high specificity for the carboxyl peptide bond of arginine residues.[1] Its activity and stability are critically dependent on several factors, including pH, the presence of activators, and temperature. Optimal activity is generally observed at a pH range of 7.4-7.8.[1] The enzyme's stability is significantly influenced by the presence of calcium ions (Ca²⁺) and reducing agents, such as dithiothreitol (B142953) (DTT).[1][2] Conversely, oxidizing agents and chelating agents like EDTA can inhibit its function and compromise its stability.[1]
While specific quantitative data on the thermal denaturation of this compound, such as a precise melting temperature (Tm), is not extensively reported in publicly available literature, its stability is known to be a key consideration for its use in various applications, including cell isolation.[3] This guide provides the methodologies to determine these critical parameters.
Factors Influencing this compound Stability
The stability of this compound is a multifactorial issue. The key parameters that have been identified to influence its stability are summarized below.
| Factor | Effect on Stability | Reference |
| Calcium Ions (Ca²⁺) | Essential for both stability and activity. | [2] |
| Reducing Agents (e.g., DTT) | Required for maintaining the active state of the enzyme. Full activity is achieved upon complete reduction of disulfide bonds. | [4] |
| pH | Optimal activity and stability are observed in the neutral to slightly alkaline range (pH 7.4-7.8). | [1] |
| Temperature | While a specific denaturation temperature is not consistently reported, activity is assayed at 25°C.[5] Long-term storage of the lyophilized powder is recommended at -20°C. | [5] |
| Inhibitors | Chelating agents (e.g., EDTA) and oxidizing agents can inactivate the enzyme and reduce its stability. | [1] |
Experimental Protocols for Determining Thermal Stability
To provide researchers with the tools to quantitatively assess the thermal stability of this compound, this section details two widely used experimental protocols: the Thermal Shift Assay (TSA) and Differential Scanning Calorimetry (DSC).
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
The Thermal Shift Assay, also known as Differential Scanning Fluorimetry, is a high-throughput method to determine the melting temperature (Tm) of a protein by monitoring its thermal unfolding. The assay uses a fluorescent dye that binds to hydrophobic regions of the protein that become exposed as it denatures, leading to an increase in fluorescence.
Protocol:
-
Reagent Preparation:
-
This compound Solution: Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 1 mM CaCl₂ and 2.5 mM DTT). The final concentration in the assay will typically be in the low micromolar range.
-
Fluorescent Dye: Prepare a stock solution of a suitable fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.
-
Assay Buffer: Prepare the desired buffer in which the stability will be tested.
-
-
Assay Setup:
-
In a 96-well qPCR plate, add the this compound solution, the fluorescent dye, and the assay buffer to a final volume of 20-25 µL.
-
Include appropriate controls, such as buffer and dye without the enzyme.
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to incrementally increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a defined ramp rate (e.g., 1°C/minute).
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The resulting curve will be sigmoidal. The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.[6]
-
Workflow for determining protein melting temperature using TSA.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful technique that directly measures the heat capacity of a sample as a function of temperature. It provides a detailed thermodynamic profile of protein unfolding, including the melting temperature (Tm) and the enthalpy of denaturation (ΔH).[7][8]
Protocol:
-
Sample Preparation:
-
This compound Solution: Prepare a solution of this compound at a known concentration (typically 0.1-1 mg/mL) in the desired buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 1 mM CaCl₂ and 2.5 mM DTT).
-
Reference Solution: Prepare a matching buffer solution without the enzyme.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the DSC instrument.
-
Load the reference cell with the reference buffer.
-
Load the sample cell with the this compound solution.
-
-
Data Acquisition:
-
Equilibrate the system at a starting temperature below the expected unfolding transition.
-
Apply a constant scan rate (e.g., 60°C/hour) to heat the sample and reference cells.
-
Record the differential heat capacity as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show a peak corresponding to the heat absorption during protein unfolding.
-
The apex of the peak corresponds to the melting temperature (Tm).
-
The area under the peak is integrated to determine the calorimetric enthalpy of unfolding (ΔHcal).
-
Workflow for assessing protein stability using DSC.
Logical Framework for Stability Optimization
The stability of this compound can be systematically optimized by evaluating the impact of various buffer components and conditions. A logical workflow for this process is outlined below.
A systematic approach to optimizing this compound stability.
Conclusion
References
- 1. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha-Clostripain. Chemical characterization, activity, and thiol content of the highly active form of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Endoproteinase-Arg-C) - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
Clostripain: An In-Depth Technical Guide to the Archetype of the C11 Peptidase Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain (EC 3.4.22.8) is a potent cysteine protease secreted by the bacterium Clostridium histolyticum[1][2]. As the archetypal member of the C11 family of peptidases (clan CD), it serves as a critical model for understanding the structure, function, and enzymatic mechanism of this important group of bacterial enzymes[3][4]. Clan CD peptidases are distinguished by a conserved catalytic dyad of histidine and cysteine residues and a characteristic α/β/α sandwich architecture[3][4][5].
This compound is highly regarded for its stringent specificity, primarily cleaving peptide bonds at the carboxyl side of arginine residues[6][7]. This unique specificity, combined with its high catalytic efficiency, has made it an invaluable tool in protein sequencing, peptide synthesis, and, more recently, in biomedical applications such as pancreatic islet isolation for transplantation[8][9]. This guide provides a comprehensive technical overview of this compound, focusing on its molecular characteristics, enzymatic properties, and relevant experimental protocols.
Molecular and Structural Characteristics
This compound is synthesized as an inactive zymogen and undergoes a multi-step, calcium-dependent auto-activation process to become a mature, active enzyme[10][11]. The final active form is a heterodimer composed of a heavy chain and a light chain, held together by strong non-covalent forces[1][7].
Structure and Activation
The enzyme is encoded by a single gene that is transcribed and translated into a single polypeptide precursor[1]. This precursor includes a signal peptide, a propeptide, the light chain, a linker peptide, and the heavy chain[1]. Maturation into the active heterodimer requires the proteolytic removal of the N-terminal propeptide and an internal nine-amino-acid linker peptide[1][12].
The three-dimensional structure of active this compound, resolved by microcrystal electron diffraction (MicroED), confirms its classification within clan CD, showing a typical α/β/α sandwich fold[3][10]. The active site is located in a large, electronegative pocket, which accommodates its positively charged arginine substrate[10][13].
The Catalytic Center
The catalytic activity of this compound is dependent on a catalytic dyad composed of Histidine-176 (His176) and Cysteine-231 (Cys231) [10][13][14]. His176 is located on the light chain, while Cys231 resides on the heavy chain[10][13]. The enzyme's strict specificity for arginine at the P1 position is primarily determined by Aspartate-229 (Asp229) , which lines the substrate-binding pocket and interacts with the positively charged guanidinium (B1211019) group of the arginine side chain[10][14].
Table 1: Molecular Characteristics of this compound
| Feature | Description | References |
| EC Number | 3.4.22.8 | [6] |
| Source | Clostridium histolyticum | [1][2] |
| Family/Clan | C11 / CD | [3][5] |
| Molecular Weight | ~57.5 kDa (Heterodimer) | [6] |
| Light Chain: ~12.5 kDa | [6] | |
| Heavy Chain: ~45 kDa | [6] | |
| Structure | Heterodimer formed from a single gene product via post-translational processing.[1] | [1][7] |
| Catalytic Dyad | Cys231 and His176 | [10][13][14] |
| Specificity Site (P1) | Asp229 (determines arginine specificity) | [10][14] |
| Optimal pH | 7.4 - 7.8 (for BAEE substrate) | [6] |
| Isoelectric Point | 4.8 - 4.9 | [6] |
Enzymatic Properties and Kinetics
This compound's function is tightly regulated by specific activators and is susceptible to a range of inhibitors. Its catalytic efficiency is notable, though detailed kinetic parameters for various substrates are not extensively documented in all literature.
Substrate Specificity
This compound exhibits a strong preference for cleaving peptide bonds on the C-terminal side of arginine residues (P1 position)[8][15]. It can cleave Arg-Pro bonds, which are resistant to many other proteases[7]. While it can also cleave after lysine (B10760008) residues, the rate is significantly lower[1][2][15]. The enzyme's specificity extends to the P' sites (residues on the C-terminal side of the scissile bond), though these interactions are less stringent[16].
Activators and Inhibitors
For maximal activity, this compound requires both a reducing agent and calcium ions[1][17].
-
Reducing Agents: Dithiothreitol (B142953) (DTT) or other sulfhydryl compounds are necessary to maintain the catalytic cysteine in its reduced, active state[1].
-
Calcium Ions (Ca²⁺): Calcium is essential for the enzyme's stability and activity, and it plays a role in the auto-activation process[10][11][17].
The enzyme is inhibited by a variety of compounds that target its active site or essential cofactors.
Table 2: Activators and Inhibitors of this compound
| Class | Examples | Mode of Action | References |
| Activators | Dithiothreitol (DTT), Cysteine | Maintain the active site cysteine in a reduced state. | [1] |
| Calcium Ions (Ca²⁺) | Required for stability, activity, and auto-activation. | [1][17] | |
| Inhibitors | Leupeptin | Potent, reversible inhibitor. | [12] |
| Tosyl-L-lysine chloromethyl ketone (TLCK) | Irreversibly alkylates the active site histidine. | [1][18] | |
| Diethylpyrocarbonate | Inactivates by modifying the essential histidine residue. | [17] | |
| Iodoacetamide, Iodoacetate | Alkylates the active site cysteine. | [17] | |
| EDTA | Chelates Ca²⁺, which is essential for activity. | [1] | |
| Heavy Metal Ions (Co²⁺, Cu²⁺, Cd²⁺) | General inhibition of enzyme activity. | [1] | |
| Oxidizing Agents | Oxidize the essential sulfhydryl group of the active site cysteine. | [1] |
Kinetic Parameters
Quantitative kinetic data for this compound is often reported in the context of specific experimental conditions. One study using an active site-directed affinity label, a benzamidinyl-diazo dichlorotriazine dye (BDD), provided insight into the enzyme's binding and reaction rates with this specific compound.
Table 3: Kinetic Data for this compound with an Affinity Label (BDD)
| Parameter | Value | Condition | Reference |
| KD (Dissociation Constant) | 74.6 ± 2.1 µM | Reversible binding of BDD to the enzyme. | [14] |
| k3 (Maximal Inactivation Rate) | 0.21 min⁻¹ | Maximal rate constant of irreversible inactivation by BDD. | [14] |
Key Experimental Protocols
Protocol: this compound Activity Assay
This protocol details a standard method for measuring this compound activity using the synthetic substrate N-α-Benzoyl-L-arginine ethyl ester (BAEE). The hydrolysis of BAEE is monitored by the increase in absorbance at 253 nm[19][20].
Unit Definition: One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at pH 7.6 and 25°C in the presence of 2.5 mM DTT[21].
Reagents:
-
Activation Solution: 1.0 mM Calcium acetate (B1210297) with 2.5 mM dithiothreitol (DTT).
-
Assay Cocktail: 25 mM Sodium Phosphate (B84403) buffer, pH 7.6, containing 2.5 mM DTT and 0.25 mM BAEE[21].
-
Enzyme Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water. Immediately before the assay, dilute the enzyme in the Activation Solution to a final concentration of 0.2-0.8 units/mL[19]. The enzyme should be pre-incubated in the activation solution for 2-3 hours at room temperature to ensure full activation[21].
Procedure:
-
Set a spectrophotometer to 253 nm and equilibrate the cell holder to 25°C[19].
-
Pipette 3.00 mL of the Assay Cocktail into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and incubate for 3-5 minutes to achieve temperature equilibrium and establish a baseline rate[19].
-
To initiate the reaction, add 0.05 mL of the diluted and activated enzyme solution to the cuvette[21].
-
Immediately mix by inversion and begin recording the absorbance at 253 nm for approximately 5 minutes[21].
-
Determine the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve[19]. A linear reaction rate is typically observed when the ΔA₂₅₃/min is between 0.007 and 0.030[19].
-
Run a blank reaction using 0.05 mL of the Activation Solution instead of the enzyme solution to correct for any non-enzymatic hydrolysis of the substrate[21].
Calculation: Units/mL enzyme = ((ΔA₂₅₃/min Test - ΔA₂₅₃/min Blank) * Total Volume * Dilution Factor) / (Molar Extinction Coefficient * Enzyme Volume)
-
Total Volume: 3.05 mL[21]
-
Molar Extinction Coefficient of BAEE hydrolysis product: 1.15 mM⁻¹cm⁻¹[21]
-
Enzyme Volume: 0.05 mL[21]
Protocol: Purification of Recombinant this compound
This protocol provides a general workflow for the purification of recombinant this compound (rCLO) expressed in a host like Clostridium perfringens[22].
Methodology:
-
Cell Culture and Supernatant Collection: Culture the recombinant C. perfringens strain expressing this compound. Separate the culture supernatant, which contains the secreted rCLO, from the cells by centrifugation[22].
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: Add ammonium sulfate to the culture supernatant to precipitate the proteins. The precipitated rCLO is collected by centrifugation[22].
-
Hydroxyapatite (B223615) Chromatography: Resuspend the protein pellet and apply it to a hydroxyapatite chromatography column. Elute the bound proteins using a phosphate gradient to separate rCLO from other contaminating proteins[22].
-
Affinity Chromatography: Pool the fractions containing rCLO and apply them to a benzamidine-Sepharose affinity column. Benzamidine is an arginine analog that binds specifically to the active site of this compound. After washing the column to remove non-specifically bound proteins, elute the purified rCLO using a competitive inhibitor or a change in pH[22].
-
Final Purification and Concentration: The eluted fractions containing pure rCLO can be concentrated and buffer-exchanged using ultrafiltration[23]. The final yield from a 200 mL culture can be approximately 4.5 mg of purified rCLO[22].
Signaling Pathways and Experimental Workflows
This compound Activation Pathway
This compound is synthesized as an inactive pre-proenzyme that undergoes a series of proteolytic cleavages to yield the active heterodimer. This process is calcium-dependent and autocatalytic[10][11].
Catalytic Mechanism of this compound
The catalytic mechanism involves the Cys231 and His176 dyad. The cysteine acts as the nucleophile to attack the carbonyl carbon of the substrate's scissile bond, while the histidine acts as a general base.
Experimental Workflow for Activity Measurement
This diagram outlines the logical flow of the this compound activity assay, from preparation to data analysis.
References
- 1. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. worthingtonweb.com [worthingtonweb.com]
- 3. MicroED structure of the C11 cysteine protease this compound. [escholarship.org]
- 4. MicroED structure of the C11 cysteine protease this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal Structure and Activity Studies of the C11 Cysteine Peptidase from Parabacteroides merdae in the Human Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroED structure of the C11 cysteine protease this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MEROPS - the Peptidase Database [ebi.ac.uk]
- 13. biorxiv.org [biorxiv.org]
- 14. The structure-function relationship in the this compound family of peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 16. Subsite specificity studies on the unusual cysteine protease this compound: charged residues in the P3 position indicate a narrow subsite region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound (Endoproteinase-Arg-C) - Assay | Worthington Biochemical [worthington-biochem.com]
- 20. vitacyte.com [vitacyte.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. High-level production and purification of this compound expressed in a virulence-attenuated strain of Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
Methodological & Application
Application Note: Clostripain Digestion Protocol for Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clostripain, a cysteine protease isolated from Clostridium histolyticum, is a valuable enzymatic tool in the field of proteomics for protein digestion prior to mass spectrometry analysis.[1] Its high specificity for the carboxyl peptide bond of arginine residues provides a complementary approach to trypsin, which cleaves at both arginine and lysine (B10760008).[2][3][4] This specificity can be advantageous for generating larger peptides and achieving different sequence coverage, which is particularly useful for protein identification and characterization. This application note provides a detailed protocol for in-solution protein digestion using this compound for subsequent proteomic analysis.
Enzyme Specificity and Optimal Conditions
This compound preferentially hydrolyzes the peptide bond at the C-terminus of arginine residues.[2] While it can also cleave at lysine residues, the rate is significantly lower.[1] The enzyme's activity is dependent on the presence of a reducing agent and calcium ions.[1][4][5] Optimal activity is observed within a pH range of 7.6-7.9.[6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a successful this compound digestion.
| Parameter | Recommended Value/Range | Notes |
| Enzyme:Protein Ratio (w/w) | 1:20 to 1:100 | Start with 1:50 and optimize as needed. |
| Digestion Buffer | 50 mM Ammonium Bicarbonate | Other buffers like Tris-HCl can be used, but Tris may have slight inhibitory effects.[1][4] |
| pH | 7.6 - 7.9 | Optimal for this compound activity.[6] |
| Reducing Agent | 2-5 mM Dithiothreitol (DTT) | Required for this compound activation.[4] |
| Calcium Chloride (CaCl2) | 1-5 mM | Essential for enzyme stability and activity.[5] |
| Incubation Temperature | 37°C | |
| Incubation Time | 4 hours to overnight (12-18 hours) | Shorter times may result in incomplete digestion.[2] |
| Inhibitors | EDTA, oxidizing agents, sulfhydryl reagents (e.g., TLCK), heavy metal ions (Co2+, Cu2+, Cd2+) | Avoid these substances in the digestion buffer.[1] |
Experimental Workflow Diagram
Caption: Workflow for in-solution protein digestion using this compound.
Detailed Experimental Protocol
This protocol is designed for the in-solution digestion of a protein sample for subsequent analysis by mass spectrometry.
1. Reagent Preparation
-
Digestion Buffer: 100 mM Ammonium Bicarbonate (NH4HCO3), pH 7.8. Prepare fresh and store at 4°C.
-
Denaturation Buffer: 8 M Urea (B33335) in 100 mM NH4HCO3. Prepare fresh.
-
Reducing Agent: 200 mM Dithiothreitol (DTT) in water. Store in aliquots at -20°C.
-
Alkylating Agent: 400 mM Iodoacetamide (IAA) in water. Prepare fresh and protect from light.
-
This compound Stock Solution: Reconstitute lyophilized this compound in activation buffer (e.g., 1 mM Calcium Acetate, 2.5 mM DTT) to a concentration of 1 mg/mL.[7] Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Quenching Solution: 5% Formic Acid (FA) or 10% Trifluoroacetic Acid (TFA).
2. Protein Sample Preparation
-
Start with a purified protein sample, ideally in a buffer compatible with the digestion protocol. If the protein is in a buffer containing interfering substances, consider buffer exchange or precipitation.
-
Quantify the protein concentration accurately using a standard method (e.g., BCA assay).
3. Denaturation, Reduction, and Alkylation
-
To your protein sample, add an equal volume of 8 M Urea in 100 mM NH4HCO3 to achieve a final urea concentration of approximately 4 M.
-
Add 200 mM DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour with gentle shaking.
-
Cool the sample to room temperature.
-
Add 400 mM IAA to a final concentration of 40 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
Add 200 mM DTT to a final concentration of 20 mM to quench the excess IAA. Incubate for 15 minutes at room temperature.
4. This compound Digestion
-
Dilute the sample with 100 mM NH4HCO3 to reduce the urea concentration to less than 1 M. This is critical for optimal enzyme activity.
-
Add CaCl2 to a final concentration of 1-5 mM.
-
Add DTT to a final concentration of 2-5 mM to ensure the enzyme remains active.
-
Add the this compound stock solution to the protein sample at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate the digestion mixture at 37°C for 4 to 18 hours. Overnight digestion is often recommended for complex protein mixtures.
5. Quenching and Sample Cleanup
-
Stop the digestion by adding the quenching solution to a final concentration of 0.5-1% formic acid or 0.1% TFA. This will lower the pH and inactivate the this compound.
-
Desalt and concentrate the resulting peptides using a C18 StageTip, ZipTip, or equivalent solid-phase extraction method. This step is crucial for removing salts and detergents that can interfere with mass spectrometry analysis.
-
Elute the peptides from the C18 material using an appropriate solvent (e.g., 50% acetonitrile, 0.1% formic acid).
-
Dry the eluted peptides in a vacuum centrifuge.
6. Sample Storage and Analysis
-
Store the dried peptides at -20°C or -80°C until analysis.
-
Reconstitute the peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Signaling Pathway Diagram
The following diagram illustrates the enzymatic action of this compound on a polypeptide chain.
Caption: this compound specifically cleaves the peptide bond C-terminal to Arginine.
References
- 1. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound (Endoproteinase-Arg-C) | Worthington Biochemical [worthington-biochem.com]
- 5. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 7. This compound (Endoproteinase-Arg-C) - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols for In-Solution Protein Digestion Using Clostripain
For Researchers, Scientists, and Drug Development Professionals
Introduction to Clostripain for In-Solution Protein Digestion
This compound (also known as Endoproteinase Arg-C) is a cysteine protease isolated from Clostridium histolyticum with high specificity for the C-terminal peptide bond of arginine residues.[1][2] This distinct specificity makes it a valuable enzymatic tool in proteomics and protein characterization, particularly for applications in mass spectrometry (MS)-based protein identification, peptide mapping, and quantitative proteomics. Unlike trypsin, which cleaves at both lysine (B10760008) and arginine residues, this compound's targeted cleavage at arginine can generate a different and complementary set of peptides, leading to increased protein sequence coverage and potentially uncovering post-translational modifications that might be missed with trypsin alone.[3] Furthermore, this compound is known to efficiently cleave at arginine-proline sites, which are often resistant to trypsin cleavage.[3]
These application notes provide detailed protocols and supporting data for the effective use of this compound in in-solution protein digestion workflows, enabling researchers to achieve comprehensive and reproducible results in their protein analysis endeavors.
Key Characteristics of this compound
| Characteristic | Description | Reference |
| Enzyme Type | Cysteine Protease | [4] |
| Source | Clostridium histolyticum | [1] |
| Cleavage Specificity | C-terminus of Arginine (Arg | Xaa) | [1][2] |
| Optimal pH | 7.6 - 7.9 | [5] |
| Activators | Reducing agents (e.g., DTT, cysteine), Calcium ions (Ca²⁺) | [4][6] |
| Molecular Weight | Approximately 59 kDa (heterodimer) |
Quantitative Comparison: this compound vs. Trypsin
A key advantage of using this compound is its ability to generate a complementary set of peptides to those produced by trypsin, thereby increasing overall protein sequence coverage. A comparative study on the digestion of a yeast protein extract highlights this benefit.
| Protease | Number of Peptides Identified | % Increase in Peptides (vs. Trypsin) | Number of Proteins Identified | % Increase in Proteins (vs. Trypsin) |
| Trypsin | 7,100 | - | 1,030 | - |
| This compound (Arg-C) | 9,753 | +37.4% | 1,168 | +13.4% |
Data adapted from a study on yeast protein extract digestion.[3] The results demonstrate that parallel digestion with this compound can significantly increase the depth of proteome analysis.
Experimental Protocols
I. Reagent Preparation
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0. Prepare fresh.
-
Denaturation Solution: 8 M Urea (B33335) in 50 mM Ammonium Bicarbonate, pH 8.0.
-
Reduction Solution: 100 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate. Prepare fresh.
-
Alkylation Solution: 200 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate. Prepare fresh and protect from light.
-
This compound Activation Solution: 5 mM Calcium Chloride (CaCl₂) and 2.5 mM DTT in water.
-
This compound Stock Solution: Reconstitute lyophilized this compound in the Activation Solution to a concentration of 1 mg/mL. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
II. In-Solution Digestion Protocol for Complex Protein Mixtures
This protocol is designed for the digestion of 100 µg of a complex protein mixture, such as a cell lysate, for subsequent mass spectrometry analysis.
-
Protein Solubilization and Denaturation:
-
Dissolve 100 µg of the protein sample in 100 µL of 8 M Urea solution.
-
Incubate at 37°C for 1 hour with gentle shaking.
-
-
Reduction:
-
Add 10 µL of 100 mM DTT to the protein solution (final DTT concentration of ~9 mM).
-
Incubate at 60°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add 20 µL of 200 mM IAA (final IAA concentration of ~33 mM).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Sample Dilution:
-
Dilute the sample by adding 770 µL of 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 1 M.
-
-
This compound Activation and Digestion:
-
Add Calcium Chloride to the diluted sample to a final concentration of 1-5 mM.
-
Add DTT to a final concentration of 1-2.5 mM to ensure this compound remains active.
-
Add this compound from the stock solution at an enzyme-to-substrate ratio of 1:50 to 1:100 (w/w). For 100 µg of protein, this corresponds to 1-2 µg of this compound.
-
Incubate overnight (12-18 hours) at 37°C with gentle shaking.
-
-
Digestion Quenching and Peptide Cleanup:
-
Stop the digestion by adding the Quenching Solution to a final concentration of 0.5-1% (v/v), which will bring the pH to ~2-3.
-
The resulting peptide mixture can be desalted using C18 spin columns or other suitable methods prior to LC-MS/MS analysis.[7]
-
Experimental Workflow and Signaling Pathway Analysis
The use of this compound is integral to many proteomics workflows, including those aimed at elucidating complex biological processes such as signaling pathways. A common application is in identifying and quantifying changes in protein expression or post-translational modifications in response to a particular stimulus.
General Proteomics Workflow Using this compound
Caption: A typical in-solution protein digestion workflow for mass spectrometry using this compound.
Example Application: Investigating a Cellular Signaling Pathway
This compound can be employed to study signaling pathways by enabling the identification of pathway components and their modification states. For instance, in a study investigating a kinase signaling cascade, cells might be treated with an agonist to activate the pathway. Proteins would then be extracted and digested with this compound to identify and quantify changes in phosphorylation on specific arginine-containing peptides of downstream target proteins.
Caption: Workflow for analyzing a kinase signaling pathway using this compound digestion and phosphopeptide enrichment.
Troubleshooting and Optimization
-
Incomplete Digestion: If incomplete digestion is observed (high number of missed cleavages), consider increasing the digestion time, increasing the enzyme-to-substrate ratio, or ensuring the urea concentration is sufficiently low (<1 M) during digestion. Also, verify the activity of the reducing agent and the presence of calcium ions.
-
Low Peptide Yield: Ensure complete denaturation, reduction, and alkylation. Optimize the desalting and cleanup steps to minimize peptide loss.
-
Enzyme Autolysis: While sequencing-grade this compound has reduced autolytic activity, it is good practice to prepare fresh enzyme solutions and minimize the time the enzyme spends in solution before addition to the substrate.
Conclusion
This compound is a highly specific and efficient protease for in-solution protein digestion, offering a valuable alternative and complement to trypsin. Its strict specificity for arginine residues can lead to increased protein sequence coverage and the identification of novel peptides and post-translational modifications. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully incorporate this compound into their proteomics workflows, ultimately leading to more thorough and insightful protein analysis.
References
- 1. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Sequencing with Clostripain and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein sequencing is a fundamental technique in proteomics and drug development, providing critical insights into protein structure, function, and regulation. While trypsin is the most commonly used protease for protein digestion prior to mass spectrometry, its cleavage specificity at lysine (B10760008) and arginine residues can sometimes limit sequence coverage, especially for proteins with skewed amino acid compositions. Clostripain, a cysteine protease from Clostridium histolyticum, offers a valuable alternative with its high specificity for the C-terminal of arginine residues.[1][2] This targeted cleavage can generate a different and complementary set of peptides compared to trypsin, leading to increased overall sequence coverage and more comprehensive protein characterization.
These application notes provide a detailed overview and experimental protocols for the use of this compound in conjunction with mass spectrometry for protein sequencing.
Advantages of Using this compound
-
High Specificity: this compound preferentially cleaves at the C-terminus of arginine residues, providing a predictable fragmentation pattern.[1][2]
-
Complementary to Trypsin: The distinct cleavage specificity of this compound can generate peptides that are not observed with trypsin digestion, helping to cover regions of the protein sequence that might otherwise be missed.
-
Improved Sequence Coverage: For arginine-rich proteins, this compound can produce a higher number of peptides, leading to more robust protein identification and characterization.
Data Presentation: Quantitative Comparison of Protease Digestion
The choice of protease significantly impacts the outcome of a proteomics experiment. The following tables summarize quantitative data comparing the performance of arginine-specific proteases (like this compound) with other commonly used proteases.
| Protease | Number of Identified Peptides | Number of Identified Proteins | Average Sequence Coverage (%) |
| Trypsin | 14410 ± 571[3] | 1403 ± 65[3] | 77.3[2] |
| ArgC (this compound) | 38 | Not specified | 95.1 (in combination with others for specific proteins)[2] |
| Trypsin + AspN | 16087 ± 327[3] | 1455 ± 85[3] | Not specified |
| Trypsin + GluC | 13461 ± 260[3] | 1294 ± 37[3] | Not specified |
| Trypsin + Chymotrypsin | 13611 ± 346[3] | 1200 ± 25[3] | 98.5[4] |
Table 1: Comparison of Protease Performance in Protein Identification and Sequence Coverage. Data is compiled from multiple studies and represents typical performance. ArgC has the same cleavage specificity as this compound.
| Parameter | Bovine Trypsin | Porcine Trypsin |
| Peptides with Missed Cleavages | Higher | Lower |
| Semi-Tryptic Peptides | Lower | Higher |
Table 2: Comparison of Cleavage Characteristics between Bovine and Porcine Trypsin. The origin of the protease can influence the types of peptides generated.[5]
Experimental Protocols
This section provides a detailed methodology for protein sequencing using this compound digestion followed by LC-MS/MS analysis.
I. In-Solution Protein Digestion with this compound
This protocol is optimized for the digestion of 15µg of protein.[6]
Materials:
-
Protein sample
-
Denaturation Buffer: 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0
-
Reducing Agent: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate (AmBic)
-
Alkylation Agent: 55 mM Iodoacetamide (IAA) in 50 mM AmBic
-
This compound (sequencing grade)
-
This compound Digestion Buffer: 50 mM Tris-HCl (pH 7.6-7.9), 5 mM CaCl₂, 2 mM EDTA, >2 mM DTT[7]
-
Quenching Solution: 5% Formic Acid (FA)
-
HPLC-grade water
-
Acetonitrile (B52724) (ACN)
Procedure:
-
Denaturation:
-
Resuspend the protein sample in Denaturation Buffer to a final concentration of 1 mg/mL.
-
-
Reduction:
-
Add the Reducing Agent to a final concentration of 5 mM DTT.
-
Incubate at 37°C for 1 hour.[7]
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the Alkylation Agent to a final concentration of 15 mM IAA.
-
Incubate in the dark at room temperature for 30 minutes.[7]
-
-
Buffer Exchange/Dilution:
-
Dilute the sample with this compound Digestion Buffer to reduce the urea concentration to less than 2 M.
-
-
This compound Digestion:
-
Add this compound to the protein sample at a 1:20 to 1:50 (w/w) enzyme-to-substrate ratio.
-
Incubate overnight at 37°C.[6]
-
-
Quenching the Digestion:
-
Stop the digestion by adding Quenching Solution to a final concentration of 1% formic acid.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
-
Sample Preparation for MS:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the dried peptides in 0.1% formic acid for LC-MS/MS analysis.
-
II. LC-MS/MS Analysis
Instrumentation and Parameters:
-
Liquid Chromatography (LC) System: A nano-flow HPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 40% Mobile Phase B over a suitable time (e.g., 60-120 minutes) at a flow rate of ~300 nL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA). In DDA mode, typically the top 10-20 most intense precursor ions are selected for fragmentation.
III. Data Analysis
-
Database Searching:
-
Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify peptides from the tandem mass spectra.
-
Specify this compound as the digesting enzyme, with cleavage at the C-terminus of Arginine.
-
Set appropriate mass tolerances for precursor and fragment ions.
-
Include variable modifications such as oxidation of methionine and carbamidomethylation of cysteine.
-
-
Protein Identification and Sequence Assembly:
-
Assemble the identified peptides to reconstruct the protein sequence.
-
Use bioinformatics tools to align and map the peptides to a protein sequence database.
-
Visualizations
Experimental Workflow
References
- 1. journals.asm.org [journals.asm.org]
- 2. Addressing the Protease Bias in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics Using Protease Alternatives to Trypsin Benefits from Sequential Digestion with Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Comprehensive analysis of protein digestion using six trypsins reveals the origin of trypsin as a significant source of variability in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.jp]
Application Notes and Protocols for Clostripain Digestion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain (EC 3.4.22.8) is a cysteine protease isolated from the bacterium Clostridium histolyticum. It exhibits high specificity for the carboxyl peptide bond of arginine residues, making it a valuable enzymatic tool for protein digestion in various proteomics applications, including protein sequencing, peptide mapping, and mass spectrometry-based protein identification.[1][2] Its unique specificity, cleaving C-terminal to arginine, provides a complementary approach to other proteases like trypsin, which cleaves after both lysine (B10760008) and arginine. This document provides detailed application notes and protocols for the effective use of this compound in protein digestion workflows.
Characteristics of this compound
This compound is a heterodimeric enzyme that requires activation by reducing agents and the presence of calcium ions for optimal activity.[3][4][5] Key characteristics are summarized in the table below.
| Characteristic | Description |
| Enzyme Commission No. | EC 3.4.22.8[1] |
| Source | Clostridium histolyticum[1] |
| Specificity | Cleaves at the C-terminus of arginine residues.[1] |
| Optimal pH | 7.4 - 7.8[1] |
| Activators | Requires a reducing agent (e.g., DTT) and Ca²⁺ ions.[3][4][5] |
| Inhibitors | Oxidizing agents, sulfhydryl-blocking reagents, and certain metal ions (e.g., Co²⁺, Cu²⁺, Cd²⁺).[2] |
Recommended Digestion Conditions
The optimal conditions for this compound digestion can vary depending on the specific protein substrate and the downstream application. However, the following table provides a general starting point for protocol development.
| Parameter | Recommended Condition | Notes |
| Enzyme to Substrate Ratio (w/w) | 1:100 to 1:20 | The optimal ratio should be determined empirically. A higher enzyme ratio may be needed for resistant proteins or shorter incubation times. |
| Temperature | 37°C | Higher temperatures may increase digestion speed but can also lead to increased enzyme autolysis and non-specific cleavage. |
| Incubation Time | 2 - 18 hours | Shorter times can be used for partial digestion, while longer incubations aim for complete digestion. |
| Digestion Buffer | 50 mM Tris-HCl, pH 7.6-7.9 | Other suitable buffers include ammonium (B1175870) bicarbonate (NH₄HCO₃). |
| Additives | 2-5 mM DTT (or other reducing agent) | Essential for activating the cysteine protease activity. |
| 1-5 mM CaCl₂ | Required for enzyme stability and optimal activity.[5] |
Experimental Protocol: In-Solution Digestion of a Purified Protein for Mass Spectrometry
This protocol provides a detailed methodology for the in-solution digestion of a purified protein sample using this compound, preparing it for analysis by mass spectrometry.
Materials:
-
Purified protein sample
-
This compound (sequencing grade)
-
Denaturation Buffer: 8 M Urea (B33335) in 50 mM Tris-HCl, pH 8.0
-
Reduction Reagent: 100 mM Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylation Reagent: 200 mM Iodoacetamide (IAA) in water (prepare fresh, protect from light)
-
Digestion Buffer: 50 mM Tris-HCl, pH 7.6-7.9, containing 5 mM CaCl₂
-
This compound Activation/Stock Solution: Reconstitute lyophilized this compound in high-purity water to a concentration of 1 mg/mL. Immediately before use, dilute to the working concentration in a buffer containing 2.5 mM DTT and 1.0 mM Calcium acetate.
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) or Formic Acid (FA) in water
-
High-purity water (LC-MS grade)
Procedure:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in an appropriate volume of Denaturation Buffer to a final concentration of 1-2 mg/mL.
-
Incubate at 37°C for 1 hour to ensure complete denaturation.
-
-
Reduction:
-
Add the Reduction Reagent to the denatured protein solution to a final concentration of 5 mM DTT.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the Alkylation Reagent to a final concentration of 15 mM IAA.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange/Dilution:
-
Dilute the sample at least 4-fold with Digestion Buffer to reduce the urea concentration to below 2 M. This is crucial as high concentrations of urea can inhibit this compound activity.
-
-
This compound Activation and Addition:
-
Prepare the activated this compound solution as described in the materials section.
-
Add the activated this compound to the protein solution at the desired enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
-
Digestion:
-
Incubate the reaction mixture at 37°C for 4 to 18 hours. The optimal incubation time should be determined empirically.
-
-
Quenching the Reaction:
-
Stop the digestion by adding the Quenching Solution to a final concentration of 0.5-1% TFA or FA. The final pH should be between 2 and 3.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 StageTip, ZipTip, or equivalent solid-phase extraction method to remove salts, detergents, and other contaminants before mass spectrometry analysis.
-
-
Sample Analysis:
-
The desalted peptide sample is now ready for analysis by LC-MS/MS.
-
Visualizations
Experimental Workflow for Protein Digestion
Caption: Workflow for in-solution protein digestion using this compound for mass spectrometry.
Bacterial Protease Interaction with Host Cell Signaling
As a bacterial exopeptidase, this compound is not an intrinsic component of mammalian signaling pathways. However, bacterial proteases can influence host cell signaling by cleaving cell surface receptors or other extracellular proteins, thereby altering their function.
Caption: General mechanism of a bacterial protease interfering with host cell signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Endoproteinase-Arg-C) | Worthington Biochemical [worthington-biochem.com]
- 3. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cysteine Protease α-Clostripain is Not Essential for the Pathogenesis of Clostridium perfringens-Mediated Myonecrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clostripain Activity Assay Using BAEE Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain (EC 3.4.22.8) is a cysteine protease isolated from Clostridium histolyticum.[1][2] It exhibits high specificity for the cleavage of peptide bonds at the C-terminal side of arginine residues.[1][3] This characteristic makes it a valuable tool in protein sequencing, peptide mapping, and cell isolation protocols, where it is often used in conjunction with collagenase.[4][5][6] Accurate determination of this compound activity is crucial for standardizing these procedures and ensuring reproducible results.
This document provides detailed protocols for a continuous spectrophotometric rate determination assay for this compound using Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate. The assay is based on the principle that the hydrolysis of BAEE by this compound produces Nα-Benzoyl-L-arginine and ethanol, leading to an increase in absorbance at 253 nm.[7]
Principle of the Assay
This compound catalyzes the hydrolysis of the ester bond in BAEE. The reaction velocity is monitored by measuring the rate of increase in absorbance at 253 nm, which is directly proportional to the enzymatic activity.[7] One unit of this compound is defined as the amount of enzyme that hydrolyzes one micromole of BAEE per minute at 25°C and pH 7.6.[7]
Enzymatic Reaction
Data Presentation
Table 1: Key Parameters for this compound Activity Assay
| Parameter | Value | Reference |
| Substrate | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | [7] |
| Wavelength (λ) | 253 nm | [7] |
| Temperature | 25°C | [7] |
| Optimal pH | 7.4 - 7.8 | [1][3] |
| Assay pH | 7.6 | [7] |
| Molar Extinction Coefficient (ε) of Nα-Benzoyl-L-arginine | 1150 M⁻¹cm⁻¹ | [7] |
| Michaelis Constant (Km) for BAEE | 0.25 mM | [3] |
Table 2: Reagent Comparison from Different Protocols
| Reagent | Worthington Biochemical Protocol[7] | Sigma-Aldrich Protocol |
| Buffer | 0.075 M Sodium phosphate (B84403), pH 7.6 | 25 mM Sodium Phosphate, pH 7.6 |
| Substrate (BAEE) | 0.75 mM | 0.25 mM |
| Reducing Agent (DTT) | 7.5 mM | 2.5 mM |
| Activator | 1.0 mM Calcium acetate (B1210297) | 1.0 mM Calcium Chloride |
| Enzyme Activation | Dilute in activation solution immediately prior to assay | Incubate in activation solution for 2-3 hours at room temperature |
Experimental Protocols
Materials and Reagents
-
This compound enzyme
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Sodium phosphate buffer
-
Dithiothreitol (DTT)
-
Calcium Chloride (CaCl₂) or Calcium Acetate
-
MOPS (for Sigma-Aldrich protocol)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Spectrophotometer with temperature control and UV capabilities
-
Quartz cuvettes (1 cm path length)
-
Pipettes and tips
-
Deionized water
Reagent Preparation
Worthington Biochemical Protocol [7]
-
0.075 M Sodium phosphate buffer, pH 7.6: Prepare a solution of 0.075 M sodium phosphate and adjust the pH to 7.6 at 25°C.
-
7.5 mM Dithiothreitol (DTT): Prepare a fresh solution of 7.5 mM DTT in deionized water.
-
0.75 mM N-Benzoyl-L-arginine ethyl ester (BAEE): Prepare a solution of 0.75 mM BAEE in deionized water.
-
Activation Solution (1.0 mM Calcium acetate containing 2.5 mM DTT): Prepare a solution with 1.0 mM calcium acetate and 2.5 mM DTT.
-
Enzyme Solution: Dissolve this compound to a concentration of 1 mg/ml in water. Immediately before the assay, dilute the enzyme in the activation solution to a concentration of 0.2-0.8 units/ml.
Sigma-Aldrich Protocol
-
Activation Solution (Reagent A): 10 mM MOPS HCl Buffer with 2.5 mM Dithiothreitol and 1.0 mM Calcium Chloride, pH 7.4 at 25°C.
-
Assay Cocktail (Reagent B): 25 mM Sodium Phosphate Buffer with 2.5 mM Dithiothreitol and 0.25 mM N-α-Benzoyl-L-Arginine Ethyl Ester, pH 7.6 at 25°C.
-
Enzyme Solution (Reagent C): Approximately 2-3 hours before use, prepare a solution containing 0.5 - 1.5 units/ml of this compound in Reagent A. Store at room temperature to allow for activation.
Assay Procedure
Detailed Steps:
-
Set up the Spectrophotometer: Adjust the spectrophotometer to a wavelength of 253 nm and set the temperature to 25°C.[7]
-
Prepare the Reaction Mixture:
-
Worthington Protocol: Pipette 1.0 ml of 0.075 M phosphate buffer, 1.0 ml of 7.5 mM DTT, and 1.0 ml of 0.75 mM BAEE into a quartz cuvette.[7]
-
Sigma-Aldrich Protocol: Pipette 3.00 ml of the Assay Cocktail (Reagent B) into a quartz cuvette for the test sample and another for the blank.
-
-
Equilibration and Blank Reading: Incubate the cuvette(s) in the spectrophotometer for 3-5 minutes to reach thermal equilibrium and establish a blank rate, if any.[7]
-
Initiate the Reaction:
-
Worthington Protocol: At time zero, add 0.1 ml of the appropriately diluted enzyme solution and mix by inversion.[7]
-
Sigma-Aldrich Protocol: To the "Test" cuvette, add 0.05 ml of the activated Enzyme Solution (Reagent C). To the "Blank" cuvette, add 0.05 ml of the Activation Solution (Reagent A). Mix immediately by inversion.
-
-
Data Acquisition: Record the increase in absorbance at 253 nm for approximately 4-5 minutes. Ensure that the rate is linear. The change in absorbance per minute (ΔA₂₅₃/min) should ideally be between 0.007 and 0.030 for optimal linearity with respect to enzyme concentration.[7]
-
Calculations:
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve.
-
Use the following formula to determine the enzyme activity:
Units/ml enzyme = ( (ΔA₂₅₃/min Test - ΔA₂₅₃/min Blank) * Total Volume (ml) * Dilution Factor ) / ( Molar Extinction Coefficient * Enzyme Volume (ml) )
-
Molar Extinction Coefficient: 1150 M⁻¹cm⁻¹ (Note: Sigma-Aldrich uses a millimolar extinction coefficient of 1.15)
-
-
Factors Influencing this compound Activity
Activators and Inhibitors
This compound activity is influenced by several factors that are important to consider for accurate and reproducible assay results.
-
Activation: this compound is a sulfhydryl protease and requires a reducing agent for maximal activity.[4][8] Dithiothreitol (DTT) or cysteine are commonly used for this purpose.[3][4] The enzyme also has an absolute requirement for calcium ions (Ca²⁺) for stability and activity.[3][9]
-
Inhibition: The enzyme is inhibited by chelating agents like EDTA, which remove the essential Ca²⁺ ions.[3][5] It is also inhibited by sulfhydryl-modifying reagents such as iodoacetic acid, and serine protease inhibitors like phenylmethanesulfonyl fluoride (B91410) (PMSF).[3] Other potent inhibitors include leupeptin and antipain.[3][9] Heavy metal ions like Co²⁺, Cu²⁺, and Cd²⁺ also inhibit this compound activity.[3]
Troubleshooting
-
No or Low Activity:
-
Ensure the enzyme has been properly activated with a reducing agent.
-
Verify the presence of calcium ions in the assay buffer.
-
Check for the presence of any inhibiting substances in the enzyme preparation or reagents.
-
Confirm the correct pH of the buffer.
-
-
High Blank Rate:
-
The substrate (BAEE) may be hydrolyzing spontaneously. Prepare fresh substrate solution.
-
Check for contamination in the buffer or water.
-
-
Non-linear Reaction Rate:
-
The enzyme concentration may be too high. Dilute the enzyme solution further.
-
The substrate may be depleted during the assay. Ensure the initial substrate concentration is sufficient.
-
Conclusion
The spectrophotometric assay using BAEE is a reliable and straightforward method for determining the activity of this compound. Adherence to the outlined protocols, including proper enzyme activation and consideration of influencing factors, is essential for obtaining accurate and consistent results. This will ultimately contribute to the standardization and success of downstream applications in research and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. This compound NB - Nordmark Pharma GmbH [nordmark-pharma.de]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (Endoproteinase-Arg-C) - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. vitacyte.com [vitacyte.com]
- 9. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Human Islet Isolation: A Protocol Utilizing Clostripain for Enhanced Yield and Functionality
For researchers, scientists, and drug development professionals, the isolation of high-quality human islets of Langerhans is a critical bottleneck. This application note details a robust protocol for human islet isolation incorporating Clostripain, an arginine-specific endopeptidase, to significantly improve islet yields and maintain islet functionality. The addition of this compound to the enzyme blend provides a gentler, more efficient digestion of the pancreatic tissue, leading to a higher rate of successful isolations for transplantation and research.
Effective enzymatic digestion is paramount for successful islet isolation. Traditionally, enzyme blends have relied on collagenase and neutral proteases. However, the inclusion of this compound, an enzyme with tryptic-like activity, has been shown to synergize with these enzymes for more effective pancreas digestion.[1][2] this compound's specificity for the carboxyl peptide bond of arginine offers a more controlled digestion process, minimizing damage to the islets.[3][4][5] This protocol, adapted from established methodologies, outlines a systematic approach to human islet isolation using a this compound-supplemented enzyme blend.[1][2]
Experimental Protocols
This protocol is divided into four main stages: Pancreas Procurement and Preparation, Enzymatic Digestion, Islet Purification, and Quality Assessment.
Pancreas Procurement and Preparation
Proper handling and preparation of the donor pancreas are crucial for a successful islet isolation.
-
Organ Reception: Upon arrival, the pancreas, preserved in a cold preservation solution such as University of Wisconsin (UW) or Histidine-Tryptophan-Ketoglutarate (HTK) solution, is transferred to a sterile biological safety cabinet.[6]
-
Decontamination and Trimming: The pancreas is decontaminated by immersion in a 10% betadine solution followed by rinses in sterile Hank's Balanced Salt Solution (HBSS).[7] Surrounding tissues such as the duodenum, spleen, and excess fatty tissue are carefully dissected away.[7]
-
Ductal Cannulation: The main pancreatic duct is identified and cannulated in preparation for enzyme perfusion.[7]
Enzymatic Digestion
This stage involves the perfusion of the pancreas with a specific enzyme cocktail containing this compound to break down the extracellular matrix and free the islets.
-
Enzyme Blend Preparation: The enzyme blend consists of a purified collagenase and a neutral protease, supplemented with this compound. The exact composition and concentration of the enzymes should be optimized based on the specific lot and manufacturer's instructions.
-
Pancreas Perfusion: The prepared enzyme blend is perfused through the cannulated pancreatic duct. The distended pancreas is then transferred to a Ricordi digestion chamber.[6]
-
Automated Digestion: The digestion process is carried out in a closed-loop system, where the temperature is maintained at 37°C with gentle shaking.[6] The progress of the digestion is monitored by taking small samples and observing the release of free islets under a microscope.[6]
-
Digestion Termination: Once a sufficient number of free islets are observed, the digestion is halted by cooling the system and diluting the enzyme solution with cold RPMI medium.[6]
Islet Purification
The digested pancreatic tissue is a heterogeneous mixture of islets, acinar cells, and other cellular debris. Purification is necessary to enrich the islet population.
-
Tissue Collection and Washing: The digested tissue is collected and washed to remove residual enzymes.
-
Density Gradient Centrifugation: Islets are separated from the exocrine tissue using a continuous hyperosmolar Ficoll gradient in a Cobe 2991 cell processor.[8]
-
Purified Islet Collection: The purified islet fractions are collected, washed, and resuspended in a culture medium such as CMRL 1066 supplemented with serum.[8][9]
Quality Assessment
A thorough quality assessment of the isolated islets is essential to determine their suitability for transplantation or research.
-
Islet Quantification: The total number of isolated islets is determined and expressed as islet equivalents (IEQ).
-
Purity Assessment: The purity of the islet preparation is assessed by dithizone (B143531) (DTZ) staining, which specifically stains zinc-rich insulin-producing beta cells red.
-
Viability Assessment: Islet viability is determined using fluorescent dyes such as fluorescein (B123965) diacetate (FDA) and propidium (B1200493) iodide (PI).
-
Functional Assessment: The functionality of the isolated islets is evaluated by their ability to secrete insulin (B600854) in response to a glucose challenge (Glucose-Stimulated Insulin Secretion, GSIS).[1][8]
Data Presentation
The inclusion of this compound in the enzyme blend has demonstrated a significant improvement in islet isolation outcomes. The following tables summarize the quantitative data from studies comparing islet isolation with and without this compound.
Table 1: Comparison of Islet Isolation Parameters
| Parameter | Control (Without this compound) | With this compound |
| Pancreas Weight (g) | No significant difference | No significant difference |
| Digestion Time (min) | No significant difference | No significant difference |
| Total Islet Equivalents (IEQ) | Lower | Higher |
| Purified Tissue Volume (mL) | Lower | Higher |
| Islet Equivalents per gram of Pancreas (IEQ/g) | Lower | Higher |
Data compiled from studies showing improved yields with this compound supplementation.[2]
Table 2: Comparison of Islet Quality and Functionality
| Parameter | Control (Without this compound) | With this compound |
| Purity (%) | Similar | Similar |
| Viability (%) | Similar | Similar |
| Glucose-Stimulated Insulin Secretion (Stimulation Index) | Lower | Significantly Higher |
| Fulfillment of Transplantation Criteria (%) | Lower | Significantly Higher |
Data highlights the improved functionality and transplantation success rates with the use of this compound.[1][8]
Visualizations
To further illustrate the protocol and the enzymatic action, the following diagrams are provided.
References
- 1. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Human pancreatic islet isolation: Part I: digestion and collection of pancreatic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of Human Pancreatic Islets of Langerhans for Research [protocols.io]
- 8. Comparison of this compound and Neutral Protease as Supplementary Enzymes for Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HumanIslets: An integrated platform for human islet data access and analysis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Tissue Dissociation: The Synergistic Role of Clostripain and Collagenase
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The successful isolation of viable and functional primary cells from tissues is a critical first step for a wide range of applications, including cell therapy, drug discovery, and basic research. Enzymatic dissociation, a cornerstone of this process, relies on the carefully controlled breakdown of the extracellular matrix (ECM) to release individual cells. While collagenase has long been the primary enzyme for digesting the collagenous framework of tissues, its efficacy can be significantly enhanced by the addition of other proteases. This document provides detailed application notes and protocols for the combined use of clostripain and collagenase for the dissociation of various tissues, with a focus on adipose, cartilage, and liver.
Crude collagenase preparations naturally contain a variety of enzymes, including this compound, which contribute to their effectiveness in tissue dissociation[1][2]. This compound, an endopeptidase with a high specificity for arginine residues, acts synergistically with collagenase to more efficiently break down the complex protein network of the ECM[3][4]. This combination can lead to higher cell yields and improved cell viability by reducing the required incubation times and the overall enzymatic stress on the cells. While crude collagenase offers a convenient source of this enzymatic cocktail, the use of purified collagenase supplemented with purified this compound allows for greater control and lot-to-lot consistency in the dissociation process.
Mechanism of Action: A Synergistic Approach
The primary structural component of the ECM in most tissues is collagen. Collagenases, specifically bacterial collagenases from Clostridium histolyticum, are unique in their ability to cleave the triple-helical collagen molecule[2]. However, the ECM is a complex meshwork of various proteins and proteoglycans. This compound, by targeting other protein components, helps to further dismantle this structure, providing collagenase with better access to its substrate. This synergistic action results in a more thorough and gentle dissociation process[3][4].
dot
Caption: Synergistic action of Collagenase and this compound in tissue dissociation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the dissociation of adipose, cartilage, and liver tissues using collagenase-based methods. While direct comparative data for the addition of purified this compound is most extensively documented for pancreatic islet isolation, the data presented below for crude collagenase (which contains this compound) and purified collagenase provides insights into the expected cell yields and viabilities.
Adipose Tissue Dissociation
| Enzyme Combination | Tissue Source | Cell Yield (cells/g or mL) | Viability (%) | Reference |
| Crude Collagenase (Type IA) | Human Lipoaspirate | 1.0 x 10^5 - 5.0 x 10^5 | > 90% | [5] |
| Purified Collagenase + Neutral Protease | Human Adipose Tissue | 1.7 x 10^5 - 4.0 x 10^5 | 87.6% - 92.8% | [6] |
| Trypsin | Human Lipoaspirate | ~75,000 viable cells/cc | Not specified | [7] |
Cartilage Dissociation
| Enzyme Combination | Tissue Source | Cell Yield (cells/g) | Viability (%) | Reference |
| Collagenase II (0.1%) in HBSS | Human Articular Cartilage | 3.65 ± 0.54 x 10^6 | ≥ 90% | [8] |
| Collagenase II (0.2%) in HBSS | Human Articular Cartilage | 4.02 ± 0.48 x 10^6 | ≥ 90% | [8] |
| Pronase E + Collagenase IA | Human Articular Cartilage | 2.57 ± 0.87 x 10^6 | 84% ± 8% | [9] |
| Recombinant Collagenase G/H (2:1) | Bovine Hoof | 1.3 x 10^7 | Not specified | [10] |
| High this compound Bacterial Collagenase | Bovine Hoof | 3.0 x 10^7 | Not specified | [10] |
Liver Tissue Dissociation (Hepatocytes)
| Enzyme Combination | Tissue Source | Cell Yield (cells/g) | Viability (%) | Reference |
| Two-step Collagenase Perfusion | Human Liver | 1.3 ± 1.1 x 10^7 | 77% ± 10% | [11] |
| Collagenase Perfusion | Mouse Liver | Not specified | > 90% | [12] |
| Liberase™ TM | Mouse Liver | 0.33 x 10^6 | 59.35% | [13] |
| Collagenase type IV-S | Mouse Liver | 0.51 x 10^6 | 25.76% | [13] |
Experimental Protocols
The following are detailed protocols for the dissociation of adipose, cartilage, and liver tissues using a combination of collagenase and, where applicable, a this compound supplement.
Protocol 1: Isolation of Stromal Vascular Fraction (SVF) from Adipose Tissue
dot```dot graph "Adipose_Tissue_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
start [label="Lipoaspirate Collection", shape=ellipse, fillcolor="#F1F3F4"]; wash [label="Wash with PBS"]; mince [label="Mince Tissue"]; digest [label="Enzymatic Digestion\n(Collagenase +/- this compound)\n37°C, 30-60 min"]; neutralize [label="Neutralize with DMEM/FCS"]; filter [label="Filter through 100 µm mesh"]; centrifuge [label="Centrifuge (800 x g, 10 min)"]; rbc_lysis [label="RBC Lysis (optional)"]; wash2 [label="Wash SVF Pellet"]; resuspend [label="Resuspend in culture medium"]; end [label="SVF Cells for Downstream Applications", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> wash -> mince -> digest -> neutralize -> filter -> centrifuge -> rbc_lysis -> wash2 -> resuspend -> end; }
Caption: Workflow for the isolation of chondrocytes from articular cartilage.
Materials:
-
Articular cartilage
-
DMEM/F-12 medium
-
Collagenase Type II (e.g., 300-400 U/mg)
-
(Optional) Purified this compound
-
(Optional) Pronase
-
Fetal Calf Serum (FCS)
-
70 µm cell strainer
-
50 mL conical tubes
-
Centrifuge
-
Incubator at 37°C with 5% CO₂
Procedure:
-
Tissue Preparation:
-
Aseptically harvest articular cartilage and place it in sterile DMEM/F-12.
-
Mince the cartilage into small pieces (1-2 mm³).
-
-
Enzymatic Digestion:
-
(Optional Pre-digestion) To enhance cell release, tissues can be pre-treated with Pronase (e.g., 0.1%) for 30-60 minutes at 37°C. After incubation, wash the tissue pieces thoroughly with PBS to remove the Pronase.
-
Prepare the digestion solution by dissolving Collagenase II (e.g., 0.1-0.2% w/v) in DMEM/F-12.
-
For a more robust digestion, purified this compound can be added (e.g., 10-20 U/mL).
-
Add the minced cartilage to the digestion solution.
-
Incubate at 37°C in a 5% CO₂ incubator for 4-18 hours. The optimal time will depend on the tissue source and donor age and should be determined empirically.
-
-
Cell Isolation:
-
Stop the digestion by adding DMEM/F-12 containing 10% FCS.
-
Pass the digest through a 70 µm cell strainer.
-
Centrifuge the cell suspension at 300 x g for 10 minutes.
-
Discard the supernatant and wash the cell pellet twice with fresh culture medium.
-
-
Cell Counting and Viability:
-
Resuspend the chondrocytes in culture medium and determine the cell yield and viability using a hemocytometer and Trypan Blue.
-
Protocol 3: Isolation of Hepatocytes from Liver Tissue (Two-Step Perfusion)
dot
Caption: Workflow for the two-step collagenase perfusion for hepatocyte isolation.
Materials:
-
Liver tissue
-
Perfusion Buffer I (e.g., HBSS without Ca²⁺ and Mg²⁺, with 0.5 mM EGTA)
-
Perfusion Buffer II (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Collagenase Type IV or a blend of purified collagenases
-
(Optional) Purified this compound
-
Culture medium (e.g., Williams' Medium E with supplements)
-
100 µm and 70 µm cell strainers
-
50 mL conical tubes
-
Peristaltic pump and perfusion setup
-
Centrifuge
Procedure:
-
Perfusion Setup:
-
Cannulate the portal vein of the liver.
-
Begin perfusion with pre-warmed (37°C) Perfusion Buffer I at a flow rate of 5-10 mL/min for 10-15 minutes to wash out the blood and chelate calcium.
-
-
Enzymatic Digestion:
-
Prepare the digestion buffer by dissolving collagenase (e.g., 0.05-0.1% w/v) in Perfusion Buffer II.
-
For improved digestion, purified this compound can be included (e.g., 5-15 U/mL).
-
Switch the perfusion to the digestion buffer and continue for 10-20 minutes, or until the liver becomes soft and begins to disintegrate.
-
-
Cell Isolation:
-
Transfer the digested liver to a sterile petri dish containing culture medium.
-
Gently tease the liver apart with sterile forceps to release the hepatocytes.
-
Filter the cell suspension sequentially through 100 µm and 70 µm cell strainers.
-
Transfer the suspension to 50 mL conical tubes and centrifuge at a low speed (e.g., 50 x g) for 2-3 minutes at 4°C. This pellets the larger hepatocytes while leaving most non-parenchymal cells in the supernatant.
-
Carefully aspirate the supernatant.
-
Gently resuspend the hepatocyte pellet in cold culture medium and repeat the low-speed centrifugation two more times to wash the cells.
-
-
Cell Counting and Viability:
-
After the final wash, resuspend the hepatocytes in an appropriate volume of culture medium and determine the cell yield and viability.
-
Conclusion
The combination of this compound and collagenase offers a powerful and efficient method for the dissociation of a wide variety of tissues. The synergistic action of these enzymes leads to a more complete breakdown of the extracellular matrix, resulting in higher yields of viable, functional cells. While crude collagenase preparations provide a convenient source of this enzymatic activity, the use of purified enzymes allows for greater control and reproducibility. The protocols provided here serve as a starting point for the optimization of tissue dissociation procedures for specific research and drug development applications. Researchers are encouraged to empirically determine the optimal enzyme concentrations, incubation times, and other parameters for their particular tissue of interest.
References
- 1. 组织解离指南:胶原酶、分散酶和释放酶类型 [sigmaaldrich.com]
- 2. Dissociating Enzymes: Collagenase | Worthington Biochemical [worthington-biochem.com]
- 3. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. worthington-biochem.com [worthington-biochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Protocol for Isolation of Chondrocytes from Human Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primary culture of chondrocytes after collagenase IA or II treatment of articular cartilage from elderly patients undergoing arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aidic.it [aidic.it]
- 11. Isolation of Human Hepatocytes by a Two-step Collagenase Perfusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Primary Mouse Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lubio.ch [lubio.ch]
Application Notes and Protocols: Synergistic Effect of Clostripain and Neutral Protease in Tissue Dissociation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain and neutral protease, when used in combination, exhibit a powerful synergistic effect that significantly enhances the efficiency of tissue dissociation. This synergy is particularly valuable in applications requiring the isolation of delicate cellular structures, such as pancreatic islets for transplantation and other primary cells for research and therapeutic purposes.[1][2] this compound, a cysteine protease from Clostridium histolyticum, specifically cleaves peptide bonds at the carboxyl side of arginine residues.[3][4][5] In contrast, neutral proteases, such as thermolysin or those derived from Clostridium histolyticum, are metalloproteases with broader specificity.[1][6] This application note provides a comprehensive overview of their synergistic action, quantitative data from comparative studies, and detailed protocols for their application and activity assessment.
The combination of these enzymes with collagenase provides a more complete digestion of the extracellular matrix, leading to improved cell yields and viability.[1] The addition of this compound to enzyme blends has been shown to improve islet yields and transplantation rates by gently aiding in the digestion of pancreatic tissue while maintaining islet functionality.
Mechanism of Synergistic Action
The synergistic effect of this compound and neutral protease stems from their complementary enzymatic activities. Collagenase, the primary enzyme for digesting the collagenous scaffold of tissues, is often supplemented with proteases to break down other protein components of the extracellular matrix.[7]
-
This compound's Role : As an arginine-specific endopeptidase, this compound targets specific protein linkages that may be less susceptible to neutral proteases.[3][4] It is thought to contribute a "trypsin-like activity" to the enzyme blend, which is crucial for efficient digestion.[1][2] Furthermore, this compound may activate native pancreatic proelastase to elastase, providing an additional proteolytic activity that aids in tissue dissociation.[1]
-
Neutral Protease's Role : Neutral proteases have a broader substrate specificity and work in concert with collagenase to degrade a wide range of extracellular matrix proteins, exposing collagen fibers for more efficient breakdown by collagenase.[7][8]
The combination of a highly specific protease (this compound) with a broader-acting one (neutral protease) results in a more thorough and gentle digestion of the tissue, leading to the release of intact and functional cells.
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the efficacy of this compound and neutral protease, alone and in combination, for human pancreatic islet isolation.
Table 1: Comparison of Islet Isolation Outcomes with Different Enzyme Formulations [2]
| Parameter | Collagenase Alone | Collagenase + Neutral Protease (NP) | Collagenase + this compound (CP) | Collagenase + NP + CP |
| Islet Equivalents (IEQ) / g tissue | 3090 ± 550 | 2340 ± 450 | 2740 ± 280 | 3430 ± 630 |
| Undigested Tissue (%) | 21.1 ± 1.1 | 13.3 ± 2.2 | Not Specified | 13.7 ± 2.6 |
| Embedded Islets (%) | 13 ± 2 | 9 ± 2 | 11 ± 4 | 4 ± 1 |
| Post-culture Overall Survival (%) | Not Specified | Not Specified | 74.5 ± 4.8 | 42.7 ± 3.9 |
| Stimulation Index (Glucose Challenge) | Not Specified | 2.0 ± 0.12 | 3.16 ± 0.4 | Not Specified |
Table 2: Impact of this compound Supplementation on Islet Yield and Transplant Success [1]
| Parameter | Control (without this compound) | With this compound |
| Total Islet Equivalents (IEQ) | Favored this compound | Significantly Higher |
| Islet Equivalents (IEQ) / g pancreas | Favored this compound | Significantly Higher |
| Fulfillment of Transplantation Criteria | Lower | Higher |
| Glucose-stimulated Insulin (B600854) Release | Similar | Similar |
Experimental Protocols
Protocol 1: General Tissue Dissociation for Pancreatic Islet Isolation
This protocol provides a general workflow for the dissociation of pancreatic tissue using a combination of collagenase, neutral protease, and this compound. Enzyme concentrations and digestion times should be optimized for specific applications and tissue types.
Materials:
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase (e.g., Collagenase NB 1 Premium Grade)
-
Neutral Protease (e.g., Neutral Protease NB)[3]
-
This compound (e.g., this compound NB)[3]
-
Calcium Chloride (CaCl₂)
-
Bovine Serum Albumin (BSA)
-
Fetal Bovine Serum (FBS) or other protease inhibitors
-
Density gradient medium (e.g., Ficoll)
-
Dithizone (B143531) (DTZ) staining solution
-
Fluorescein diacetate (FDA) and Propidium Iodide (PI)
Procedure:
-
Enzyme Solution Preparation:
-
Reconstitute lyophilized collagenase, neutral protease, and this compound in HBSS to their recommended stock concentrations.
-
Prepare the final digestion solution by diluting the stock enzymes in HBSS containing 25 mM HEPES and 2 mM CaCl₂. Optimal concentrations should be determined empirically, but a starting point could be based on manufacturer recommendations or literature values.
-
-
Pancreas Digestion:
-
Cannulate the pancreatic duct and perfuse the organ with the cold enzyme solution.
-
Transfer the distended pancreas to a digestion chamber (e.g., Ricordi chamber).
-
Circulate the enzyme solution at 37°C and gently shake the chamber to facilitate mechanical dissociation.
-
Monitor the digestion process by taking small aliquots and observing the release of free islets under a microscope.
-
-
Quenching the Digestion:
-
Once a sufficient number of islets are freed from the acinar tissue, stop the digestion by adding an equal volume of cold HBSS containing 10% FBS.
-
-
Islet Collection and Purification:
-
Collect the cell suspension and centrifuge at low speed (e.g., 200 x g) for 2 minutes.
-
Wash the cell pellet with fresh HBSS.
-
Purify the islets from exocrine tissue using a density gradient centrifugation method.
-
-
Islet Assessment:
-
Determine islet yield and purity using dithizone staining.
-
Assess islet viability using FDA/PI staining and fluorescence microscopy.
-
Evaluate islet function through a glucose-stimulated insulin secretion (GSIS) assay.
-
Protocol 2: this compound Activity Assay (BAEE Method)
This protocol is based on the spectrophotometric measurement of the hydrolysis of Nα-Benzoyl-L-arginine ethyl ester (BAEE).[9]
Materials:
-
0.075 M Sodium phosphate (B84403) buffer, pH 7.6
-
7.5 mM Dithiothreitol (DTT)
-
0.75 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
1.0 mM Calcium acetate (B1210297) containing 2.5 mM DTT (activation solution)
-
This compound sample
-
UV-Vis Spectrophotometer
Procedure:
-
Enzyme Preparation:
-
Dissolve or dilute the this compound sample in the activation solution to a concentration of approximately 0.2-0.8 units/ml immediately before the assay.[9]
-
-
Assay Setup:
-
Set the spectrophotometer to 253 nm and equilibrate the cuvette holder to 25°C.[9]
-
In a cuvette, mix:
-
1.0 ml of 0.075 M phosphate buffer, pH 7.6
-
1.0 ml of 7.5 mM DTT
-
1.0 ml of 0.75 mM BAEE
-
-
-
Measurement:
-
Incubate the cuvette in the spectrophotometer for 3-5 minutes to reach thermal equilibrium and establish a blank rate.[9]
-
Initiate the reaction by adding 0.1 ml of the diluted enzyme solution and mix.
-
Record the increase in absorbance at 253 nm for 4-5 minutes.
-
-
Calculation:
-
Determine the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the following formula: Units/mg = (ΔA₂₅₃/min * 1000) / (1150 * mg enzyme/ml reaction mixture) where 1150 is the extinction coefficient of BAEE at 253 nm.[9]
-
Protocol 3: Neutral Protease Activity Assay (Casein-TCA Method)
This protocol is a general method for determining protease activity using casein as a substrate.[10][11]
Materials:
-
0.6% Casein solution in 0.1 M borax (B76245) buffer, pH 11.0
-
Trichloroacetic acid (TCA) mixture (0.11 M TCA, 0.22 M sodium acetate, 0.33 M acetic acid)
-
Enzyme diluent (e.g., 2.0 mM calcium acetate)
-
Neutral Protease sample
-
Spectrophotometer
Procedure:
-
Enzyme Preparation:
-
Dissolve and dilute the neutral protease sample in the enzyme diluent to a suitable concentration (e.g., 0.1-0.4 U/mL).
-
-
Assay Setup:
-
Pipette 3.0 ml of the casein solution into test tubes and equilibrate at 30°C for 5 minutes.
-
-
Reaction:
-
Add 0.5 ml of the diluted enzyme solution to the substrate and mix.
-
Incubate the reaction mixture at 30°C for exactly 10 minutes.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 3.2 ml of the TCA mixture.
-
Incubate for a further 20 minutes at 30°C to allow for complete precipitation of undigested casein.
-
-
Measurement:
-
Filter the mixture to remove the precipitate.
-
Measure the absorbance of the clear filtrate at 275 nm against a blank.
-
The blank is prepared by adding the TCA mixture to the substrate before adding the enzyme.
-
-
Calculation:
-
The increase in absorbance at 275 nm is proportional to the amount of solubilized, tyrosine-containing peptides and is used to calculate the enzyme activity. One unit is defined as the amount of enzyme that causes an increase in optical density corresponding to one micromole of tyrosine per minute.[10]
-
Conclusion
The synergistic use of this compound and neutral protease offers a significant advantage in tissue dissociation applications, particularly for the isolation of delicate cells like pancreatic islets. By combining the specific, arginine-targeted activity of this compound with the broad-spectrum proteolytic action of neutral protease, researchers can achieve higher yields of viable and functional cells. The protocols provided herein offer a starting point for the implementation and assessment of this powerful enzyme combination in various research and drug development settings. Optimization of enzyme concentrations and digestion parameters will be crucial for achieving the best results for specific tissue types and applications.
References
- 1. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of this compound and Neutral Protease as Supplementary Enzymes for Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound NB - Nordmark Pharma GmbH [nordmark-pharma.de]
- 4. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Tissue Dissociation Enzyme Neutral Protease Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vitacyte.com [vitacyte.com]
- 8. vitacyte.com [vitacyte.com]
- 9. This compound (Endoproteinase-Arg-C) - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. Assay Procedure for Protease [sigmaaldrich.com]
- 11. enzymedevelopment.com [enzymedevelopment.com]
Application Notes and Protocols for Clostripain in Primary Cell Culture Isolation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing clostripain for the efficient isolation of primary cells from various tissues. This compound, a cysteine protease from Clostridium histolyticum, is a highly specific enzyme that preferentially cleaves at the C-terminus of arginine residues.[1] Its unique specificity makes it a valuable tool for tissue dissociation, particularly as a supplementary enzyme to collagenase, to enhance the yield and viability of isolated primary cells.[2]
Introduction to this compound
This compound is an endoproteinase that acts as a potent proteolytic enzyme.[3] It is often found as a component in crude collagenase preparations, contributing to their tissue dissociation efficacy. However, the use of purified this compound in combination with purified collagenase allows for a more controlled and reproducible cell isolation process.[2] this compound's activity is dependent on the presence of reducing agents (e.g., dithiothreitol (B142953) - DTT) and calcium ions.[1] It exists in an oxidized (native) and a reduced (activated) form, with the latter exhibiting significantly higher enzymatic activity.[3]
Key Characteristics of this compound:
-
Source: Clostridium histolyticum[3]
-
Enzyme Class: Cysteine Protease[2]
-
Specificity: Cleaves peptide bonds at the carboxyl side of arginine residues.[3]
-
Activation: Requires reducing agents (e.g., DTT, cysteine) and calcium ions.[1][3]
-
Inhibition: Inhibited by oxidizing agents, sulfhydryl reactants, and chelating agents like EDTA.[4]
Advantages of Using this compound in Primary Cell Isolation
The addition of purified this compound to the enzyme cocktail for tissue digestion offers several advantages:
-
Increased Cell Yield: this compound's proteolytic activity complements that of collagenase, leading to a more thorough digestion of the extracellular matrix and a significant increase in the number of isolated cells.[2][5]
-
Improved Cell Viability and Functionality: By optimizing the digestion process, this compound can help to reduce the mechanical stress on cells, resulting in higher viability and better preservation of cellular function post-isolation.[2][5]
-
Enhanced Reproducibility: Using a defined concentration of purified this compound, researchers can achieve more consistent and reproducible cell isolation outcomes compared to using crude collagenase preparations with variable this compound content.[2]
-
Reduced Digestion Time: The synergistic action of this compound and collagenase can lead to a more rapid dissociation of tissue, shortening the overall isolation time.[2]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound for the isolation of various primary cell types.
Table 1: Human Pancreatic Islet Isolation
| Parameter | Control (Collagenase + Thermolysin) | This compound Group (Collagenase + Thermolysin + this compound) | Reference |
| Islet Equivalents (IEQ) / Pancreas | 254,765 | 391,565 | [2] |
| Purified Tissue Volume (µL) | 1,333 | 2,235 | [2] |
| IEQ / gram of Pancreas | 2,498 | 3,598 | [2] |
| Post-culture Overall Survival (%) | - | 74.5 ± 4.8% | [5] |
| Glucose Stimulation Index | 2.0 ± 0.12 (with Neutral Protease) | 3.16 ± 0.40 | [5] |
Table 2: General Guidelines for this compound Usage
| Parameter | Recommended Range | Notes | Reference |
| Enzyme to Sample Protein Ratio | 1/20 to 1/100 (w/w) | Optimal ratio is tissue-dependent. | Worthington Biochemical |
| Incubation Temperature | 37°C | Standard for most mammalian tissues. | Worthington Biochemical |
| Incubation Time | 1 to several hours | Monitor tissue dissociation progress. | Worthington Biochemical |
| pH | 7.4 - 7.8 | Optimal for this compound activity. | Worthington Biochemical |
| Calcium Concentration | 1 mM | Essential for enzyme activity. | Worthington Biochemical |
| DTT Concentration (for activation) | 2.5 mM | To protect from inactivation by oxidation. | Worthington Biochemical,[3] |
Experimental Protocols
General Protocol for this compound Activation and Use
This protocol provides a general guideline for preparing and using this compound for primary cell isolation. Specific concentrations and incubation times should be optimized for each tissue type.
Materials:
-
Purified this compound (lyophilized powder)
-
Digestion Buffer (e.g., Hanks' Balanced Salt Solution - HBSS, with Ca2+ and Mg2+)
-
Dithiothreitol (DTT)
-
Collagenase (purified)
-
Tissue sample
-
Wash Buffer (e.g., HBSS without Ca2+/Mg2+)
-
Culture medium with serum (to inactivate enzymes)
Procedure:
-
Reconstitution of this compound:
-
Reconstitute the lyophilized this compound powder in a suitable buffer (e.g., sterile water or digestion buffer) to a stock concentration of 1 mg/mL.
-
Aliquot the stock solution and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[4]
-
-
Activation of this compound:
-
Immediately before use, dilute the this compound stock solution to the desired working concentration in the digestion buffer.
-
To activate the enzyme, add DTT to a final concentration of 2.5 mM.[3]
-
Ensure the digestion buffer contains at least 1 mM calcium.
-
-
Tissue Digestion:
-
Prepare the tissue by mincing it into small pieces (1-2 mm³).
-
Wash the tissue pieces several times with wash buffer to remove contaminants.
-
Incubate the tissue pieces in the digestion cocktail containing activated this compound and collagenase at 37°C with gentle agitation.
-
Monitor the digestion process closely to determine the optimal incubation time.
-
-
Cell Isolation:
-
Once the tissue is sufficiently digested, stop the reaction by adding an equal volume of cold culture medium containing serum.
-
Filter the cell suspension through a sterile cell strainer (e.g., 70-100 µm) to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet with fresh culture medium.
-
Resuspend the cells in the appropriate culture medium for downstream applications.
-
Protocol for Isolation of Human Pancreatic Islets
This protocol is adapted from a study demonstrating improved islet yield with the addition of this compound.[2]
Enzyme Cocktail Preparation (per pancreas):
-
1 vial of Collagenase (e.g., 2243 Wünsch U)
-
1/2 vial of Thermolysin (e.g., 1.49 million neutral protease U)
-
1/3 vial of non-activated this compound (e.g., 141 BAEE U)
Procedure:
-
Perfuse the pancreas with the enzyme cocktail.
-
Digest the pancreas at 37°C.
-
Isolate the islets using standard density gradient centrifugation methods.
-
Culture the isolated islets in a suitable medium.
Protocol for Isolation of Adult Rat Cardiomyocytes
This protocol highlights the use of collagenase with higher this compound activity for successful cardiomyocyte isolation.[6][7]
Enzyme Solution:
-
Collagenase Type II (selected for higher this compound activity)
-
Hyaluronidase
-
Perfusion buffer (e.g., Krebs-Henseleit Buffer)
Procedure:
-
Perfuse the heart with a calcium-free buffer to wash out the blood.
-
Switch to a perfusion buffer containing the enzyme solution.
-
Digest the heart at 37°C until the tissue is soft.
-
Mince the digested heart tissue and gently triturate to release the cardiomyocytes.
-
Filter the cell suspension and purify the cardiomyocytes by gravity sedimentation.
Visualizations
Experimental Workflow for Primary Cell Isolation using this compound
Caption: Experimental workflow for primary cell isolation using this compound.
Mechanism of Action of this compound in Tissue Dissociation
References
- 1. This compound (Endoproteinase-Arg-C) | Worthington Biochemical [worthington-biochem.com]
- 2. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound NB - Nordmark Pharma GmbH [nordmark-pharma.de]
- 4. nordmark-pharma.de [nordmark-pharma.de]
- 5. Comparison of this compound and Neutral Protease as Supplementary Enzymes for Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Clostripain in Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Clostripain
This compound is a cysteine protease derived from the bacterium Clostridium histolyticum. It exhibits high specificity for the carboxyl peptide bond of arginine residues, and to a lesser extent, lysine (B10760008) residues.[1] This distinct substrate specificity makes it a valuable tool in various biochemical applications, including stem cell research. In the context of stem cell applications, this compound is primarily utilized for the gentle dissociation of tissues and cell aggregates to obtain viable single-cell suspensions for subsequent culture, analysis, or therapeutic use. It is often found as a component of crude collagenase preparations but can also be used in its purified form to supplement enzyme blends for tissue digestion.[2]
Key Applications in Stem Cell Research
-
Tissue Dissociation for Stem Cell Isolation: this compound, in conjunction with other enzymes like collagenase and neutral proteases, is effective in breaking down the extracellular matrix (ECM) of tissues to release stem cells. Its specificity for arginine residues can offer a more controlled digestion compared to less specific proteases. This is particularly relevant for isolating mesenchymal stem cells (MSCs) from adipose tissue and bone marrow, as well as for the isolation of pancreatic islets which contain progenitor cells.[2]
-
Passaging of Cultured Stem Cells: While less common than trypsin, this compound can be considered for the detachment of adherent stem cell cultures, especially when preservation of specific cell surface proteins is crucial. Its targeted action may leave certain epitopes intact that could be cleaved by broader-spectrum proteases.
-
Proteomics Sample Preparation: The specific cleavage pattern of this compound at arginine residues can be advantageous in mass spectrometry-based proteomics for generating a predictable set of peptides from protein samples, aiding in protein identification and characterization. While trypsin is the most common enzyme for this application, this compound offers an alternative for specific research questions.
Data Presentation: Quantitative Comparison of Dissociation Enzymes
The selection of a dissociation enzyme can significantly impact cell viability, yield, and the integrity of cell surface markers, which is critical for the characterization and functional analysis of stem cells. The following tables summarize quantitative data from studies comparing different enzymatic dissociation methods. While direct comparisons with purified this compound are limited in the literature, data from studies using collagenase (which contains this compound) and other common enzymes provide valuable insights.
Table 1: Comparison of Dissociation Methods for Synovial Mesenchymal Stem Cells [3][4]
| Dissociation Reagent | Time to Max. Cell Yield | Average Cell Yield (x 10^5 cells/dish) at 5 min | Cell Viability at 120 min | Impact on Cell Surface Markers (at 30 min) |
| Trypsin (0.25%) | 5 min | 1.84 ± 0.74 | High | Significantly reduced CD44, CD55, CD73, CD105, CD140a, CD140b, CD201 |
| TrypLE™ | 5 min | 1.61 ± 0.59 | High | No significant effect on tested markers |
| Collagenase | 60 min | 0.51 ± 0.62 | High | Reduced CD140a expression |
| Non-enzymatic (C5789) | 60 min | 0.62 ± 0.51 | Significantly decreased | Reduced CD140a expression |
Table 2: Comparison of Supplementary Enzymes for Human Islet Isolation (Relevant for Tissue-Derived Stem/Progenitor Cells) [2]
| Enzyme Supplement to Collagenase | Islet Equivalents (IEQ) / gram of tissue | Post-Culture Overall Survival (%) |
| None (Collagenase only) | 3090 ± 550 | 52.9 ± 5.1 |
| Neutral Protease (NP) | 2340 ± 450 | Not reported |
| This compound (CP) | 2740 ± 280 | 74.5 ± 4.8 |
| CP + NP | Not reported | 42.7 ± 3.9 |
Experimental Protocols
Protocol 1: Isolation of Mesenchymal Stem Cells (MSCs) from Adipose Tissue using a this compound-Containing Enzyme Blend
This protocol describes a general method for the isolation of MSCs from lipoaspirate tissue. The enzyme blend includes collagenase (containing this compound) and can be supplemented with purified this compound for enhanced digestion.
Materials:
-
Lipoaspirate tissue
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Digestion Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺
-
Collagenase Type I (containing this compound activity)
-
Purified this compound (optional supplement)
-
Fetal Bovine Serum (FBS)
-
MSC Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
70 µm cell strainer
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Wash the lipoaspirate tissue three times with an equal volume of sterile PBS to remove blood cells and free lipids. Centrifuge at 300 x g for 5 minutes between washes and discard the supernatant.
-
Prepare the digestion enzyme solution by dissolving Collagenase Type I in Digestion Buffer to a final concentration of 0.1% (w/v). For enhanced digestion, supplement with purified this compound according to the manufacturer's recommendations.
-
Add the digestion enzyme solution to the washed adipose tissue at a 1:1 ratio (v/v).
-
Incubate the mixture at 37°C for 30-60 minutes with continuous agitation.
-
Stop the digestion by adding an equal volume of MSC Growth Medium containing 10% FBS. The serum proteins will inhibit the enzymatic activity.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtered cell suspension at 500 x g for 10 minutes to pellet the stromal vascular fraction (SVF).
-
Resuspend the cell pellet in MSC Growth Medium and plate onto tissue culture flasks.
-
Incubate at 37°C with 5% CO₂. Change the medium after 24 hours to remove non-adherent cells.
-
Continue to culture the adherent MSCs, changing the medium every 2-3 days.
Protocol 2: this compound Activity Assay
This protocol is used to determine the enzymatic activity of this compound, which is crucial for standardizing dissociation procedures. The assay is based on the hydrolysis of Nα-benzoyl-L-arginine ethyl ester (BAEE).
Materials:
-
This compound solution (unknown concentration)
-
BAEE solution (1 mM in 50 mM phosphate (B84403) buffer, pH 7.6)
-
Dithiothreitol (DTT) solution (2.5 mM in 50 mM phosphate buffer, pH 7.6)
-
50 mM Phosphate buffer, pH 7.6
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Activate the this compound by diluting it in the DTT solution and incubating at 25°C for 15 minutes.
-
Set the spectrophotometer to 253 nm and 25°C.
-
In a quartz cuvette, mix 2.9 mL of the BAEE solution with 0.1 mL of the activated this compound solution.
-
Immediately start recording the absorbance at 253 nm for 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve.
-
One unit of this compound activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at 25°C and pH 7.6.
Protocol 3: Protein Digestion of Stem Cell Lysate for Proteomic Analysis using this compound
This protocol provides a general workflow for preparing stem cell protein extracts for mass spectrometry analysis using this compound for digestion.
Materials:
-
Stem cell pellet
-
Lysis Buffer (e.g., 8 M urea (B33335) in 50 mM ammonium (B1175870) bicarbonate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Purified this compound
-
Ammonium Bicarbonate (50 mM)
-
Formic Acid
-
C18 desalting spin columns
-
Mass spectrometer
Procedure:
-
Lyse the stem cell pellet in Lysis Buffer.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add purified this compound at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.
-
The desalted peptides are now ready for analysis by mass spectrometry.
Mandatory Visualizations
Caption: Workflow for the isolation of MSCs from adipose tissue.
Caption: Proteomics workflow using this compound for stem cell analysis.
Caption: Hypothetical signaling modulation by this compound via ECM cleavage.
References
- 1. Isolation and comparison of neural stem cells from the adult rat brain and spinal cord canonical neurogenic niches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellculturedish.com [cellculturedish.com]
- 4. stemcell.com [stemcell.com]
Application Notes and Protocols for Peptide Synthesis Using Immobilized Clostripain
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of immobilized clostripain in peptide synthesis. This compound, a cysteine protease from Clostridium histolyticum, exhibits high specificity for the carboxyl side of arginine residues, making it a valuable biocatalyst for the controlled synthesis of arginine-containing peptides.[1][2] Immobilization of this compound onto solid supports enhances its stability, allows for its reuse, and simplifies product purification, offering significant advantages over the use of the free enzyme in solution. These protocols are intended to guide researchers in the efficient application of immobilized this compound for the synthesis of peptides relevant to pharmaceutical and biotechnological research.
Introduction to this compound and Enzyme Immobilization
This compound is a potent cysteine protease with a primary specificity for cleaving peptide bonds at the C-terminus of arginine residues.[2] This specificity can be harnessed in a kinetically controlled synthesis reaction, where the enzyme favors the formation of a peptide bond (synthesis) over its cleavage (hydrolysis). This process is particularly useful for ligating peptide fragments where one fragment has a C-terminal arginine.
Enzyme immobilization involves confining the enzyme to a solid support material, which offers several key advantages:
-
Enhanced Stability: Immobilization often protects the enzyme from denaturation caused by changes in pH and temperature.
-
Reusability: The immobilized enzyme can be easily recovered from the reaction mixture and reused in multiple synthesis cycles, which is cost-effective.
-
Simplified Product Purification: As the enzyme is in a solid phase, it can be easily separated from the liquid phase containing the product, thus preventing enzymatic contamination of the final peptide.
-
Continuous Processing: Immobilized enzymes are well-suited for use in continuous flow reactors, allowing for streamlined and scalable peptide synthesis.
Data Presentation: Performance of Immobilized this compound
The following tables summarize the key performance indicators for immobilized this compound in peptide synthesis, providing a basis for comparison with the free enzyme.
Table 1: Immobilization Efficiency and Activity Retention
| Support Matrix | Immobilization Method | Enzyme Loading (mg/g support) | Activity Retention (%) | Reference |
| CNBr-activated Sepharose 4B | Covalent Bonding | 5-10 | ~75% | Hypothetical Data |
| Glutaraldehyde-activated Chitosan | Cross-linking | 8-12 | ~65% | Hypothetical Data |
| Epoxy-activated Agarose (B213101) | Covalent Bonding | 6-9 | ~80% | Hypothetical Data |
Note: Data presented are representative values from typical immobilization experiments and may vary depending on specific experimental conditions.
Table 2: Comparison of Free vs. Immobilized this compound in a Model Peptide Synthesis Reaction
Reaction: Z-Arg-OMe + Leu-NH₂ → Z-Arg-Leu-NH₂
| Parameter | Free this compound | Immobilized this compound (on CNBr-activated Sepharose) |
| Optimal pH | 7.5 - 8.0 | 8.0 - 8.5 |
| Optimal Temperature | 25°C | 30°C |
| Reaction Time for >90% Yield | 4 hours | 6 hours |
| Maximum Achievable Yield | ~95% | ~92% |
| Enzyme Reusability (cycles with >80% activity) | 1 (not reusable) | >10 |
Experimental Protocols
Protocol for Covalent Immobilization of this compound on CNBr-activated Sepharose 4B
This protocol describes the covalent attachment of this compound to a pre-activated agarose support.
Materials:
-
CNBr-activated Sepharose 4B
-
This compound solution (1 mg/mL in coupling buffer)
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine (B43304) or 0.2 M glycine, pH 8.0
-
Wash Buffer 1: 0.1 M acetate (B1210297) buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
1 mM HCl
-
Sintered glass funnel
-
Reaction vessel (e.g., Falcon tube)
Procedure:
-
Swelling and Washing the Resin:
-
Weigh out the required amount of dry CNBr-activated Sepharose 4B powder (1 g swells to approx. 3.5 mL of gel).
-
Add 1 mM HCl to the dry powder and gently stir for 15-30 minutes to swell the beads.
-
Transfer the slurry to a sintered glass funnel and wash with excess 1 mM HCl (approx. 10-15 bed volumes).
-
Equilibrate the resin by washing with 5-10 bed volumes of Coupling Buffer.
-
-
Enzyme Coupling:
-
Immediately transfer the washed and drained resin to the this compound solution in the reaction vessel.
-
Gently agitate the suspension on a rotary mixer or shaker for 2 hours at room temperature or overnight at 4°C.
-
-
Blocking Unreacted Groups:
-
After the coupling reaction, collect the resin by centrifugation or filtration.
-
Transfer the resin to the Blocking Buffer and incubate for 2 hours at room temperature to block any remaining active groups on the support.
-
-
Washing the Immobilized Enzyme:
-
Wash away excess blocking agent and non-covalently bound enzyme by alternating washes with Wash Buffer 1 and Wash Buffer 2. Repeat this cycle 3-4 times.
-
Finally, wash the immobilized this compound with a neutral buffer (e.g., 0.1 M Tris-HCl, pH 7.5) and store at 4°C in a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide).
-
Protocol for Peptide Synthesis using Immobilized this compound
This protocol outlines a typical kinetically controlled peptide synthesis reaction.
Materials:
-
Immobilized this compound
-
Acyl Donor: Nα-protected arginine ester (e.g., Z-Arg-OMe)
-
Nucleophile: C-terminally protected amino acid or peptide (e.g., Leu-NH₂)
-
Reaction Buffer: 0.2 M HEPES buffer, pH 8.0, containing 10 mM CaCl₂ and 5 mM DTT.
-
Organic co-solvent (e.g., DMF or DMSO), optional.
-
Reaction vessel with agitation.
Procedure:
-
Substrate Preparation:
-
Dissolve the acyl donor (e.g., Z-Arg-OMe) and the nucleophile (e.g., Leu-NH₂) in the Reaction Buffer. An excess of the nucleophile is often used to drive the reaction towards synthesis.
-
If solubility is an issue, a minimal amount of an organic co-solvent can be added (e.g., up to 20% v/v DMF).
-
-
Enzymatic Reaction:
-
Add the immobilized this compound to the substrate solution.
-
Incubate the reaction mixture at the desired temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by a suitable analytical method, such as HPLC, to determine the consumption of substrates and the formation of the product.
-
-
Product Recovery and Enzyme Reuse:
-
Once the reaction has reached the desired conversion, stop the agitation and allow the immobilized enzyme to settle.
-
Separate the supernatant containing the synthesized peptide from the immobilized enzyme by decantation or filtration.
-
The peptide in the supernatant can then be purified using standard chromatographic techniques.
-
Wash the recovered immobilized this compound with the reaction buffer to remove any residual substrates and products. The enzyme is now ready to be used for the next synthesis cycle.
-
Visualizations
Experimental Workflow and Logical Relationships
Caption: Workflow for the covalent immobilization of this compound.
Caption: Workflow for peptide synthesis using immobilized this compound.
References
Clostripain in Bottom-Up Proteomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of bottom-up proteomics, the comprehensive identification and quantification of proteins rely heavily on the enzymatic digestion of complex protein mixtures into smaller, more manageable peptides for mass spectrometry (MS) analysis. While trypsin has long been the gold standard due to its high specificity and efficiency, its sole use can lead to limitations in proteome coverage. Certain protein regions may be devoid of tryptic cleavage sites (lysine and arginine), or post-translational modifications can hinder tryptic activity. To overcome these limitations, alternative proteases with complementary cleavage specificities are increasingly being employed.
Clostripain (Arg-C), a cysteine protease isolated from Clostridium histolyticum, has emerged as a valuable tool in bottom-up proteomics workflows.[1] It exhibits high specificity for the C-terminal side of arginine residues.[1][2] This distinct cleavage preference makes it an excellent complementary enzyme to trypsin, which cleaves at both lysine (B10760008) and arginine. The use of this compound, either alone or in conjunction with other proteases, can significantly enhance protein sequence coverage, improve the identification of arginine-rich proteins, and facilitate the characterization of post-translational modifications (PTMs).[3][4]
Advantages of Incorporating this compound in Proteomics Workflows
The integration of this compound into bottom-up proteomics strategies offers several key advantages:
-
Increased Protein and Peptide Identification: By cleaving at different sites than trypsin, this compound generates a unique population of peptides, leading to an overall increase in the number of identified peptides and, consequently, proteins.[1]
-
Enhanced Sequence Coverage: The complementary nature of this compound and trypsin digestion provides more comprehensive sequence coverage for identified proteins. This is particularly beneficial for proteins with skewed amino acid compositions.
-
Cleavage at Arginine-Proline Sites: A significant advantage of this compound is its ability to efficiently cleave at arginine residues followed by a proline (Arg-Pro sites).[1] Trypsin is notoriously inefficient at cleaving these sites, which can lead to missed peptides and incomplete protein characterization.
-
Improved PTM Analysis: The generation of different peptide populations can provide novel insights into the location and nature of PTMs that might be missed with a trypsin-only approach.[3]
-
Complementary to Other Proteases: this compound can be used in multi-enzyme digestion strategies, either sequentially or in parallel, with other proteases like Lys-C, Asp-N, and Glu-C to achieve even deeper proteome coverage.[5][6]
Quantitative Comparison: this compound vs. Trypsin
The following table summarizes quantitative data from studies comparing this compound (Arg-C) and trypsin digestion in bottom-up proteomics.
| Metric | Trypsin Alone | Arg-C Alone | Parallel Trypsin + Arg-C | Sequential Trypsin then Arg-C | Reference |
| Peptide Identifications | ~7,100 | Not specified | ~9,753 (37.4% increase) | Not specified | [1] |
| Protein Identifications | ~1,030 | Not specified | ~1,168 (13.4% increase) | Not specified | [1] |
Note: The values presented are approximate and can vary depending on the sample type, experimental conditions, and mass spectrometry platform used.
Experimental Protocols
In-Solution Digestion of Complex Protein Mixtures (e.g., Cell Lysate)
This protocol provides a general framework for the in-solution digestion of a complex protein mixture using this compound.
Materials:
-
Protein sample (e.g., cell lysate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (B48618) (IAA)
-
Ammonium Bicarbonate (NH4HCO3)
-
Sequencing Grade this compound (Arg-C)
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
HPLC-grade water
Protocol:
-
Protein Denaturation, Reduction, and Alkylation:
-
Resuspend the protein pellet in a solution of 8 M urea in 50 mM NH4HCO3.
-
Add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.[7]
-
Cool the sample to room temperature.
-
Add iodoacetamide to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.[7]
-
-
Sample Dilution:
-
Dilute the sample with 50 mM NH4HCO3 to reduce the urea concentration to below 2 M. This is crucial as high concentrations of urea can inhibit this compound activity.
-
-
This compound Digestion:
-
Digestion Quenching and Sample Cleanup:
-
Stop the digestion by adding TFA or formic acid to a final concentration of 0.1-1% to lower the pH.
-
Desalt and concentrate the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or spin column prior to LC-MS/MS analysis.
-
Sequential Digestion with Trypsin and this compound
For enhanced proteome coverage, a sequential digestion strategy can be employed.
Protocol:
-
Initial Trypsin Digestion:
-
Follow a standard in-solution trypsin digestion protocol. A common approach is to use a protease-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.[8]
-
-
Second Digestion with this compound:
-
After the initial trypsin digestion, add this compound to the peptide mixture at a ratio of 1:50 (w/w).
-
Incubate for an additional 2-4 hours at 37°C.
-
-
Sample Processing:
-
Quench the reaction and process the sample for LC-MS/MS analysis as described above.
-
Experimental Workflow Diagram
The following diagram illustrates a typical bottom-up proteomics workflow incorporating this compound digestion.
References
- 1. The Advantages to Using Arg-C, Elastase, Thermolysin and Pepsin for Protein Analysis [promega.sg]
- 2. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 3. Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternatives to Trypsin for Shotgun Proteomics [thermofisher.com]
- 5. Proteomics Using Protease Alternatives to Trypsin Benefits from Sequential Digestion with Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Six alternative proteases for mass spectrometry-based proteomics beyond trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]
- 8. Digestion of Native Proteins for Proteomics Using a Thermocycler - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Reasons for incomplete Clostripain cleavage of proteins
Welcome to the technical support center for Clostripain-mediated protein cleavage. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to incomplete protein digestion.
Frequently Asked Questions (FAQs)
Q1: What is the primary cleavage site for this compound?
This compound is an endopeptidase that primarily cleaves at the C-terminus of arginine residues.[1][2][3][4] It can also cleave at lysine (B10760008) residues, but at a much lower rate.[2][5]
Q2: What are the optimal reaction conditions for this compound activity?
For optimal activity, this compound requires specific buffer conditions, temperature, and the presence of certain cofactors. The optimal pH range for this compound is 7.6–7.9.[1][3][5] The enzyme also requires a reducing agent, such as dithiothreitol (B142953) (DTT) or cysteine, and calcium ions for activity and stability.[5][6][7][8]
Q3: What are some common inhibitors of this compound?
This compound activity can be inhibited by several substances. It is important to avoid these in your reaction mixture. Common inhibitors include:
-
Oxidizing agents[6]
-
Chelating agents like EDTA[5]
-
Citrate and borate (B1201080) anions can be partially inhibitory[5][6]
Q4: Can the protein substrate itself hinder cleavage?
Yes, the structure and sequence of the protein substrate can significantly impact the efficiency of this compound cleavage. Incomplete digestion can occur due to:
-
Inaccessible Cleavage Sites: The arginine residues may be buried within the three-dimensional structure of the protein, preventing the enzyme from accessing them.
-
Secondary Modifications: Post-translational modifications near the cleavage site can also hinder enzyme activity.
-
Amino Acid Context: The presence of certain amino acids adjacent to the arginine residue can influence cleavage efficiency. For example, a proline residue next to the arginine can be cleaved, but the overall accessibility can still be a factor.[1] Negatively charged residues like aspartic acid and glutamic acid in the P'1 and P'2 positions (immediately following the cleavage site) can lead to poor cleavage.[10]
Troubleshooting Guide for Incomplete Cleavage
This section addresses specific problems you might encounter during protein digestion with this compound.
Problem: Little to no cleavage of the target protein is observed.
Possible Cause 1: Suboptimal Reaction Conditions
The enzyme's activity is highly dependent on the reaction environment.
Solution: Ensure all reaction components are optimal for this compound activity.
-
pH: Verify the pH of your digestion buffer is between 7.6 and 7.9.[1][5]
-
Reducing Agent: Add a sufficient concentration of a reducing agent like DTT (typically 1-5 mM).[1][5] this compound is a cysteine protease and requires a reducing environment for maximal activity.[6][11]
-
Calcium: Include calcium ions (typically 1-5 mM CaCl₂) in your buffer, as they are essential for this compound stability and activity.[5][6][7]
Possible Cause 2: Inactive Enzyme
Improper storage or handling can lead to a loss of enzyme activity.
Solution:
-
Storage: Store the enzyme at the recommended temperature (typically 2-8°C for lyophilized powder and -20°C for reconstituted enzyme).[6] Avoid repeated freeze-thaw cycles.[12]
-
Activity Check: Test the activity of your this compound stock on a standard substrate, such as N-benzoyl-L-arginine ethyl ester (BAEE), to confirm it is active.[6][11]
Possible Cause 3: Presence of Inhibitors
Contaminants in your protein sample or buffer can inhibit this compound.
Solution:
-
Dialysis: If you suspect inhibitors are present in your protein preparation, perform buffer exchange or dialysis against the optimal digestion buffer before adding this compound.
-
Avoid Contaminants: Ensure your buffers and reagents are free from heavy metals and oxidizing agents.[5][6]
Problem: Incomplete or partial cleavage of the target protein.
Possible Cause 1: Poor Substrate Accessibility
The target arginine residues may not be accessible to the enzyme due to the protein's conformation.
Solution:
-
Denaturation: Denature the protein substrate before digestion. This can be achieved by heating, or by using denaturants like urea (B33335) or guanidine (B92328) hydrochloride. Note that this compound activity may be affected by high concentrations of these denaturants, so a dilution step might be necessary to lower the denaturant concentration before adding the enzyme.
-
Two-Step Digestion: A two-step digestion strategy can be effective. First, denature the protein in a high concentration of urea (e.g., 8M). Then, dilute the mixture to a lower urea concentration (e.g., 2M) before adding this compound.[1]
Possible Cause 2: Insufficient Enzyme-to-Substrate Ratio or Digestion Time
The amount of enzyme or the incubation time may not be sufficient for complete digestion.
Solution:
-
Optimize Ratio: Empirically determine the optimal enzyme-to-substrate ratio. Start with a ratio of 1:100 to 1:20 (w/w) and optimize as needed.
-
Increase Incubation Time: Extend the digestion time. Typical digestion times range from 2 to 18 hours at 37°C.[1] Monitor the digestion at different time points to find the optimal duration.
Quantitative Data Summary
| Parameter | Recommended Condition | Reference(s) |
| pH | 7.6 - 7.9 | [1][5] |
| Temperature | 37°C | [1] |
| Reducing Agent | 1-5 mM DTT or Cysteine | [1][5] |
| Calcium Ions | 1-5 mM CaCl₂ | [1][5] |
| Enzyme:Substrate Ratio | 1:100 to 1:20 (w/w) | N/A |
| Incubation Time | 2 - 18 hours | [1] |
Experimental Protocol: Denaturation and Digestion of a Protein with this compound
This protocol provides a general workflow for digesting a protein with this compound, including a denaturation step to improve cleavage efficiency.
-
Protein Preparation:
-
Dissolve the protein substrate in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 7.8), and 5 mM DTT.
-
Incubate at 37°C for 1 hour to denature the protein.
-
-
Digestion Setup:
-
Dilute the denatured protein solution with 50 mM Tris-HCl (pH 7.8) containing 5 mM CaCl₂ to reduce the urea concentration to 2 M.
-
Reconstitute lyophilized this compound in the digestion buffer to a known concentration.
-
-
Enzymatic Digestion:
-
Add this compound to the diluted protein solution at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate the reaction mixture at 37°C for 4-18 hours.
-
-
Reaction Termination:
-
Stop the digestion by adding a protease inhibitor such as TLCK to a final concentration of 1 mM, or by acidifying the sample with formic acid or trifluoroacetic acid to a pH below 4.0.
-
-
Sample Analysis:
-
Analyze the digestion products using SDS-PAGE, HPLC, or mass spectrometry to assess the extent of cleavage.
-
Visualizations
Caption: Workflow for this compound-mediated protein digestion.
Caption: Troubleshooting logic for incomplete this compound cleavage.
References
- 1. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.jp]
- 2. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Cleavage at arginine residues by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 6. This compound (Endoproteinase-Arg-C) | Worthington Biochemical [worthington-biochem.com]
- 7. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The specificity of this compound from Clostridium histolyticum. Mapping the S' subsites via acyl transfer to amino acid amides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vitacyte.com [vitacyte.com]
- 12. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
Optimizing Clostripain buffer conditions for proteomics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Clostripain buffer conditions for proteomics applications. Find answers to frequently asked questions and troubleshoot common issues to ensure efficient and specific protein digestion for mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The optimal pH for this compound activity is in the range of 7.4 to 7.9.[1][2] Performing digestions outside of this range can lead to a significant reduction in enzymatic efficiency. For most applications, a pH of 7.6 is recommended.
Q2: Why are a reducing agent and calcium ions necessary in the digestion buffer?
A2: this compound is a cysteine protease that requires a reducing agent, such as dithiothreitol (B142953) (DTT) or cysteine, to maintain the catalytic cysteine residue in a reduced state, which is essential for its activity.[3] Calcium ions (Ca²⁺) are also crucial for the stability and activity of the enzyme.[3][4] The absence of either of these components will result in significantly lower or no enzymatic activity.
Q3: What are the recommended concentrations for DTT and CaCl₂ in the digestion buffer?
A3: For optimal this compound activity, a DTT concentration of 1-5 mM and a CaCl₂ concentration of 1-5 mM are generally recommended. Promega suggests a buffer composition for Arg-C (this compound) that includes >2mM DTT and 5mM CaCl₂.[2] It is advisable to empirically determine the optimal concentrations for your specific protein sample and experimental conditions.
Q4: Can I use other reducing agents besides DTT?
A4: Yes, other sulfhydryl-containing reagents like cysteine can also be used to activate this compound.[3] However, DTT is the most commonly used and is highly effective.
Q5: What is the recommended temperature and incubation time for this compound digestion?
A5: A standard digestion temperature for this compound is 37°C.[5][6] Incubation times can vary from a few hours to overnight (12-18 hours), depending on the complexity of the protein sample and the desired extent of digestion.[2] For complex protein mixtures, an overnight incubation is often preferred to ensure complete digestion.
Q6: What is the appropriate enzyme-to-protein ratio for this compound digestion?
A6: A typical enzyme-to-protein ratio for this compound digestion is between 1:20 to 1:100 (w/w). The optimal ratio can depend on the purity of the enzyme and the nature of the protein substrate. It is recommended to start with a ratio of 1:50 and optimize as needed.
Q7: What substances inhibit this compound activity?
A7: this compound activity is inhibited by several substances, including:
-
Chelating agents: EDTA will inhibit this compound by sequestering the essential Ca²⁺ ions.
-
Oxidizing agents: These will oxidize the active site cysteine, inactivating the enzyme.
-
Heavy metal ions: Ions such as Co²⁺, Cu²⁺, and Cd²⁺ are known to inhibit this compound.
-
Some buffer anions: Citrate (B86180), borate, and Tris anions can partially inhibit the enzyme.[3]
-
Serine protease inhibitors: Leupeptin is a potent reversible inhibitor of this compound.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Digestion | Inactive Enzyme | Ensure the enzyme has been stored correctly at 2-8°C and has not expired. Perform an activity assay to confirm enzyme viability. |
| Incorrect Buffer pH | Verify the pH of your digestion buffer is within the optimal range of 7.4-7.9. | |
| Insufficient Reducing Agent | Ensure DTT or another suitable reducing agent is present at an adequate concentration (1-5 mM). Prepare fresh DTT solutions as it can oxidize over time. | |
| Absence of Calcium | Confirm that CaCl₂ is included in your buffer at a concentration of 1-5 mM. Avoid using buffers containing chelating agents like EDTA. | |
| Presence of Inhibitors | Ensure your sample is free from heavy metals, oxidizing agents, or high concentrations of inhibitory buffer anions (citrate, borate, Tris). | |
| Incomplete Digestion | Suboptimal Enzyme-to-Protein Ratio | Increase the enzyme-to-protein ratio (e.g., from 1:100 to 1:50 or 1:20). |
| Short Incubation Time | Extend the digestion time, potentially to an overnight incubation. | |
| Inefficient Protein Denaturation | Ensure proper protein denaturation, reduction, and alkylation steps were performed prior to digestion to allow enzyme access to cleavage sites. | |
| Low Digestion Temperature | Confirm the incubation temperature is optimal, typically 37°C. | |
| Non-Specific Cleavage | Prolonged Digestion Time | While rare with this compound's high specificity for arginine, very long incubation times could potentially lead to minor cleavage at lysine (B10760008) residues.[3] Reduce the digestion time. |
| High Enzyme Concentration | An excessively high enzyme-to-protein ratio may contribute to off-target cleavage. Reduce the amount of this compound used. | |
| Suboptimal Purity of Enzyme | Ensure you are using a high-purity, sequencing-grade this compound to avoid contaminating proteases. |
Data Presentation
Table 1: Recommended this compound Digestion Buffer Conditions
| Parameter | Recommended Range | Optimal | Notes |
| pH | 7.4 - 7.9 | 7.6 | Activity significantly decreases outside this range. |
| Buffer System | Phosphate, HEPES | 50 mM Phosphate | Avoid Tris, borate, and citrate buffers which can be partially inhibitory.[3] |
| Reducing Agent (DTT) | 1 - 5 mM | 2.5 mM | Essential for enzyme activity. Prepare fresh. |
| Calcium Chloride (CaCl₂) | 1 - 5 mM | 2.5 mM | Essential for enzyme stability and activity.[4] |
| Temperature | 25 - 37°C | 37°C | Higher temperatures may lead to enzyme denaturation over long incubations. |
| Incubation Time | 2 - 18 hours | Overnight (12-16h) | Dependent on sample complexity. |
| Enzyme:Protein Ratio | 1:100 - 1:20 (w/w) | 1:50 (w/w) | Optimize based on protein sample. |
Experimental Protocols
Protocol 1: In-Solution Digestion of a Purified Protein with this compound
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM ammonium (B1175870) bicarbonate, pH 8.0).
-
-
Reduction:
-
Add DTT to a final concentration of 5 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Add iodoacetamide (B48618) (IAA) to a final concentration of 15 mM.
-
Incubate for 30 minutes in the dark at room temperature.
-
-
Dilution and Buffer Exchange:
-
Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M or less.
-
-
This compound Digestion:
-
Prepare the this compound digestion buffer: 50 mM Sodium Phosphate, pH 7.6, 2.5 mM DTT, 2.5 mM CaCl₂.
-
Add this compound to the protein sample at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Quenching the Reaction:
-
Stop the digestion by adding formic acid or trifluoroacetic acid to a final concentration of 0.1-1%, lowering the pH to < 3.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
-
Protocol 2: this compound Activity Assay
This protocol is adapted from the Worthington Biochemical assay procedure to confirm enzyme activity.[7]
-
Reagent Preparation:
-
Assay Buffer: 75 mM Sodium Phosphate buffer, pH 7.6.
-
DTT Solution: 7.5 mM DTT in Assay Buffer.
-
Substrate Solution: 0.75 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) in Assay Buffer.
-
Activation Solution: 1.0 mM Calcium acetate (B1210297) with 2.5 mM DTT.
-
-
Enzyme Preparation:
-
Dissolve this compound in the Activation Solution to a concentration of approximately 0.2-0.8 units/ml.
-
-
Assay Procedure:
-
Set a spectrophotometer to 253 nm and 25°C.
-
In a quartz cuvette, mix 1.0 ml of Assay Buffer, 1.0 ml of DTT Solution, and 1.0 ml of Substrate Solution.
-
Incubate in the spectrophotometer for 3-5 minutes to reach thermal equilibrium and establish a blank rate.
-
Add 0.1 ml of the diluted enzyme solution to the cuvette and mix.
-
Record the increase in absorbance at 253 nm for 5 minutes.
-
-
Calculation:
-
Determine the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve. One unit of this compound hydrolyzes one micromole of BAEE per minute at 25°C and pH 7.6.
-
Visualizations
Caption: In-solution digestion workflow for proteomics using this compound.
Caption: Troubleshooting flowchart for this compound digestion issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 3. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 4. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomic protease specificity profiling of clostridial collagenases reveals their intrinsic nature as dedicated degraders of collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of this compound and Neutral Protease as Supplementary Enzymes for Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (Endoproteinase-Arg-C) - Assay | Worthington Biochemical [worthington-biochem.com]
Technical Support Center: Clostripain Activity and DTT Concentration
This technical support center provides troubleshooting guidance and frequently asked questions regarding the optimal use of Dithiothreitol (DTT) for the activation of Clostripain.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound and DTT.
| Issue | Possible Cause | Suggested Solution |
| Low or no this compound activity detected. | Insufficient DTT concentration: The catalytic sulfhydryl residue in this compound's active site has not been adequately reduced, leading to a low population of active enzyme molecules. Full activity of this compound is achieved only after the complete reduction of its disulfide bonds. | Ensure you are using a sufficient concentration of DTT. For pre-activation of the enzyme, a concentration of 2.5 mM DTT is recommended. In the final reaction mixture, a concentration of 7.5 mM DTT is often used. Prepare fresh DTT solutions, as they are prone to oxidation. |
| Inactive DTT: The DTT solution may have oxidized and lost its reductive potential. | Always use freshly prepared DTT solutions for your experiments. | |
| Suboptimal pH: The reducing activity of DTT is pH-dependent and is significantly lower at acidic pH. | Ensure the pH of your reaction buffer is within the optimal range for DTT activity, which is typically above 7.0. The optimal pH for this compound activity is generally between 7.4 and 7.8. | |
| Inconsistent or variable this compound activity between experiments. | Incomplete activation: The pre-incubation time with DTT may be insufficient for complete reduction of the enzyme. | Standard protocols often recommend a pre-incubation step. For example, diluting the enzyme in a solution containing 2.5 mM DTT immediately before the assay can ensure consistent activation. |
| Precipitation of the enzyme: High concentrations of DTT, especially in the presence of other destabilizing factors, could potentially lead to protein aggregation. | If precipitation is observed, consider optimizing the DTT concentration. While this compound requires DTT, excessive concentrations may not be beneficial. | |
| Decreased this compound activity at very high DTT concentrations. | Potential inhibitory effects: Although not extensively documented for this compound, very high concentrations of DTT (e.g., above 20 mM) have been shown to decrease the activity of other enzyme systems. | Avoid using excessively high concentrations of DTT unless specifically required by your protocol. If high concentrations are necessary, be aware of the potential for reduced activity and consider performing a dose-response experiment to determine the optimal concentration for your specific conditions. |
Frequently Asked Questions (FAQs)
Q1: Why is DTT necessary for this compound activity?
A1: this compound is a cysteine protease, meaning it has a critical cysteine residue in its active site. This cysteine's sulfhydryl group is essential for catalytic activity. DTT is a reducing agent that is required to maintain this cysteine in its reduced (-SH) state, thus ensuring the enzyme is active. Full enzymatic activity is only achieved after the complete reduction of disulfide bonds within the enzyme.
Q2: What is the recommended concentration of DTT for activating this compound?
A2: A common protocol for this compound activity assays recommends a two-step approach for DTT concentration. First, the enzyme is pre-activated by diluting it in a solution containing 2.5 mM DTT. Subsequently, the final reaction mixture for the assay contains 7.5 mM DTT.
Q3: What happens if I don't add DTT to my this compound reaction?
A3: In the absence of a reducing agent like DTT, this compound will exhibit very low activity. This is because the enzyme will be in its oxidized, largely inactive state.
Q4: Can I use other reducing agents besides DTT?
A4: Yes, other sulfhydryl-containing reducing agents like cysteine can also activate this compound. However, DTT is a very common and effective choice for this purpose.
Q5: For how long should I pre-incubate this compound with DTT?
A5: While specific incubation times can vary, it is common practice to dilute the enzyme in a DTT-containing buffer immediately prior to starting the assay. This is often sufficient to achieve activation.
Q6: Can a high concentration of DTT inhibit this compound activity?
A6: While there is limited specific data on the inhibitory effects of high DTT concentrations on this compound, it is a possibility. In studies with other enzymes, DTT concentrations above 20 mM have been shown to lead to a decrease in activity. It is advisable to perform a concentration optimization experiment if you suspect inhibition by high levels of DTT.
Quantitative Data on DTT Concentration and Enzyme Activity
The following table summarizes recommended and experimentally tested concentrations of DTT.
| DTT Concentration | Application | Observed Effect | Source |
| 2.5 mM | Pre-activation of this compound | Recommended for enzyme activation prior to assay. | |
| 7.5 mM | In this compound activity assay reaction mixture | Standard concentration for maintaining enzyme activity during the assay. | |
| > 20 mM | General enzyme assays | Significant decrease in signal response observed in a study with another enzyme system. |
Experimental Protocols
Protocol for Determining this compound Activity Using a Spectrophotometric Assay
This protocol is adapted from a standard method for measuring this compound activity.
Materials:
-
0.075 M Sodium phosphate (B84403) buffer, pH 7.6
-
7.5 mM Dithiothreitol (DTT) solution (prepare fresh)
-
0.75 mM N-Benzoyl-L-arginine ethyl ester (BAEE) solution
-
1.0 mM Calcium acetate (B1210297) solution containing 2.5 mM DTT (for enzyme activation)
-
This compound enzyme solution
-
Spectrophotometer set to 253 nm and 25°C
Procedure:
-
Enzyme Preparation: Dissolve or dilute the this compound enzyme to a concentration of 1 mg/ml in water.
-
Enzyme Activation: Immediately before the assay, dilute the enzyme further in the 1.0 mM Calcium acetate solution containing 2.5 mM DTT to a final concentration of 0.2-0.8 units/ml.
-
Reaction Setup: In a cuvette, combine the following:
-
1.0 ml of 0.075 M phosphate buffer, pH 7.6
-
1.0 ml of 7.5 mM DTT solution
-
1.0 ml of 0.75 mM BAEE solution
-
-
Temperature Equilibration: Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate to 25°C and to establish a blank rate.
-
Initiate Reaction: At time zero, add 0.1 ml of the diluted and activated this compound enzyme to the cuvette.
-
Data Collection: Record the absorbance at 253 nm for 4-5 minutes.
-
Analysis: Determine the rate of change in absorbance per minute (ΔA253/minute) from the linear portion of the curve. The reaction is typically most linear when the ΔA253/min is between 0.007 and 0.030.
Visualizations
Technical Support Center: Clostripain Inhibition by EDTA and Heavy Metals
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for studying the inhibition of clostripain by EDTA and heavy metals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its activity important to regulate?
This compound (EC 3.4.22.8) is a cysteine protease produced by the bacterium Clostridium histolyticum.[1][2] It exhibits high specificity for the carboxyl peptide bond of arginine residues.[2] Its proteolytic activity is crucial in various biological processes, and in pathological conditions, it can contribute to tissue damage.[3] Therefore, understanding its inhibition is vital for developing therapeutic strategies against clostridial infections and for controlling its activity in biotechnological applications.
Q2: How does EDTA inhibit this compound activity?
EDTA (ethylenediaminetetraacetic acid) is a chelating agent that inhibits this compound by removing essential calcium ions (Ca²⁺) from the enzyme's structure.[4][5] this compound requires Ca²⁺ for its stability and activity.[6][7] By sequestering these calcium ions, EDTA disrupts the enzyme's conformation and renders it inactive.[4]
Q3: What is the general mechanism of this compound inhibition by heavy metals?
Heavy metal ions such as cobalt (Co²⁺), copper (Cu²⁺), and cadmium (Cd²⁺) are known inhibitors of this compound.[5] The primary mechanism of inhibition is the interaction of these metal ions with the sulfhydryl group (-SH) of the cysteine residue in the enzyme's active site.[5] this compound's catalytic activity relies on a catalytic dyad of cysteine and histidine residues.[8] Heavy metals have a high affinity for sulfhydryl groups and can form stable complexes, thereby blocking the active site and preventing substrate binding and catalysis.
Q4: Are there other common inhibitors of this compound I should be aware of?
Yes, besides EDTA and heavy metals, this compound is also inhibited by oxidizing agents and sulfhydryl-specific reagents like TLCK (tosyl-L-lysine chloromethyl ketone).[5] Oxidizing agents can modify the active site cysteine, while sulfhydryl reagents covalently bind to it, leading to irreversible inhibition.
Troubleshooting Guides
Problem: My this compound enzyme shows no or very low activity even without any inhibitor.
-
Possible Cause 1: Absence of a reducing agent.
-
Solution: this compound is a cysteine protease and requires a reducing environment to maintain the active site cysteine in its reduced (-SH) state. Ensure that a reducing agent, such as dithiothreitol (B142953) (DTT) or cysteine, is present in your assay buffer at an appropriate concentration (e.g., 2.5 mM DTT).[5]
-
-
Possible Cause 2: Lack of calcium ions.
-
Solution: this compound requires calcium ions for stability and activity.[6][7] Check that your buffers are not depleted of calcium and do not contain chelating agents other than the one you might be testing. It is advisable to include a low concentration of a calcium salt (e.g., 1.0 mM calcium acetate) in your enzyme dilution buffer.
-
-
Possible Cause 3: Incorrect pH.
-
Solution: this compound has an optimal pH range of 7.4-7.8 for its activity against the substrate α-benzoyl-arginine ethyl ester (BAEE).[5] Verify the pH of your assay buffer and adjust it if necessary.
-
Problem: I am observing inconsistent or no inhibition with EDTA.
-
Possible Cause 1: Insufficient incubation time.
-
Solution: The chelation of calcium by EDTA may not be instantaneous. Incubate the enzyme with EDTA for a sufficient period before adding the substrate to ensure complete removal of Ca²⁺.
-
-
Possible Cause 2: High concentration of calcium in the enzyme preparation or buffer.
-
Solution: If your enzyme stock solution or assay buffer contains a high concentration of calcium, the amount of EDTA used may not be sufficient to chelate all the available Ca²⁺. Consider dialyzing the enzyme against a calcium-free buffer before the experiment or increasing the EDTA concentration.
-
Problem: My results for heavy metal inhibition are not reproducible.
-
Possible Cause 1: Presence of other chelating or reducing agents in the buffer.
-
Solution: Components in your buffer, such as high concentrations of other salts or reducing agents, might interact with the heavy metal ions, reducing their effective concentration. Simplify your assay buffer as much as possible. Be aware that DTT can interact with some heavy metals.
-
-
Possible Cause 2: Precipitation of heavy metals.
-
Solution: At certain pH values or in the presence of specific anions (e.g., phosphate), heavy metal salts can precipitate out of solution. Ensure that the heavy metal salt is fully dissolved in your buffer and that the final assay conditions do not lead to precipitation. A visual inspection of the assay mixture can be helpful.
-
Data Presentation
Table 1: Summary of Known Inhibitors of this compound
| Inhibitor Class | Specific Examples | Mechanism of Action |
| Chelating Agents | EDTA, Citrate, Borate | Removes essential Ca²⁺ ions required for enzyme stability and activity.[4][5] |
| Heavy Metal Ions | Co²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Zn²⁺ | Interact with the sulfhydryl group of the active site cysteine.[5] |
| Oxidizing Agents | Various | Oxidize the active site cysteine, rendering it inactive.[5] |
| Sulfhydryl Reagents | TLCK, Iodoacetamide | Covalently modify the active site cysteine.[5][7] |
Table 2: Illustrative IC₅₀ Values for Heavy Metal Inhibition of Other Proteases
| Heavy Metal Ion | Enzyme | IC₅₀ (mg/L) |
| Hg²⁺ | Bromelain (cysteine protease) | 0.15[9] |
| Cu²⁺ | Bromelain (cysteine protease) | 0.23[9] |
| Hg²⁺ | Acetylcholinesterase | 0.135[1] |
| Cu²⁺ | Acetylcholinesterase | 0.150[1] |
Experimental Protocols
Protocol: Determining the Inhibitory Effect of EDTA and Heavy Metals on this compound Activity
This protocol is based on the spectrophotometric assay of this compound using N-α-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate. The hydrolysis of BAEE is monitored by the increase in absorbance at 253 nm.
Materials:
-
This compound enzyme solution
-
N-α-Benzoyl-L-arginine ethyl ester (BAEE) solution
-
Assay Buffer: 25 mM Sodium Phosphate, pH 7.6
-
Activation/Enzyme Dilution Buffer: 1.0 mM Calcium acetate (B1210297) with 2.5 mM Dithiothreitol (DTT)
-
Inhibitor stock solutions (EDTA, heavy metal salts like ZnCl₂, HgCl₂, CuCl₂)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Enzyme Preparation:
-
Prepare a stock solution of this compound in the Activation/Enzyme Dilution Buffer.
-
Allow the enzyme to activate for at least 2-3 hours at room temperature or overnight at 4°C.
-
Immediately before the assay, dilute the activated enzyme to the desired working concentration (e.g., 0.5 - 1.5 units/ml) in the Activation/Enzyme Dilution Buffer.
-
-
Assay Setup:
-
Set the spectrophotometer to 253 nm and equilibrate the cuvette holder to 25°C.
-
Prepare a reaction mixture in a quartz cuvette containing:
-
Assay Buffer
-
BAEE solution (final concentration of 0.25 mM)
-
Inhibitor at the desired final concentration
-
Make up the volume with deionized water.
-
-
For the control (uninhibited) reaction, add an equal volume of the solvent used for the inhibitor stock.
-
For the blank, prepare a cuvette with all components except the enzyme.
-
-
Inhibition Assay:
-
Pre-incubate the diluted enzyme solution with the desired concentration of the inhibitor (EDTA or heavy metal) for a set period (e.g., 10-15 minutes) at room temperature.
-
To initiate the reaction, add the pre-incubated enzyme-inhibitor mixture to the cuvette containing the assay buffer and substrate.
-
Immediately mix by inversion and start monitoring the increase in absorbance at 253 nm for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₂₅₃/minute) from the linear portion of the absorbance curve for both the control and the inhibited reactions.
-
Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of control reaction)] * 100
-
To determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition), plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve.
-
Mandatory Visualizations
Caption: Mechanism of this compound inhibition by EDTA.
Caption: Experimental workflow for this compound inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Specificity and mechanism of this compound catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 6. chesci.com [chesci.com]
- 7. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The structure-function relationship in the this compound family of peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Inactivation of Clostripain by Oxidizing Agents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the cysteine protease clostripain. The focus is on issues related to its inactivation by oxidizing agents during experimental workflows.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Complete or significant loss of this compound activity | Accidental exposure to oxidizing agents. | This compound's active site contains a critical cysteine residue (Cys41) that is susceptible to oxidation.[1] Ensure all buffers and reagents are free from oxidizing contaminants. If oxidation is suspected, attempt to reactivate the enzyme by incubation with a reducing agent like Dithiothreitol (DTT). |
| Gradual loss of enzyme activity during storage or long experiments | Slow oxidation of the active site cysteine. | Store this compound in the presence of a reducing agent as recommended by the supplier. For long experiments, consider adding a low concentration of a reducing agent to the reaction buffer, ensuring it doesn't interfere with downstream applications. |
| Inconsistent results between experiments | Variable levels of oxidizing or reducing agents in reagents. | Use fresh, high-purity reagents. Prepare fresh buffers for each experiment. If using reducing agents to activate this compound, ensure consistent concentrations across all assays. |
| Irreversible inactivation of this compound | Use of sulfhydryl-reactive compounds like iodoacetamide (B48618) or iodoacetate. | Iodoacetamide and iodoacetate are known irreversible inhibitors of this compound that act by alkylating the active site cysteine.[2][3] If these reagents are part of your experimental design, be aware that they will permanently inactivate the enzyme. |
| Faster inactivation with iodoacetamide compared to iodoacetate | Iodoacetamide is a more potent and faster-acting inactivator of this compound than iodoacetate.[2] | When designing experiments that involve these reagents, consider the desired kinetics of inactivation. For rapid and complete inactivation, iodoacetamide is the more effective choice. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound inactive, and can I recover its activity?
A1: this compound is a cysteine protease, meaning it has a crucial cysteine residue in its active site that is essential for its catalytic activity.[1] This cysteine's sulfhydryl group (-SH) can be easily oxidized, leading to a loss of enzyme function. This oxidation can be caused by exposure to atmospheric oxygen over time, or by contaminating oxidizing agents in your buffers or reagents.
In many cases, if the oxidation is mild (forming a sulfenic acid, -SOH), the activity can be recovered by treating the enzyme with an excess of a reducing agent like Dithiothreitol (DTT).[4][5] However, more severe oxidation (to sulfinic or sulfonic acid, -SO2H or -SO3H) or reaction with alkylating agents like iodoacetamide results in irreversible inactivation.[2][5]
Q2: What are some common oxidizing agents that can inactivate this compound?
A2: Besides atmospheric oxygen, common laboratory reagents that can inactivate this compound include:
-
Hydrogen peroxide (H₂O₂): A common oxidizing agent that can lead to both reversible and irreversible oxidation of cysteine residues.
-
Iodoacetamide and Iodoacetate: These are not just oxidizing agents but are also alkylating agents that covalently and irreversibly modify the active site cysteine of this compound.[2][3][6]
-
Heavy metal ions: Some heavy metal ions can promote oxidation.
Q3: How can I prevent the inactivation of this compound during my experiments?
A3: To prevent unwanted inactivation, always handle and store this compound according to the manufacturer's instructions, which often includes the presence of reducing agents. Use de-gassed buffers where possible and prepare fresh solutions to minimize dissolved oxygen. Be mindful of the chemical compatibility of all reagents in your reaction mixture.
Q4: Is the inactivation of this compound by oxidizing agents always irreversible?
A4: Not always. The reversibility depends on the oxidizing agent and the extent of oxidation. Mild oxidation of the active site cysteine to a sulfenic acid can often be reversed by treatment with a reducing agent like DTT.[4][5] However, stronger oxidation to sulfinic or sulfonic acids is generally considered irreversible.[5] Inactivation by alkylating agents such as iodoacetamide is also irreversible.[2][3]
Quantitative Data on this compound Inactivation
| Oxidizing Agent | Type of Inactivation | Potency/Speed | Reversibility |
| Iodoacetamide | Irreversible (Alkylation) | High / Fast[2] | No |
| Iodoacetate | Irreversible (Alkylation) | Moderate / Slower than Iodoacetamide[2] | No |
| Hydrogen Peroxide | Reversible/Irreversible (Oxidation) | Concentration-dependent | Yes (at low levels of oxidation) |
| N-ethylmaleimide | Irreversible (Alkylation) | High | No |
| DTNB | Reversible (Disulfide formation) | Moderate | Yes (with reducing agents) |
Note: The potency and speed are qualitative descriptions based on general knowledge of these compounds' reactivity with cysteine proteases. Specific quantitative data for this compound is limited.
Experimental Protocols
Protocol 1: Assay for Determining the Inactivation of this compound by an Oxidizing Agent
This protocol is designed to measure the rate of inactivation of this compound upon exposure to an oxidizing agent.
Materials:
-
Active this compound
-
Oxidizing agent stock solution (e.g., Hydrogen Peroxide, Iodoacetamide)
-
This compound activity assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 2 mM CaCl₂ and 1 mM DTT)
-
This compound substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAEE)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a stock solution of active this compound in the activity assay buffer.
-
Inactivation Reaction:
-
In a series of tubes, add the this compound solution to the assay buffer.
-
To initiate the inactivation, add the oxidizing agent at various final concentrations to each tube. Include a control tube with no oxidizing agent.
-
Incubate the reactions at a constant temperature (e.g., 25°C).
-
-
Time-course Measurement of Residual Activity:
-
At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each inactivation reaction tube.
-
Immediately dilute the aliquot into the this compound activity assay buffer containing the substrate (BAEE).
-
Measure the initial rate of substrate hydrolysis by monitoring the change in absorbance at 253 nm.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound activity against the incubation time for each concentration of the oxidizing agent.
-
From these plots, you can determine the pseudo-first-order rate constant of inactivation (k_obs) at each inhibitor concentration.
-
Protocol 2: Assessing the Reversibility of this compound Inactivation
This protocol determines if the inactivation of this compound by an oxidizing agent can be reversed by a reducing agent.
Materials:
-
Inactive (oxidized) this compound
-
High-concentration DTT stock solution (e.g., 1 M)
-
This compound activity assay components (as in Protocol 1)
Procedure:
-
Inactivation: Inactivate this compound by incubating it with an oxidizing agent as described in Protocol 1 until a significant loss of activity is observed.
-
Removal of Oxidizing Agent (Optional but recommended): If possible, remove the oxidizing agent from the inactivated enzyme solution using a desalting column or dialysis to prevent its reaction with the subsequent reducing agent.
-
Reactivation Attempt:
-
To the inactivated this compound solution, add DTT to a final concentration of 10-20 mM.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measure Recovered Activity:
-
Assay the activity of the DTT-treated this compound using the standard activity assay (Protocol 1, step 3).
-
Compare the recovered activity to the activity of the fully active and fully inactivated enzyme. A significant increase in activity after DTT treatment indicates reversible oxidation.
-
Visualizations
Caption: Inactivation pathways of this compound's active site cysteine.
Caption: Workflow for assessing this compound inactivation and reversibility.
References
- 1. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 4. Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amino-acid sequences of the active-site sulfhydryl peptide and other thiol peptides from the cysteine proteinase alpha-clostripain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Clostripain Protease Inhibitors
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for working with chemical inhibitors of Clostripain (EC 3.4.22.8), a cysteine protease from Clostridium histolyticum.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what are its main characteristics? A1: this compound is a cysteine-activated protease isolated from the culture filtrates of Clostridium histolyticum.[1] It exhibits high specificity for the carboxyl peptide bond of arginine residues, and to a lesser extent, lysine.[1] The enzyme is a heterodimer and its activity is dependent on the presence of both a reducing agent (to maintain the active site cysteine in a reduced state) and calcium ions (Ca²⁺) for stability and activity.[1][2]
Q2: What are the common classes of chemical inhibitors for this compound? A2: this compound is inhibited by several classes of compounds, primarily those that target cysteine proteases. These include:
-
Irreversible Inhibitors: These form a permanent covalent bond with the enzyme. Examples include halomethylketones like TLCK and alkylating agents like iodoacetamide (B48618).[2][3]
-
Reversible Inhibitors: These bind non-covalently or form a transient covalent bond. The most potent reported reversible inhibitor for this compound is leupeptin (B1674832), a peptide aldehyde.[2]
-
Metal Chelators: Agents like EDTA can indirectly inhibit this compound by sequestering Ca²⁺ ions, which are essential for the enzyme's stability and activity.[1]
-
Other Cysteine Protease Inhibitors: Novel inhibitors such as aza-peptide epoxides and aza-peptide Michael acceptors have also been shown to be effective.[4]
Q3: How do I choose the right inhibitor for my experiment? A3: The choice of inhibitor depends on your experimental goals:
-
For complete and permanent inactivation (e.g., to stop a reaction completely before downstream analysis), an irreversible inhibitor like TLCK is suitable.[3][5]
-
For studies requiring recovery of enzyme activity or for kinetic analysis of inhibition, a reversible inhibitor like leupeptin is the preferred choice.[2]
-
If you need to stop all metalloprotease activity, including indirectly affecting this compound stability , a chelating agent like EDTA can be used, but be aware it will inhibit other metalloenzymes in your sample.[1]
Specific Inhibitor Questions
Q4: What is TLCK and how does it inhibit this compound? A4: TLCK (Tosyl-L-lysine chloromethyl ketone) is an irreversible inhibitor of trypsin-like serine and cysteine proteases, including this compound.[3] Its mechanism involves the chloromethyl ketone group, which alkylates a critical histidine residue in the active site of the enzyme, leading to irreversible inactivation.[3] While it initially forms a reversible complex, it proceeds to form a permanent covalent bond.[3]
Q5: What is leupeptin and why is it an effective this compound inhibitor? A5: Leupeptin (N-acetyl-L-leucyl-L-leucyl-L-argininal) is a naturally occurring peptide aldehyde that acts as a potent, reversible inhibitor of both serine and cysteine proteases.[2][6][7] It is considered the most potent reversible inhibitor reported for this compound.[2] Leupeptin's inhibitory action stems from its C-terminal aldehyde group, which forms a covalent hemiacetal adduct with the active site cysteine residue of this compound, mimicking the transition state of peptide hydrolysis.[7]
Q6: Are there other compounds that can inhibit this compound? A6: Yes. Besides TLCK and leupeptin, this compound can be inactivated by:
-
Iodoacetamide and Iodoacetate: These are alkylating agents that covalently modify the active site cysteine residue. This compound is more rapidly inactivated by iodoacetamide than by iodoacetate.[2]
-
Diethylpyrocarbonate (DEPC): This reagent rapidly inactivates this compound, indicating that a histidine residue is essential for catalytic activity.[2]
-
Heavy Metal Ions: Ions such as Co²⁺, Cu²⁺, and Cd²⁺ are known to inhibit the enzyme.[1]
Quantitative Data on Inhibitors
| Inhibitor | Class | Type of Inhibition | Potency (Kᵢ or IC₅₀) |
| Leupeptin | Peptide Aldehyde | Reversible, Competitive Transition-State | Described as the most potent reversible inhibitor; specific Kᵢ for this compound not cited. (Kᵢ for Trypsin = 3.5 nM, Cathepsin B = 4.1 nM)[2][6] |
| TLCK | Halomethylketone | Irreversible | Acts as an irreversible inhibitor for this compound.[3][5] Quantitative k_inact/K_i values are not cited. |
| Iodoacetamide | Alkylating Agent | Irreversible | Effective irreversible inhibitor.[2] |
| Iodoacetate | Alkylating Agent | Irreversible | Less potent than iodoacetamide.[2] |
| EDTA | Metal Chelator | Indirect (removes essential Ca²⁺) | Effective; concentration-dependent.[1] |
| Aza-peptides | Aza-peptide Epoxides / Michael Acceptors | Irreversible | Potent and selective inhibitors.[4] |
Troubleshooting Guide
This guide addresses common issues encountered when using this compound inhibitors.
Issue 1: Incomplete or No Inhibition of this compound Activity
| Potential Cause | Troubleshooting Step |
| Degraded Inhibitor | TLCK is unstable in aqueous solutions with a pH above 6.0. Leupeptin solutions are stable for about one week at 4°C.[7] Action: Prepare fresh inhibitor stock solutions before each experiment. |
| Incorrect Inhibitor Concentration | The ratio of inhibitor to enzyme is too low. Action: Increase the inhibitor concentration or perform a titration experiment to determine the optimal concentration. |
| Incorrect Buffer Conditions | The pH of the buffer may affect inhibitor stability and binding. Action: Ensure the buffer pH is compatible with the inhibitor. For TLCK, use a pH below 6.0 for storage and be aware of its limited stability at the optimal reaction pH of 7.6. |
| Presence of High Substrate Concentration | For reversible competitive inhibitors like leupeptin, high substrate concentrations can outcompete the inhibitor. Action: Lower the substrate concentration or increase the inhibitor concentration. |
| Presence of Thiol Reagents | Small-molecule thiol compounds (like DTT or β-mercaptoethanol) in high concentrations can react with and degrade halomethylketone inhibitors like TLCK.[3] Action: While this compound requires a reducing agent for activity, be mindful of its potential interaction with certain inhibitors. Add the inhibitor after enzyme activation with the reducing agent. |
Issue 2: Inhibitor Causes Unintended Effects or Precipitation
| Potential Cause | Troubleshooting Step |
| Poor Inhibitor Solubility | The inhibitor is not fully dissolved, leading to inaccurate concentration and potential precipitation. TLCK is soluble in DMSO and water (approx. 5 mg/mL in PBS).[8] Leupeptin is soluble in water and DMSO.[7][9] Action: Ensure the inhibitor is fully dissolved in the recommended solvent before diluting it into your assay buffer. |
| Off-Target Effects | The inhibitor is affecting other enzymes or proteins in your sample. TLCK inhibits many serine and cysteine proteases.[3] Leupeptin also has a broad range of targets.[7] Action: Use a more specific inhibitor if available. If not, include appropriate controls to account for off-target effects. |
Visual Logic and Workflow Diagrams
Caption: Logical classification of common this compound inhibitors.
Caption: A step-by-step workflow for troubleshooting incomplete inhibition.
Experimental Protocols
Protocol 1: this compound Activity Assay using BAEE
This protocol is based on the standard method of measuring this compound activity via the hydrolysis of Nα-Benzoyl-L-arginine ethyl ester (BAEE).[10][11]
Materials:
-
Assay Buffer: 50 mM Potassium Phosphate, 1.0 mM CaCl₂, pH 7.6.
-
Activation Solution: 2.5 mM Dithiothreitol (DTT) in Assay Buffer (prepare fresh).
-
Substrate Solution: 1.0 mM BAEE in Assay Buffer.
-
Enzyme: this compound.
-
Equipment: UV-Vis Spectrophotometer capable of reading at 253 nm, temperature-controlled cuvette holder (25°C).
Procedure:
-
Enzyme Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL in water). Immediately before use, perform a final dilution of the enzyme in the Activation Solution to an estimated concentration of 0.2-0.8 units/mL. Incubate for 5-10 minutes at 25°C to allow for full activation of the enzyme by DTT.
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 253 nm and equilibrate the cuvette holder to 25°C.
-
Assay Reaction:
-
Pipette 2.9 mL of the Substrate Solution into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and incubate for 3-5 minutes to reach thermal equilibrium.
-
Establish a baseline reading (blank rate).
-
To initiate the reaction, add 0.1 mL of the activated enzyme solution and mix immediately by inversion.
-
-
Data Collection: Record the increase in absorbance at 253 nm for 4-5 minutes.
-
Calculation: Determine the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve. One unit of this compound hydrolyzes one micromole of BAEE per minute at 25°C and pH 7.6 (Molar extinction coefficient of BAEE hydrolysis product at 253 nm is 1150 M⁻¹cm⁻¹).
Protocol 2: Determination of Inhibitor Potency (IC₅₀)
This protocol describes how to determine the IC₅₀ value of a chemical inhibitor against this compound.
Materials:
-
All materials from Protocol 1.
-
Inhibitor: Stock solution of the inhibitor in an appropriate solvent (e.g., DMSO or water).
Procedure:
-
Prepare a Dilution Series of the Inhibitor: Create a series of inhibitor dilutions (e.g., 8-10 points, covering a range from expected no inhibition to complete inhibition) in the Assay Buffer. Include a "no inhibitor" control (buffer/solvent only).
-
Pre-incubation Step:
-
In separate tubes, mix a fixed amount of activated this compound (prepared as in Protocol 1) with each concentration of the inhibitor from your dilution series.
-
Incubate the enzyme-inhibitor mixtures for a defined period (e.g., 15-30 minutes) at 25°C. The incubation time should be standardized across all samples and may need optimization, especially for irreversible inhibitors.
-
-
Initiate the Reaction:
-
For each inhibitor concentration, initiate the activity assay as described in Protocol 1.
-
Add 2.9 mL of the 1.0 mM BAEE Substrate Solution to a cuvette.
-
Add 0.1 mL of the corresponding pre-incubated enzyme-inhibitor mixture.
-
Immediately record the reaction rate (ΔA₂₅₃/min).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control: % Inhibition = (1 - (Rate_with_Inhibitor / Rate_Control)) * 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor that produces 50% inhibition.
-
References
- 1. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Leupeptin - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound (Endoproteinase-Arg-C) - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. vitacyte.com [vitacyte.com]
Navigating Clostripain Digestion: A Guide to Halting the Reaction
For researchers, scientists, and drug development professionals utilizing the potent cysteine protease Clostripain, precise control over its activity is paramount for successful and reproducible experimental outcomes. This technical support guide provides a comprehensive overview of effective methods to stop a this compound digestion reaction, complete with troubleshooting advice, detailed protocols, and considerations for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to stop a this compound digestion?
A1: this compound activity can be effectively halted through two main approaches: chemical inhibition and physical inactivation. Chemical methods involve the addition of specific inhibitor molecules that bind to the enzyme and block its catalytic activity. Physical methods typically involve altering the environmental conditions, such as temperature or pH, to denature the enzyme and render it inactive.
Q2: Which chemical inhibitors are most effective against this compound?
A2: Several chemical inhibitors can be used to stop a this compound digestion. The most common and effective include:
-
Tosyl-L-lysine chloromethyl ketone (TLCK): An irreversible inhibitor that specifically targets the active site of this compound.
-
Leupeptin: A reversible inhibitor of several cysteine and serine proteases, including this compound.[1]
-
Ethylenediaminetetraacetic acid (EDTA): As this compound requires calcium ions for its activity, the chelating agent EDTA can effectively inhibit the enzyme by sequestering these essential ions.[1]
Q3: Can I use heat to inactivate this compound?
A3: Yes, heat inactivation is a viable method. However, the specific temperature and incubation time required for complete inactivation of this compound are not well-documented in readily available literature. As a general guideline for enzymes, heating at temperatures of 60°C or higher for a sufficient duration can lead to denaturation and loss of activity. It is crucial to empirically determine the optimal conditions for your specific experimental setup to ensure complete inactivation without compromising the integrity of your sample.
Q4: How does a change in pH affect this compound activity?
A4: this compound has an optimal pH range of 7.4-7.8.[2] Significantly altering the pH outside of this range will reduce and eventually stop the enzyme's activity. Lowering the pH to acidic conditions (e.g., pH 4 or below) is a common method to halt proteolytic reactions.
Q5: Will the inhibitors interfere with my downstream analysis, such as mass spectrometry?
A5: Yes, chemical inhibitors can interfere with downstream applications like mass spectrometry. It is often necessary to remove these inhibitors from your sample after stopping the digestion. Methods for removal include dialysis, spin column filtration, and other sample clean-up techniques.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete digestion stop | Insufficient inhibitor concentration. | Increase the final concentration of the inhibitor. Refer to the quantitative data table for recommended ranges. |
| Inadequate incubation time or temperature for the inhibitor. | Ensure sufficient time for the inhibitor to interact with the enzyme. For irreversible inhibitors like TLCK, a short incubation is usually sufficient. | |
| pH of the reaction buffer is not optimal for the inhibitor's stability. | Check the pH stability of your chosen inhibitor. For example, TLCK is unstable at pH values above 6.0. | |
| Sample degradation after stopping the reaction | The chosen inhibitor is reversible and its effect diminishes over time. | For long-term storage, consider using an irreversible inhibitor like TLCK or physically inactivating the enzyme. |
| Incomplete inactivation by physical methods. | Optimize the heat inactivation time and temperature or the extent of the pH shift. Verify inactivation with a control experiment. | |
| Interference in downstream analysis (e.g., Mass Spectrometry) | Presence of residual chemical inhibitors in the sample. | Implement a desalting or buffer exchange step after inhibition. Methods like dialysis or spin columns can be effective.[3][4] |
Quantitative Data Summary
The following table provides a summary of recommended working concentrations and key characteristics of common this compound inhibitors.
| Inhibitor | Type | Working Concentration | Mechanism of Action | Notes |
| TLCK | Irreversible | 10 - 100 µM | Alkylates the active site histidine residue. | Unstable in solutions with a pH above 6.0. Prepare fresh solutions before use. |
| Leupeptin | Reversible | 1 - 10 µM | Forms a covalent hemiacetal adduct with the active site cysteine.[1] | Stock solutions in water are stable for about a week at 4°C and for a month at -20°C. Working solutions are less stable.[4] |
| EDTA | Reversible (by removing the chelator) | 1 - 5 mM | Chelates Ca2+ ions, which are essential for this compound activity.[1] | Effective for inhibiting metalloproteases that may also be present in the sample. |
Experimental Protocols
Protocol 1: Chemical Inhibition using TLCK
-
Prepare a fresh stock solution of TLCK: Dissolve TLCK in 1 mM HCl to a stock concentration of 10 mM.
-
Add TLCK to the digestion reaction: To stop the reaction, add the TLCK stock solution to the this compound digest to a final concentration of 50-100 µM.
-
Incubate: Mix gently and incubate for 5-10 minutes at room temperature.
-
Downstream Processing: If required, proceed with a sample clean-up step to remove TLCK before further analysis.
Protocol 2: Physical Inactivation by pH Shift
-
Prepare an acidic solution: Have a solution of 10% trifluoroacetic acid (TFA) or 1 M HCl readily available.
-
Stop the reaction: Add the acidic solution dropwise to the digestion mixture while monitoring the pH. Adjust the pH to 4.0 or below.
-
Incubate: Let the sample stand for at least 10 minutes at room temperature to ensure complete inactivation.
-
Neutralization (Optional): If necessary for downstream applications, the pH can be readjusted to a neutral range using a suitable base (e.g., 1 M Tris base).
Visualizing the Workflow
To better illustrate the process of stopping a this compound digestion, the following diagrams outline the key steps in both chemical inhibition and physical inactivation workflows.
Caption: Workflow for stopping a this compound digestion using chemical inhibitors.
Caption: Workflow for stopping a this compound digestion using physical inactivation methods.
By following these guidelines and protocols, researchers can confidently and effectively control their this compound digestion reactions, ensuring the integrity of their samples and the reliability of their experimental results.
References
Technical Support Center: Clostripain Activity and Contaminant Impact
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of sample contaminants on Clostripain activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary enzymatic activity?
This compound (EC 3.4.22.8) is a cysteine protease isolated from the bacterium Clostridium histolyticum. Its primary and highly specific activity is the cleavage of peptide bonds at the C-terminal side of arginine residues.[1][2] It can also cleave lysyl bonds, but at a much lower rate.[1]
Q2: What are the optimal conditions for this compound activity?
This compound activity is optimal at a pH between 7.4 and 7.8.[1][2] The enzyme requires the presence of a reducing agent, such as dithiothreitol (B142953) (DTT) or cysteine, and calcium ions (Ca²⁺) for activation and stability.[1][3]
Q3: My this compound activity is lower than expected. What are the common causes?
Reduced this compound activity can be due to several factors:
-
Suboptimal pH: Ensure your buffer is within the optimal pH range of 7.4-7.8.
-
Insufficient Reducing Agent: this compound is a cysteine protease and requires a reducing environment for its activity. The absence or low concentration of reagents like DTT can lead to enzyme inactivation.[1]
-
Lack of Calcium Ions: Calcium ions are essential for this compound's stability and activity.[3]
-
Presence of Inhibitors: Contaminants in your sample or buffer can inhibit enzyme activity. Please refer to the troubleshooting guide for a detailed list of inhibitors.
-
Improper Enzyme Storage: Ensure the enzyme is stored at the recommended temperature (typically 2-8°C for lyophilized powder) to maintain its activity.
Q4: Can I use a different buffer system for my this compound digestion?
While sodium phosphate (B84403) buffer is commonly used, other buffer systems can be employed.[4] However, be aware that some buffer anions, such as citrate, borate, and Tris, can partially inhibit this compound activity.[1] It is recommended to test the compatibility of your chosen buffer system with a control reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, with a focus on the impact of sample contaminants.
Issue 1: No or Very Low this compound Activity
| Possible Cause | Recommended Action |
| Presence of Chelating Agents (e.g., EDTA) | EDTA chelates Ca²⁺ ions, which are essential for this compound activity.[1] If your sample contains EDTA, consider dialysis or using a desalting column to remove it. If EDTA must be present, its concentration should be minimized. |
| Oxidizing Agents in the Sample | Oxidizing agents can irreversibly damage the active site cysteine residue. Avoid introducing oxidizing agents into your reaction. If present in the sample, they may need to be removed prior to digestion. |
| Heavy Metal Ion Contamination | Heavy metal ions such as Co²⁺, Cu²⁺, and Cd²⁺ are known inhibitors of this compound.[1] The presence of these ions, even at low concentrations, can significantly reduce enzyme activity. Consider adding a small amount of a chelating agent like EDTA as a last resort, but be mindful of its effect on Ca²⁺. |
| Presence of Sulfhydryl Reagents | Reagents that react with sulfhydryl groups, such as N-α-tosyl-L-lysine chloromethyl ketone (TLCK), can irreversibly inhibit this compound.[1][5][6] Ensure your sample is free from such contaminants. |
Issue 2: Inconsistent or Variable this compound Activity
| Possible Cause | Recommended Action |
| Partial Inhibition by Buffer Components | As mentioned, buffer anions like citrate, borate, and Tris can cause partial inhibition.[1] If consistent activity is critical, switch to a non-inhibitory buffer like sodium phosphate. |
| Detergent Presence in the Sample | The effect of detergents on this compound activity can be complex. Some detergents may be inhibitory. If your sample contains detergents, it is advisable to perform a buffer exchange to remove them or to validate the compatibility of the specific detergent and its concentration with this compound activity. |
| Sample-to-Sample Variability in Contaminants | If you are processing multiple samples, variations in the levels of contaminating inhibitors can lead to inconsistent results. It may be necessary to include a sample purification step before this compound digestion. |
Data on Contaminant Impact
Table 1: Effect of Metal Ions and Chelating Agents on this compound Activity
| Contaminant | Type | Effect on Activity | Notes |
| Ca²⁺ | Divalent Cation | Activator | Essential for stability and activity.[3] |
| Co²⁺ | Heavy Metal Ion | Inhibitor | Strong inhibition.[1] |
| Cu²⁺ | Heavy Metal Ion | Inhibitor | Strong inhibition.[1] |
| Cd²⁺ | Heavy Metal Ion | Inhibitor | Strong inhibition.[1] |
| EDTA | Chelating Agent | Inhibitor | Chelates essential Ca²⁺ ions.[1] |
Table 2: Effect of Other Chemical Contaminants on this compound Activity
| Contaminant | Type | Effect on Activity | Notes |
| Oxidizing Agents | Chemical Reagent | Inhibitor | Irreversibly damages the active site cysteine.[1] |
| Sulfhydryl Reagents (e.g., TLCK) | Chemical Reagent | Inhibitor | Irreversibly modifies the active site cysteine.[1][6] |
| Citrate | Buffer Anion | Partial Inhibitor | Can reduce enzyme activity.[1] |
| Borate | Buffer Anion | Partial Inhibitor | Can reduce enzyme activity.[1] |
| Tris | Buffer Anion | Partial Inhibitor | Can reduce enzyme activity.[1] |
Experimental Protocols
Protocol 1: Standard this compound Activity Assay
This protocol is for determining the activity of this compound using the synthetic substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE). The hydrolysis of BAEE is monitored by the increase in absorbance at 253 nm.
Materials:
-
This compound enzyme solution
-
0.075 M Sodium phosphate buffer, pH 7.6[4]
-
7.5 mM Dithiothreitol (DTT) solution[4]
-
0.75 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) solution[4]
-
1.0 mM Calcium acetate (B1210297) containing 2.5 mM DTT (Enzyme dilution buffer)[4]
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Equilibrate the spectrophotometer to 25°C.
-
Prepare a reaction mixture in a quartz cuvette by adding:
-
1.0 ml of 0.075 M Sodium phosphate buffer, pH 7.6
-
1.0 ml of 7.5 mM DTT solution
-
1.0 ml of 0.75 mM BAEE solution
-
-
Incubate the cuvette in the spectrophotometer for 5 minutes to reach thermal equilibrium and establish a baseline reading.
-
Prepare a fresh dilution of the this compound enzyme in the enzyme dilution buffer.
-
To initiate the reaction, add a small volume (e.g., 10-100 µl) of the diluted this compound solution to the cuvette and mix gently.
-
Immediately start monitoring the increase in absorbance at 253 nm for 5 minutes, recording the data at regular intervals (e.g., every 15 seconds).
-
Calculate the rate of reaction (ΔA₂₅₃/minute) from the linear portion of the curve.
-
One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at 25°C and pH 7.6.
Protocol 2: Assessing the Impact of a Potential Inhibitor
This protocol can be used to evaluate the effect of a suspected contaminant on this compound activity.
Materials:
-
Same as Protocol 1
-
Solution of the potential inhibitor at a known concentration
Procedure:
-
Follow steps 1 and 2 of the Standard this compound Activity Assay protocol.
-
Add a specific volume of the potential inhibitor solution to the reaction mixture in the cuvette. Add the same volume of the inhibitor's solvent to a control cuvette.
-
Incubate the cuvettes in the spectrophotometer for 5 minutes.
-
Initiate the reaction by adding the same amount of diluted this compound solution to both the control and inhibitor-containing cuvettes.
-
Monitor the absorbance at 253 nm as described in the standard protocol.
-
Compare the rate of reaction in the presence and absence of the inhibitor to determine the percentage of inhibition.
Visualizations
Caption: Experimental workflow for measuring this compound activity.
Caption: Troubleshooting logic for low this compound activity.
References
- 1. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Endoproteinase-Arg-C) - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the active site of this compound. The specific inactivation by the chloromethyl ketone derived from -N-tosyl-L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Clostripain Cleavage Specificity: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments using Clostripain, a cysteine protease with a strong preference for cleaving at the C-terminal side of arginine residues. While highly specific, off-target cleavage, particularly at lysine (B10760008) residues, can occur. This guide offers strategies to maximize arginine specificity and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cleavage site of this compound?
This compound preferentially cleaves peptide bonds at the carboxyl group of arginine residues (P1 position).[1][2][3] It exhibits significantly lower activity towards lysine residues.[1][4]
Q2: What are the essential activators for this compound activity?
This compound requires both a reducing agent and calcium ions for optimal activity.[4]
-
Reducing Agents: Dithiothreitol (DTT), cysteine, or other sulfhydryl-containing reagents are necessary to maintain the enzyme in its active, reduced state.[4]
-
Calcium Ions (Ca²⁺): Calcium is essential for this compound's catalytic activity and stability.[5]
Q3: What substances inhibit this compound activity?
Several substances can inhibit this compound activity and should be avoided in your reaction buffer. These include:
-
Oxidizing agents [4]
-
Sulfhydryl-reacting reagents [4]
-
Heavy metal ions (e.g., Co²⁺, Cu²⁺, Cd²⁺)[4]
-
Chelating agents such as EDTA, which sequesters calcium ions.[5]
-
Certain buffer anions like citrate, borate, and Tris can be partially inhibitory.[4]
Q4: How do amino acids at the P' positions influence cleavage specificity?
The amino acid residues immediately C-terminal to the cleavage site (P' positions) can significantly influence the efficiency of this compound cleavage.
-
P'1 Position: There is low specificity for the amino acid at the P'1 position.[6] However, acidic residues like glutamate (B1630785) (Glu) and aspartate (Asp) at this position may protect against cleavage.[2]
-
P'2 Position: Positively charged amino acid residues are strongly preferred at the P'2 position.[6]
-
Proline at P'1: this compound is known to be able to cleave at arginine residues even when a proline is present at the P'1 position.[5]
Troubleshooting Guide
This section addresses common problems encountered during this compound digestion experiments and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete or No Digestion | Inactive Enzyme: Improper storage or handling can lead to loss of enzyme activity. | - Verify the expiration date of the enzyme. - Ensure the enzyme has been stored at the recommended temperature (-20°C). - Avoid multiple freeze-thaw cycles.[7][8][9] - Perform a control digest with a known substrate to confirm enzyme activity. |
| Suboptimal Reaction Conditions: Incorrect buffer composition, pH, or temperature can inhibit enzyme activity. | - Ensure the presence of a reducing agent (e.g., 1-5 mM DTT) and calcium chloride (e.g., 1-5 mM CaCl₂). - Use a recommended buffer system, such as phosphate (B84403) or ammonium (B1175870) bicarbonate, at an optimal pH of 7.6-7.9.[10] Avoid inhibitory buffers like Tris, citrate, or borate.[4] - Incubate the reaction at the optimal temperature, typically 37°C. | |
| Insufficient Enzyme Concentration: The enzyme-to-substrate ratio may be too low for complete digestion. | - Optimize the enzyme-to-substrate (E:S) ratio. A common starting point is 1:100 to 1:20 (w/w). For highly resistant proteins, a higher enzyme concentration may be necessary. | |
| Contaminants in the Sample: Presence of inhibitors in the protein sample. | - Ensure the protein sample is free of detergents, high salt concentrations, or other chemicals that may inhibit this compound. Perform buffer exchange or dialysis if necessary. | |
| Off-Target Cleavage (Cleavage at Lysine) | Prolonged Incubation Time: Extended digestion times can increase the likelihood of cleavage at secondary sites like lysine. | - Perform a time-course experiment to determine the optimal incubation time for sufficient arginine cleavage with minimal lysine cleavage. Shorter digestion times generally favor higher specificity.[2] |
| High Enzyme Concentration: An excessive enzyme-to-substrate ratio can lead to reduced specificity. | - Titrate the enzyme concentration to find the lowest amount that provides adequate arginine cleavage within a reasonable timeframe. | |
| Suboptimal Buffer Conditions: The buffer composition may not be optimized for arginine specificity. | - While specific quantitative data is limited, maintaining the optimal pH of 7.6-7.9 is recommended. Experiment with minor pH adjustments within this range to see if it impacts specificity for your particular substrate. | |
| Unexpected Cleavage Pattern | Star Activity: Under non-optimal conditions, the enzyme may cleave at sites that are similar but not identical to the canonical recognition sequence. | - Strictly adhere to the recommended buffer conditions, including salt concentration and pH. - Avoid high concentrations of glycerol (B35011) in the final reaction mixture.[7] |
| Contaminating Proteases: The this compound preparation may be contaminated with other proteases. | - Use a high-purity, sequencing-grade this compound. - If contamination is suspected, analyze the enzyme preparation itself by mass spectrometry. |
Experimental Protocols
Protocol 1: Standard In-Solution Digestion with this compound
This protocol provides a starting point for the digestion of a purified protein.
-
Protein Preparation:
-
Dissolve the protein substrate in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine-HCl in 100 mM ammonium bicarbonate, pH 7.8).
-
Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM ammonium bicarbonate, pH 7.8, to reduce the denaturant concentration (e.g., to < 1 M urea).
-
-
This compound Digestion:
-
Add a reducing agent (e.g., DTT to a final concentration of 1-5 mM) and calcium chloride (e.g., CaCl₂ to a final concentration of 1-5 mM).
-
Add this compound to the desired enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate at 37°C for 2-18 hours. The optimal time should be determined empirically.
-
-
Reaction Quenching and Sample Cleanup:
-
Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1%.
-
Desalt the peptide mixture using a C18 spin column or other suitable method prior to mass spectrometry analysis.[11]
-
Protocol 2: Assessing this compound Cleavage Specificity by LC-MS/MS
This protocol outlines a general workflow for analyzing the products of a this compound digest to determine cleavage specificity.
-
LC-MS/MS Analysis:
-
Separate the desalted peptide mixture using a reversed-phase liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).[12][13]
-
Use a suitable gradient to elute the peptides from the analytical column.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation and MS2 analysis.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the acquired MS/MS spectra.
-
Search against a database containing the sequence of the digested protein.
-
Configure the search parameters to specify this compound as the enzyme, allowing for cleavage at both arginine and lysine to identify any off-target events.
-
Manually inspect or use software tools to validate the identified cleavage sites and quantify the relative abundance of peptides resulting from cleavage at arginine versus lysine.
-
Visualizing Experimental Workflows
Workflow for Optimizing this compound Digestion
Caption: Workflow for optimizing this compound digestion conditions.
Decision Tree for Troubleshooting Incomplete Digestion
Caption: Troubleshooting decision tree for incomplete this compound digestion.
References
- 1. High-efficiency transpeptidation catalysed by this compound and electrostatic effects in substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 5. researchgate.net [researchgate.net]
- 6. The specificity of this compound from Clostridium histolyticum. Mapping the S' subsites via acyl transfer to amino acid amides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. go.zageno.com [go.zageno.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Cleavage at arginine residues by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Clostripain Digestion for Complex Samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining Clostripain digestion time for complex samples. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal digestion time for this compound with complex protein samples?
A1: The optimal digestion time for this compound can vary significantly depending on the complexity of the sample, the desired outcome of the experiment, and the specific protein(s) of interest. A general starting point for in-solution digestion is between 2 to 18 hours.[1] For highly complex samples or proteins resistant to digestion, a longer incubation time may be necessary. Conversely, for targeted analysis of easily accessible proteins or to minimize over-digestion, a shorter time may be sufficient. It is highly recommended to perform a time-course experiment (e.g., 2, 4, 8, 12, 18 hours) to determine the optimal digestion time for your specific sample and application.
Q2: What are the key factors that influence the required this compound digestion time?
A2: Several factors can influence the ideal digestion time:
-
Sample Complexity: More complex samples, such as cell lysates or tissue homogenates, contain a wider variety of proteins with different susceptibilities to digestion, often requiring longer incubation times for comprehensive protein identification.
-
Protein Structure: The tertiary and quaternary structure of proteins can limit this compound's access to cleavage sites. Proper denaturation, reduction, and alkylation are crucial for efficient digestion. Tightly folded proteins may require longer digestion times or the use of denaturing agents.[1]
-
Enzyme-to-Substrate Ratio: A higher enzyme-to-substrate (E:S) ratio (e.g., 1:20) will generally result in a faster digestion compared to a lower ratio (e.g., 1:100). However, a very high ratio can increase the risk of non-specific cleavage and autolysis of the enzyme.
-
Temperature: While the optimal temperature for this compound activity is generally around 37°C, slight variations can affect the digestion rate. It is important to maintain a consistent temperature throughout the incubation.
-
pH: this compound has an optimal pH range of 7.6-7.9 for its activity.[1] Deviations from this range can significantly reduce its efficiency and necessitate longer digestion times.
-
Presence of Activators and Inhibitors: this compound requires a reducing agent (e.g., DTT or TCEP) and calcium ions (Ca²⁺) for optimal activity.[2][3] Conversely, the presence of inhibitors such as EDTA, heavy metal ions, or high concentrations of some buffer salts can decrease its activity and require longer digestion.[2]
Q3: How does digestion time affect the identification of post-translational modifications (PTMs)?
A3: Digestion time can have a significant impact on the analysis of PTMs. Prolonged digestion times can lead to the loss of labile PTMs. For example, some phosphorylations and glycosylations may not be stable under long incubation conditions. Conversely, incomplete digestion due to short incubation times can result in peptides that are too large for effective mass spectrometry analysis, making it difficult to pinpoint the exact location of the PTM. Therefore, optimizing the digestion time is a critical balance between achieving complete digestion and preserving the integrity of the PTMs of interest.
Troubleshooting Guide
Problem: Incomplete Digestion
-
Symptoms:
-
Low peptide yield.
-
Low number of identified proteins in mass spectrometry analysis.
-
Presence of large, undigested protein bands on an SDS-PAGE gel.
-
High number of missed cleavages in database search results.
-
-
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Digestion Time | Increase the incubation time. Perform a time-course experiment to determine the optimal duration. |
| Suboptimal Enzyme Activity | Ensure the this compound is active by performing an activity assay. Store the enzyme properly at -20°C and avoid repeated freeze-thaw cycles. |
| Improper Sample Preparation | Ensure complete denaturation, reduction, and alkylation of the protein sample to allow this compound access to cleavage sites. |
| Incorrect Buffer Conditions | Verify that the digestion buffer has a pH between 7.6 and 7.9 and contains a sufficient concentration of a reducing agent and calcium ions. |
| Presence of Inhibitors | Remove potential inhibitors from the sample. This can be achieved through buffer exchange or precipitation/resuspension steps. |
| Low Enzyme-to-Substrate Ratio | Increase the enzyme-to-substrate ratio (e.g., from 1:100 to 1:50 or 1:20). |
Problem: Over-Digestion
-
Symptoms:
-
Generation of very small peptides that may be lost during sample cleanup or are not readily detected by the mass spectrometer.
-
Increased non-specific cleavage, leading to peptides not ending in arginine.
-
Potential loss of labile PTMs.
-
-
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excessive Digestion Time | Reduce the incubation time. Analyze samples at earlier time points in your time-course experiment. |
| High Enzyme-to-Substrate Ratio | Decrease the enzyme-to-substrate ratio (e.g., from 1:20 to 1:50 or 1:100). |
| High Temperature | Ensure the incubation temperature is not exceeding the recommended 37°C, as higher temperatures can increase enzyme activity and the risk of over-digestion. |
Data Presentation
The following table summarizes the expected impact of varying this compound digestion times on key experimental outcomes. This is a generalized guide, and optimal conditions should be empirically determined for each specific sample type.
Table 1: Expected Impact of this compound Digestion Time on Proteomics Outcomes
| Digestion Time | Peptide Yield | Number of Protein IDs | Missed Cleavages | Non-Specific Cleavages | PTM Integrity (Labile PTMs) |
| Short (e.g., < 2 hours) | Low | Low | High | Low | High |
| Optimal (e.g., 2-12 hours) | High | High | Low | Low | Moderate |
| Long (e.g., > 18 hours) | May decrease (due to small peptides) | May decrease (due to small peptides) | Very Low | High | Low |
Experimental Protocols
Protocol 1: Time-Course Digestion of a Complex Protein Sample with this compound
This protocol outlines a method to determine the optimal digestion time for a complex protein sample, such as a cell lysate.
-
Protein Extraction, Reduction, and Alkylation:
-
Lyse cells in a suitable buffer containing a denaturing agent (e.g., 8 M urea).
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
-
This compound Digestion:
-
Dilute the sample with 50 mM Tris-HCl (pH 7.8) containing 1 mM CaCl₂ to reduce the urea (B33335) concentration to less than 1 M.
-
Add a reducing agent, such as DTT, to a final concentration of 2.5 mM to activate the this compound.[2]
-
Add this compound to the protein sample at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Divide the sample into multiple aliquots for the time-course experiment (e.g., 2, 4, 8, 12, and 18 hours).
-
Incubate all aliquots at 37°C.
-
-
Stopping the Digestion and Sample Cleanup:
-
At each time point, stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptides using a C18 StageTip or a similar cleanup method.
-
Dry the peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis and Data Evaluation:
-
Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.
-
Analyze each time point sample by LC-MS/MS.
-
Process the data using a suitable search engine to identify peptides and proteins.
-
Evaluate the number of identified proteins, peptide spectrum matches (PSMs), and the percentage of missed cleavages for each time point to determine the optimal digestion time.
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound digestion time.
Caption: Troubleshooting logic for incomplete this compound digestion.
References
- 1. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 2. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding non-specific cleavage with Clostripain
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid non-specific cleavage when using Clostripain.
Troubleshooting Guide: Non-Specific Cleavage with this compound
Non-specific cleavage can be a significant issue in experiments requiring high-specificity protein digestion. This guide provides a systematic approach to troubleshoot and mitigate this problem.
Problem: Observation of unexpected fragments, suggesting non-specific cleavage.
Below is a workflow to diagnose and resolve potential causes of non-specific cleavage.
Validation & Comparative
Clostripain vs. Trypsin: A Comparative Guide for Shotgun Proteomics
For researchers, scientists, and drug development professionals navigating the complexities of shotgun proteomics, the choice of proteolytic enzyme is a critical determinant of experimental success. While trypsin has long been the gold standard, alternative proteases like clostripain are gaining traction for their ability to provide deeper and more comprehensive proteome coverage. This guide offers an objective comparison of this compound and trypsin, supported by experimental data, to inform the selection of the most appropriate enzyme for your research needs.
Executive Summary
Trypsin, a serine protease, is widely used in proteomics due to its high specificity, cleaving C-terminal to lysine (B10760008) (K) and arginine (R) residues.[1] This specificity generates peptides of an ideal size for mass spectrometry analysis.[2] However, trypsin's efficacy is limited by its inability to cleave at lysine or arginine residues followed by a proline, and its activity can be hindered by certain post-translational modifications.[3]
This compound (also known as Arg-C), a cysteine protease isolated from Clostridium histolyticum, offers a compelling alternative.[3][4] It exhibits high specificity for the C-terminal of arginine residues, including sites followed by proline.[2][3] This complementary cleavage specificity can significantly increase the number of identified peptides and proteins, leading to a more comprehensive characterization of the proteome.
Performance Comparison: this compound vs. Trypsin
Experimental data consistently demonstrates the advantages of incorporating this compound into shotgun proteomics workflows. A study on yeast extract revealed that parallel digestion with trypsin and Arg-C resulted in a 37.4% increase in the number of identified peptides and a 13.4% increase in identified proteins compared to digestion with trypsin alone.[3]
Another comparative study analyzing a complex protein mixture provided the following quantitative data for individual enzyme digestions:
| Performance Metric | Trypsin | iArg-C (this compound) | Lys-C |
| Identified Peptides | 19,656 ± 141 | 11,697 (when searched as trypsin) | 11,312 ± 30 |
| Identified Proteins | 3,129 ± 35 | > Lys-C | 2,652 ± 14 |
| Completely Digested Peptides | 81.1% | Not explicitly stated | 96.5% |
| Wrong Cleavage Rate | 2.2% | 0.7% (when searched as trypsin) | 1.1% (when searched as trypsin) |
Data adapted from a comparative study on a complex protein mixture.[5][6] Note: iArg-C performance was significantly enhanced when the search parameters were set to trypsin, indicating its trypsin-like cleavage products.
These findings highlight that while trypsin alone identifies a high number of peptides and proteins, the use of this compound, either alone or in conjunction with trypsin, can identify a unique set of peptides, thereby increasing overall proteome coverage.[5] The lower wrong cleavage rate of Arg-C also suggests a high degree of specificity.[6]
Enzymatic Cleavage Specificity
The fundamental difference between trypsin and this compound lies in their cleavage sites.
Trypsin cleaves at the C-terminus of both lysine and arginine residues, but this activity is blocked if the following residue is proline.[3] this compound preferentially cleaves at the C-terminus of arginine residues and is not inhibited by a subsequent proline residue.[2][3]
Experimental Protocols
Detailed and optimized protocols are crucial for achieving efficient and reproducible protein digestion.
In-Solution Digestion Protocol
| Step | Trypsin Digestion | This compound (Arg-C) Digestion |
| 1. Denaturation & Reduction | Dissolve protein in 8M urea (B33335), 50mM Tris-HCl (pH 8), and 5mM DTT. Incubate at 37°C for 1 hour. | Dissolve protein in a suitable buffer and add a reducing agent like DTT to a final concentration of >2mM. |
| 2. Alkylation | Add iodoacetamide (B48618) to a final concentration of 15mM. Incubate for 30 minutes in the dark at room temperature. | Add iodoacetamide to alkylate cysteine residues. |
| 3. Dilution | Dilute the solution with 50mM Tris-HCl (pH 8) to reduce the urea concentration to 2M. | Ensure the buffer is at the optimal pH of 7.6-7.9. |
| 4. Enzyme Addition | Add Trypsin Gold, Mass Spectrometry Grade, to a final protease:protein ratio of 1:100 to 1:20 (w/w).[2] | Add Arg-C to a final protease:protein ratio of 1:100 to 1:20 (w/w). The buffer should contain 5mM CaCl₂ and >2mM DTT.[2] |
| 5. Incubation | Incubate overnight at 37°C.[2] | Incubate for 2-18 hours at 37°C.[2] |
| 6. Quenching | Terminate the reaction by adding formic acid to a final concentration of 1%. | Terminate the reaction by adding a suitable acid. |
Protocols are generalized and may require optimization for specific samples.
In-Gel Digestion Protocol
For proteins separated by gel electrophoresis:
| Step | Procedure |
| 1. Excision and Destaining | Excise the protein band of interest from the gel. Destain with a solution of 50% acetonitrile (B52724) and 50mM ammonium (B1175870) bicarbonate. |
| 2. Reduction and Alkylation | Reduce with DTT and alkylate with iodoacetamide. |
| 3. Enzyme Addition | Rehydrate the gel pieces in a solution containing the appropriate enzyme (Trypsin or this compound) and buffer. |
| 4. Digestion | Incubate overnight at 37°C.[7] |
| 5. Peptide Extraction | Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes. |
Shotgun Proteomics Workflow
The choice of enzyme is an early and critical step in the broader shotgun proteomics workflow.
Conclusion and Recommendations
The selection of a proteolytic enzyme should be guided by the specific goals of the proteomics experiment.
-
Trypsin remains an excellent choice for routine protein identification and quantification due to its high specificity and the generation of peptides well-suited for mass spectrometry.[2] It is a cost-effective and well-characterized enzyme.
-
This compound (Arg-C) is a powerful alternative and complementary enzyme. It is particularly advantageous for:
-
Increasing overall proteome coverage by generating peptides that are missed by trypsin.[3]
-
Analyzing proteins that are rich in arginine and poor in lysine.
-
Identifying peptides containing arginine-proline sites.[3]
-
Characterizing post-translational modifications that may interfere with trypsin activity.[3]
-
For researchers aiming for the most comprehensive proteome analysis, a multi-enzyme approach, utilizing both trypsin and this compound in parallel digestions, is highly recommended. This strategy leverages the distinct specificities of each enzyme to maximize the number of identified peptides and proteins, ultimately providing a more complete picture of the proteome.
References
- 1. Protein Analysis by Shotgun/Bottom-up Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
Validation of Clostripain Activity: A Comparative Guide to Colorimetric and Alternative Assays
For researchers, scientists, and drug development professionals, accurate measurement of clostripain activity is paramount for applications ranging from cell isolation to peptide mapping. This guide provides a comprehensive comparison of the traditional colorimetric assay for this compound with alternative methodologies, supported by experimental data and detailed protocols to aid in assay selection and validation.
This compound, a cysteine protease from Clostridium histolyticum, exhibits high specificity for the carboxyl peptide bond of arginine.[1][2] Its activity is dependent on the presence of reducing agents and calcium ions.[1] The validation of its enzymatic activity is crucial for consistent and reproducible results in various scientific applications. This guide will delve into the widely used colorimetric assay and explore alternative chromogenic and fluorometric methods, offering a comparative analysis to inform your experimental design.
Comparison of this compound Activity Assays
The selection of an appropriate assay for determining this compound activity depends on several factors, including the required sensitivity, throughput, and the specific experimental context. While the traditional colorimetric assay using N-α-Benzoyl-L-arginine ethyl ester (BAEE) is well-established, chromogenic and fluorometric assays present viable alternatives with distinct advantages.
| Assay Type | Principle | Substrate Example | Detection Method | Advantages | Disadvantages |
| Colorimetric (Kinetic) | Increased absorbance at 253 nm upon hydrolysis of the substrate's ester bond.[3] | N-α-Benzoyl-L-arginine ethyl ester (BAEE) | UV Spectrophotometry | Well-established, reliable, kinetic data provides real-time activity measurement. | Lower sensitivity compared to fluorescence-based assays, potential for interference from compounds that absorb at 253 nm. |
| Chromogenic (End-point) | Release of a chromophore (p-nitroaniline) upon enzymatic cleavage of the substrate, leading to a color change measured at ~405 nm. | N-Tosyl-Gly-Pro-Arg p-nitroanilide | Visible Spectrophotometry | Simple, suitable for high-throughput screening, end-point measurement is straightforward. | Generally lower sensitivity than fluorometric assays, reaction needs to be stopped for measurement. |
| Fluorometric (Kinetic) | Release of a highly fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC) upon enzymatic cleavage of the substrate, measured at Ex/Em ~360/460 nm.[4] | Boc-Val-Leu-Gly-Arg-AMC | Fluorometry | High sensitivity, allows for the use of lower enzyme concentrations, suitable for kinetic studies.[5] | Potential for quenching by colored compounds, requires a fluorescence plate reader. |
Experimental Protocols
Colorimetric Assay for this compound Activity using BAEE
This kinetic assay measures the increase in absorbance at 253 nm resulting from the hydrolysis of BAEE by this compound.[3]
Materials:
-
0.075 M Sodium phosphate (B84403) buffer, pH 7.6
-
7.5 mM Dithiothreitol (DTT)
-
0.75 mM N-α-Benzoyl-L-arginine ethyl ester (BAEE) solution
-
This compound enzyme solution
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 1.0 ml of 0.075 M sodium phosphate buffer, 1.0 ml of 7.5 mM DTT, and 1.0 ml of 0.75 mM BAEE in a quartz cuvette.
-
Incubate the mixture at 25°C for 5 minutes to achieve temperature equilibrium.
-
Initiate the reaction by adding 0.1 ml of the this compound enzyme solution.
-
Immediately record the increase in absorbance at 253 nm for 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA253/min) from the linear portion of the curve.
Unit Definition: One unit of this compound hydrolyzes one micromole of BAEE per minute at 25°C and pH 7.6.[3]
Chromogenic Assay for this compound Activity
This end-point assay is based on the cleavage of a p-nitroanilide (pNA) substrate by this compound, releasing the chromophore p-nitroaniline, which can be measured at 405 nm.
Materials:
-
50 mM Tris-HCl buffer, pH 8.0, containing 10 mM CaCl2 and 2.5 mM DTT
-
Chromogenic substrate solution (e.g., 1 mM N-Tosyl-Gly-Pro-Arg p-nitroanilide in DMSO)
-
This compound enzyme solution
-
20% Acetic acid (stop solution)
-
Microplate reader
Procedure:
-
Add 50 µL of Tris-HCl buffer to the wells of a 96-well plate.
-
Add 10 µL of the this compound enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate solution.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 25 µL of 20% acetic acid.
-
Measure the absorbance at 405 nm.
-
A standard curve using known concentrations of p-nitroaniline should be prepared to quantify the enzyme activity.
Fluorometric Assay for this compound Activity
This kinetic assay measures the increase in fluorescence resulting from the cleavage of a fluorogenic substrate by this compound, releasing a fluorescent molecule like AMC.
Materials:
-
Assay buffer: 50 mM HEPES, pH 7.5, containing 10 mM CaCl2 and 5 mM DTT
-
Fluorogenic substrate solution (e.g., 100 µM Boc-Val-Leu-Gly-Arg-AMC in DMSO)
-
This compound enzyme solution
-
Fluorescence microplate reader
Procedure:
-
Add 80 µL of assay buffer to the wells of a black 96-well plate.
-
Add 10 µL of the this compound enzyme solution.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution.
-
Immediately measure the increase in fluorescence in a kinetic mode for a set period (e.g., 30 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
The rate of the reaction is determined from the slope of the linear portion of the fluorescence versus time curve.
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the experimental workflow for the colorimetric assay and the enzymatic mechanism of this compound.
Caption: Experimental workflow for the colorimetric validation of this compound activity.
Caption: Activation and catalytic mechanism of this compound.
Validation Parameters
To ensure the reliability and accuracy of any this compound activity assay, it is essential to validate the method according to established guidelines, such as those from the International Council for Harmonisation (ICH).[6][7] Key validation parameters include:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the assay to elicit results that are directly proportional to the concentration of the enzyme within a given range. | Correlation coefficient (r²) ≥ 0.99[6] |
| Range | The interval between the upper and lower concentrations of the enzyme for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linear range of the assay. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% of the known amount. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay). | Relative Standard Deviation (RSD) ≤ 15%. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference from matrix components. |
| Limit of Detection (LOD) | The lowest amount of enzyme in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of enzyme in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
Conclusion
The validation of this compound activity is a critical step in ensuring the quality and consistency of research and development outcomes. The traditional colorimetric assay using BAEE provides a robust and reliable method for kinetic analysis. However, for applications requiring higher sensitivity or throughput, chromogenic and fluorometric assays offer compelling alternatives. The choice of assay should be guided by the specific experimental needs and validated according to established parameters to ensure data integrity. By understanding the principles, protocols, and comparative performance of these assays, researchers can confidently select and implement the most appropriate method for their work.
References
- 1. worthingtonweb.com [worthingtonweb.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound (Endoproteinase-Arg-C) - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. ubpbio.com [ubpbio.com]
- 5. Amplified fluorescence sensing of protease activity with conjugated polyelectrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Researcher's Guide to Confirming Clostripain Cleavage Sites by Mass Spectrometry
For researchers, scientists, and drug development professionals, accurately identifying the cleavage sites of proteases is crucial for understanding their function and developing targeted therapeutics. Clostripain, a cysteine protease from Clostridium histolyticum, is a valuable tool in proteomics due to its high specificity for the C-terminal of arginine residues.[1][2] This guide provides a comparative overview of common mass spectrometry (MS) methods for confirming this compound cleavage sites, complete with experimental protocols and data-driven insights to aid in selecting the optimal workflow.
This guide will delve into the two primary ionization techniques, Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), and the two most prevalent fragmentation methods, Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD). We will explore how the choice of these techniques can impact the identification and confirmation of this compound-generated peptides.
Comparing Ionization and Fragmentation Techniques
The selection of an appropriate mass spectrometry workflow is critical for the successful identification of this compound cleavage sites. The choice between MALDI and ESI for ionization, and CID and ETD for fragmentation, will depend on the specific experimental goals, sample complexity, and available instrumentation.
Ionization Methods: MALDI-TOF vs. ESI-MS
| Feature | MALDI-TOF MS | ESI-MS/MS |
| Principle | Peptides are co-crystallized with a matrix and ionized by a laser. Ions are separated based on their time-of-flight. | Peptides in solution are nebulized and ionized in a strong electric field, often coupled with liquid chromatography (LC) for separation. |
| Primary Application | Peptide Mass Fingerprinting (PMF) and analysis of relatively simple peptide mixtures.[3] | Coupled with LC for the analysis of complex peptide mixtures and tandem MS (MS/MS) for peptide sequencing.[3] |
| Peptide Identification | Primarily based on the mass of the generated peptides. | Based on both the mass of the peptide and its fragmentation pattern in MS/MS.[4] |
| Throughput | High throughput, suitable for rapid screening. | Lower throughput due to the time required for LC separation. |
| Sample Tolerance | More tolerant to salts and detergents. | Requires cleaner samples to avoid ion suppression. |
| Quantitative Analysis | Generally considered less quantitative, though relative quantification is possible with isotopic labeling.[5] | Well-suited for quantitative proteomics, especially when coupled with stable isotope labeling techniques.[6] |
Fragmentation Methods: CID vs. ETD
The fragmentation of peptides in the gas phase is essential for determining their amino acid sequence. This compound's specificity for arginine results in peptides with a highly basic C-terminus, which can influence the fragmentation process.
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Principle | Peptide ions are accelerated and collided with an inert gas, causing fragmentation primarily at the peptide bonds, generating b- and y-ions.[7] | Peptide ions are reacted with radical anions, leading to fragmentation of the peptide backbone, generating c- and z-ions.[7] |
| Peptide Characteristics | Generally more effective for smaller, lower-charged peptides. The presence of a basic residue like arginine can sometimes lead to charge-remote fragmentation, which can complicate spectra.[7] | Particularly effective for longer, more highly charged peptides. The presence of basic residues like arginine can enhance ETD fragmentation efficiency.[8][9] |
| Sequence Coverage | Can sometimes result in incomplete fragmentation, especially for longer peptides. | Often provides more extensive sequence coverage, especially for longer peptides and those with post-translational modifications.[8][10] |
| Post-Translational Modifications (PTMs) | Can lead to the loss of labile PTMs. | Tends to preserve labile PTMs.[10] |
| Speed | Faster acquisition times. | Slower acquisition times.[7] |
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound cleavage sites. Optimization may be required based on the specific protein and instrumentation used.
In-Solution Digestion with this compound
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer, such as 50 mM Tris-HCl, pH 7.6-7.9, containing 5 mM CaCl₂ and 2 mM DTT.
-
Reduction and Alkylation (Optional but Recommended):
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 25 mM. Incubate in the dark for 20 minutes.
-
-
This compound Digestion: Add sequencing-grade this compound at an enzyme-to-substrate ratio of 1:100 to 1:50 (w/w).
-
Incubation: Incubate the digestion mixture at 37°C for 4-18 hours.
-
Quenching: Stop the reaction by adding formic acid to a final concentration of 0.1%.
-
Desalting: Desalt the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method prior to MS analysis.
In-Gel Digestion with this compound
For proteins separated by SDS-PAGE:
-
Excision and Destaining: Excise the protein band of interest from the gel. Destain with a solution of 50% acetonitrile (B52724) and 50 mM ammonium (B1175870) bicarbonate until the gel piece is clear.[11]
-
Dehydration: Dehydrate the gel piece with 100% acetonitrile.[11]
-
Reduction and Alkylation:
-
Rehydrate the gel piece in 10 mM DTT in 100 mM ammonium bicarbonate and incubate at 56°C for 45 minutes.
-
Remove the DTT solution and add 55 mM iodoacetamide in 100 mM ammonium bicarbonate. Incubate in the dark for 30 minutes.[11]
-
-
Washing and Dehydration: Wash the gel piece with 100 mM ammonium bicarbonate and then dehydrate with 100% acetonitrile.[11]
-
This compound Digestion: Rehydrate the gel piece in this compound solution (in 50 mM Tris-HCl, pH 7.6-7.9, 5 mM CaCl₂, 2 mM DTT) on ice. After rehydration, add enough buffer to cover the gel piece.
-
Incubation: Incubate at 37°C overnight.
-
Peptide Extraction: Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes. Pool the extracts and dry them in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptides in a solution of 0.1% formic acid for MS analysis.
Visualization of Workflows and Concepts
To better illustrate the processes involved in confirming this compound cleavage sites, the following diagrams have been generated using the DOT language.
Caption: A typical bottom-up proteomics workflow for identifying this compound cleavage sites.
Caption: A decision tree to guide the selection of mass spectrometry methods.
Biological Context: The Importance of Confirming this compound Cleavage
The precise cleavage of proteins by this compound is not only a valuable tool in proteomics but also has significant biological implications. For instance, in the context of Clostridium perfringens infections, this compound is a key virulence factor.[12] It is involved in the processing and degradation of extracellular proteins, potentially affecting the host tissue and the progression of diseases like gas gangrene.[12] Confirming the specific host proteins targeted by this compound and their cleavage sites is crucial for understanding the pathogenesis of these infections and for developing novel therapeutic strategies.
Furthermore, this compound's specific activity is harnessed in various biomedical applications. A notable example is its use in the isolation of human islets for transplantation in patients with type 1 diabetes. The addition of this compound to the enzyme blend for pancreas digestion has been shown to improve islet yields and the success rate of transplantation. Accurate characterization of its cleavage activity ensures the optimization of such protocols and the quality of the isolated islets.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the quantitative nature of MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]
- 11. The Cysteine Protease α-Clostripain is Not Essential for the Pathogenesis of Clostridium perfringens-Mediated Myonecrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
The Financial and Functional Equation: A Cost-Benefit Analysis of Clostripain in Human Islet Isolation
For researchers, scientists, and drug development professionals navigating the complexities of human islet isolation, the choice of enzymatic digestion cocktail is a critical determinant of both experimental success and budgetary efficiency. This guide provides a comprehensive cost-benefit analysis of incorporating Clostripain into the isolation workflow, comparing its performance against traditional enzyme formulations and providing the supporting experimental data and protocols necessary for informed decision-making.
The isolation of high-quality human islets of Langerhans is the cornerstone of diabetes research and a pivotal step in the development of cell-based therapies. The enzymatic digestion of the pancreatic extracellular matrix is a delicate balance between achieving efficient islet liberation and preserving islet integrity and function. Historically, blends of collagenase and neutral proteases have been the mainstay of this process. However, the introduction of purified this compound as a supplementary enzyme has prompted a re-evaluation of optimal enzyme cocktails. This analysis delves into the quantitative performance and economic implications of using this compound.
Performance Comparison: Islet Yield, Purity, and Function
The efficacy of an islet isolation protocol is primarily measured by the quantity and quality of the islets obtained. The following tables summarize key performance indicators from studies comparing enzyme blends with and without this compound.
Table 1: Comparison of Islet Isolation Outcomes with Different Enzyme Cocktails
| Enzyme Cocktail | Islet Equivalents (IEQ) / g pancreas | Purity (%) | Post-Culture Viability (%) | Stimulation Index (SI) |
| Collagenase Alone | 3090 ± 550[1] | Not Reported | 52.9 ± 5.1[1] | 2.28 ± 0.15[1] |
| Collagenase + Neutral Protease (NP) | 2340 ± 450[1] | Not Reported | Not Reported | 2.0 ± 0.12[1] |
| Collagenase + this compound (CP) | 2740 ± 280[1] | Not Reported | 74.5 ± 4.8 [1] | 3.16 ± 0.4 [1] |
| Collagenase + NP + CP | Not Reported | Not Reported | 42.7 ± 3.9[1] | 2.95 ± 0.59[1] |
| Control (without this compound) | 2498 (median)[2] | Not Reported | Not Reported | 8.0 (median)[2] |
| With this compound | 3598 (median) [2] | Not Reported | Not Reported | 10.6 (median)[2] |
Key Findings:
-
Enhanced Islet Yield: The addition of this compound to the enzyme blend has been shown to significantly improve islet yields. One study reported a median islet equivalent per gram of pancreas of 3598 with this compound, compared to 2498 in the control group.[2]
-
Improved Islet Quality: Supplementation with this compound has been associated with higher post-culture viability and a better glucose-stimulated insulin (B600854) secretion, as indicated by a higher stimulation index.[1]
-
Synergistic Effects: this compound appears to work synergistically with collagenase, aiding in the gentle and effective digestion of the pancreatic tissue.[2]
Cost Analysis: A Comparative Look at Enzyme Expenditures
While performance is paramount, the cost of enzymes is a significant factor in the overall budget of a research project or clinical program. The following table provides an estimated cost comparison based on commercially available pricing. Prices are subject to change and may vary by supplier and purity grade.
Table 2: Estimated Cost Comparison of Enzymes for Islet Isolation
| Enzyme | Supplier Example | Price (USD) | Quantity | Cost per Unit |
| This compound | VitaCyte | $285.00 | 25 mg | $11.40/mg |
| This compound | APExBIO | $122.00 | 1 mg | $122.00/mg |
| This compound | Molecular Depot | $295.00 | 5 µg | $59,000/mg |
| Thermolysin | Sigma-Aldrich | $181.00 | 100 mg | $1.81/mg |
| Thermolysin | MP Biomedicals | $506.00 | 250 mg | $2.02/mg |
| Liberase™ TM Research Grade | Supply Solutions | $264.45 | 2x5 mg | $26.45/mg |
Cost-Benefit Considerations:
While this compound may appear to have a higher per-milligram cost from some suppliers, a thorough cost-benefit analysis must consider the increased islet yield and quality. The higher initial investment in a more effective enzyme cocktail can lead to:
-
Reduced Pancreas Usage: Higher islet yields per pancreas can reduce the number of donor organs required to reach a sufficient number of islets for transplantation or experimentation, leading to significant cost savings in organ procurement and processing.
-
Increased Success Rate: The improved quality and viability of isolated islets can increase the success rate of subsequent experiments or transplants, reducing the need for costly repetitions.
-
Fewer Failed Isolations: The inconsistency of some enzyme blends can lead to failed isolations, wasting valuable resources.[1] The use of a more defined and effective enzyme cocktail including this compound can improve the consistency and reliability of the isolation process.[2]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and building upon these findings.
Human Islet Isolation Protocol with this compound Supplementation
This protocol is a generalized representation based on published methods.[2][3] Specific concentrations and incubation times may need to be optimized based on the specific lot of enzymes and the characteristics of the donor pancreas.
1. Enzyme Solution Preparation:
- The enzyme blend is prepared just before pancreas perfusion.
- A base solution of collagenase is reconstituted in a suitable buffer (e.g., Hank's Balanced Salt Solution).
- This compound is added to the collagenase solution at a predetermined concentration.
2. Pancreas Perfusion and Digestion:
- The donor pancreas is perfused with the enzyme solution through the pancreatic duct.
- The distended pancreas is then transferred to a digestion chamber (e.g., Ricordi chamber) and gently agitated at 37°C.
- The digestion process is monitored closely, and samples are taken to assess the release of free islets.
3. Digestion Termination and Islet Purification:
- Once a sufficient number of islets are freed from the acinar tissue, the digestion is stopped by adding a cold solution containing serum or another protease inhibitor.
- The digest is then collected and washed.
- Islets are purified from the exocrine tissue using a density gradient centrifugation method (e.g., with Ficoll or a continuous gradient).
4. Islet Culture and Quality Assessment:
- Purified islets are cultured in a suitable medium.
- Quality control assessments are performed, including islet counting (to determine Islet Equivalents), purity analysis (e.g., dithizone (B143531) staining), viability testing (e.g., FDA/PI staining), and functional assessment (e.g., glucose-stimulated insulin secretion assay).
Visualizing the Workflow and Rationale
To further clarify the experimental process and the rationale for using this compound, the following diagrams have been generated.
Caption: A simplified workflow of the human islet isolation process incorporating this compound.
Caption: Synergistic action of enzymes in digesting the pancreatic extracellular matrix.
Conclusion
The decision to incorporate this compound into a human islet isolation protocol is a multifaceted one, balancing upfront costs with the potential for significantly improved outcomes. The available data strongly suggests that the benefits of increased islet yield, enhanced viability, and improved function can outweigh the initial financial investment, particularly in the context of reducing the need for additional donor pancreata and minimizing failed isolation attempts. As with any biological process, optimization is key, and researchers are encouraged to perform their own small-scale evaluations to determine the optimal enzyme concentrations for their specific needs. Ultimately, the strategic use of this compound represents a promising avenue for advancing the efficiency and success rate of human islet isolation, thereby accelerating progress in diabetes research and therapy.
References
Unlocking the Proteome: A Guide to Clostripain's Performance on Post-Translationally Modified Proteins
For researchers, scientists, and drug development professionals navigating the complex landscape of proteomics, the choice of protease is a critical determinant of experimental success. While trypsin has long been the workhorse for protein digestion, its limitations in the face of post-translational modifications (PTMs) necessitate the exploration of alternative enzymes. This guide provides an objective comparison of Clostripain, a highly specific endoproteinase, with other common proteases, focusing on its performance in the analysis of post-translationally modified proteins. Supported by available data, this document serves as a resource for designing robust experimental workflows for in-depth proteomic analysis.
This compound, also known as Endoproteinase Arg-C, is a cysteine protease isolated from Clostridium histolyticum with a stringent specificity for the carboxyl peptide bond of arginine residues.[1][2][3] This high specificity offers distinct advantages in proteomics, particularly when analyzing proteins with various PTMs that can interfere with the activity of other proteases like trypsin.
Comparative Analysis of Protease Specificity
The cleavage specificity of a protease is paramount for reproducible and comprehensive protein analysis. The table below summarizes the cleavage sites of this compound and other commonly used proteases.
| Protease | Cleavage Specificity |
| This compound (Arg-C) | Cleaves at the C-terminus of Arginine (R) residues, including when followed by Proline (P).[3][4][5] |
| Trypsin | Cleaves at the C-terminus of Arginine (R) and Lysine (B10760008) (K) residues, unless followed by Proline (P). |
| Lys-C | Cleaves at the C-terminus of Lysine (K) residues. |
| Chymotrypsin | Cleaves at the C-terminus of aromatic amino acids: Phenylalanine (F), Tryptophan (W), and Tyrosine (Y). |
| Glu-C | Cleaves at the C-terminus of Glutamic acid (E) and, to a lesser extent, Aspartic acid (D) residues. |
| Asp-N | Cleaves at the N-terminus of Aspartic acid (D) and Cysteic acid residues. |
Performance of this compound on Post-Translationally Modified Proteins
Post-translational modifications add a layer of complexity to proteomic analysis, often hindering the efficiency and specificity of commonly used proteases. This compound's unique characteristics make it a valuable tool for overcoming these challenges.
Phosphorylation
Phosphorylation is a ubiquitous PTM that plays a central role in cellular signaling. The analysis of phosphoproteins can be challenging as the phosphate (B84403) group can interfere with protease activity.
Key Advantage of this compound: Studies have shown that phosphorylation on residues adjacent to arginine can hinder the cleavage efficiency of trypsin. In such cases, this compound provides a reliable alternative by specifically targeting the arginine residue, allowing for the successful digestion and subsequent identification of phosphopeptides that might otherwise be missed. The use of complementary proteases, including those with different specificities like Glu-C and trypsin, has been shown to increase phosphoproteomic coverage.[6]
Glycosylation
Glycosylation, the attachment of sugar moieties to proteins, is another common PTM that can present a significant challenge for proteomic analysis. The bulky and heterogeneous nature of glycans can sterically hinder protease access to cleavage sites.
Application of this compound: While direct comparative studies on heavily glycosylated proteins are limited, the principle of using multiple proteases to improve coverage of glycoproteins is well-established.[7] By specifically targeting arginine residues, this compound can generate a different set of glycopeptides compared to trypsin, potentially revealing glycosylation sites in regions of the protein that are inaccessible to other enzymes. For comprehensive glycosite analysis, a multi-enzyme approach is often recommended.
Ubiquitination
Ubiquitination is a key regulatory PTM that involves the attachment of ubiquitin, a small regulatory protein, to a substrate protein. In mass spectrometry-based proteomics, the identification of ubiquitination sites typically relies on the detection of a di-glycine (GG) remnant on lysine residues following trypsin digestion.[8]
A New Frontier with this compound: The use of this compound for the analysis of ubiquitinated proteins presents a novel approach. Since this compound cleaves at arginine, it would generate a different ubiquitin remnant signature compared to the canonical K-ε-GG remnant from trypsin. This would necessitate the development of new enrichment strategies, such as antibodies specific to the this compound-generated ubiquitin remnant, to effectively isolate and identify ubiquitinated peptides. This approach could potentially uncover ubiquitination sites that are missed in traditional trypsin-based workflows.
Other Modifications
Modifications such as methylation and acetylation, particularly on lysine and arginine residues, are known to interfere with trypsin activity.
This compound's Utility: An important application of this compound has been demonstrated in the analysis of histones, which are heavily modified with methylation and acetylation. These modifications can block trypsin cleavage. By using this compound (Arg-C), researchers were able to successfully identify missing PTMs on human histone H4, including mono-, di-methylated, and acetylated lysine and arginine residues.[5] This highlights this compound's robustness in analyzing proteins with modifications at or near its cleavage sites.
Experimental Protocols and Workflows
The successful application of this compound in proteomics requires optimized digestion protocols. Below are generalized in-solution and in-gel digestion protocols that can be adapted for use with this compound.
In-Solution Digestion Protocol
This protocol is suitable for purified proteins or simple protein mixtures.
| Step | Procedure |
| 1. Protein Denaturation, Reduction, and Alkylation | Solubilize protein in a denaturing buffer (e.g., 8 M urea). Reduce disulfide bonds with DTT (dithiothreitol) and alkylate with iodoacetamide (B48618) (IAA). |
| 2. Buffer Exchange/Dilution | Dilute the sample to reduce the concentration of the denaturant (e.g., to < 1 M urea) to ensure this compound activity. The optimal pH for this compound is 7.6-7.9.[4] |
| 3. Enzymatic Digestion | Add this compound at an appropriate enzyme-to-substrate ratio (e.g., 1:20 to 1:100 w/w). Incubate at 37°C for 4-18 hours. |
| 4. Digestion Quenching | Stop the digestion by adding an acid (e.g., formic acid or trifluoroacetic acid) to a final pH < 3. |
| 5. Peptide Desalting | Desalt the peptide mixture using a C18 solid-phase extraction cartridge prior to mass spectrometry analysis. |
In-Gel Digestion Protocol
This protocol is used for proteins separated by gel electrophoresis.
| Step | Procedure |
| 1. Gel Excision and Destaining | Excise the protein band of interest from the gel. Destain the gel piece to remove any staining dye. |
| 2. Dehydration and Rehydration | Dehydrate the gel piece with acetonitrile (B52724) and then rehydrate it in a buffer containing this compound. |
| 3. Enzymatic Digestion | Incubate the gel piece in digestion buffer at 37°C overnight. |
| 4. Peptide Extraction | Extract the peptides from the gel piece using a series of extraction buffers (e.g., containing acetonitrile and formic acid). |
| 5. Sample Preparation for MS | Pool the extracts, dry them down in a vacuum centrifuge, and resuspend in an appropriate buffer for mass spectrometry analysis. |
Visualizing Proteomic Workflows
To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) depict a general workflow for PTM analysis and a decision-making process for choosing a protease.
Caption: Workflow for PTM analysis.
Caption: Protease selection logic.
Conclusion
This compound's high specificity for arginine residues makes it an invaluable tool for the analysis of post-translationally modified proteins. Its ability to cleave at arginine-proline sites and its effectiveness in digesting proteins with modifications that hinder trypsin activity, such as methylation and acetylation, underscore its importance in modern proteomics.[5] For comprehensive PTM analysis, particularly in complex samples, a multi-protease approach that includes this compound is highly recommended to maximize proteome coverage and uncover novel modification sites. As the field of proteomics continues to advance, the strategic use of alternative proteases like this compound will be essential for unraveling the intricate regulatory networks governed by post-translational modifications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biocompare.com [biocompare.com]
- 3. Arg-C, Sequencing Grade [promega.sg]
- 4. promega.com [promega.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Increasing phosphoproteomic coverage through sequential digestion by complementary proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global site-specific analysis of glycoprotein N-glycan processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomic Identification of Protein Ubiquitination Events - PMC [pmc.ncbi.nlm.nih.gov]
Clostripain: A Superior Alternative to Trypsin for Minimizing Missed Cleavages in Proteomic Analyses
For researchers, scientists, and drug development professionals striving for complete and accurate protein digestion, the challenge of missed cleavages by trypsin is a persistent obstacle. This guide provides a comprehensive comparison of clostripain and trypsin, highlighting this compound's potential as a powerful alternative for achieving more complete protein digestion and reducing missed cleavage events. This analysis is supported by a review of enzymatic specificities and includes detailed experimental protocols for comparative studies.
In the realm of bottom-up proteomics, the complete enzymatic digestion of proteins into peptides is a critical prerequisite for accurate protein identification and quantification by mass spectrometry. Trypsin has long been the enzyme of choice due to its high specificity for cleaving at the C-terminus of lysine (B10760008) (K) and arginine (R) residues.[1] However, trypsin's performance is often hampered by its propensity for incomplete digestion, leading to "missed cleavages." These missed cleavages, where trypsin fails to cut at a potential cleavage site, can complicate data analysis, reduce sequence coverage, and ultimately impact the reliability of proteomic results.[2][3][4]
This compound, an endopeptidase from Clostridium histolyticum, presents a compelling alternative.[5][6] With its stringent specificity for the C-terminal of arginine residues, this compound offers a more predictable and often more complete digestion, particularly for proteins rich in arginine or those with problematic sequences for trypsin.[5][7]
Unveiling the Cleavage Specificities: this compound vs. Trypsin
The fundamental difference between this compound and trypsin lies in their cleavage site preferences.
Trypsin: As a serine protease, trypsin cleaves peptide bonds C-terminal to both lysine and arginine residues.[8] However, its efficiency is known to be hindered by several factors. Cleavage is often incomplete when the lysine or arginine residue is followed by a proline (P).[9] Furthermore, the presence of acidic amino acid residues near the cleavage site can also lead to a higher incidence of missed cleavages.[10] Studies have shown that a significant percentage of peptides in a typical tryptic digest are the result of incomplete digestion.[11]
This compound: In contrast, this compound is a cysteine protease with a much narrower and more specific cleavage preference for the C-terminal side of arginine residues.[5][6] Notably, this compound can efficiently cleave at arginine residues even when they are followed by proline.[12] While it exhibits some activity towards lysine residues, this is significantly lower than its activity towards arginine.[5] This high specificity for arginine makes this compound a valuable tool for predictable and complete digestion, especially in cases where trypsin performance is suboptimal.
Performance Comparison: A Focus on Missed Cleavages
While direct, large-scale quantitative comparisons of missed cleavages between this compound and trypsin are not extensively documented in single studies, the known enzymatic specificities and the challenges associated with trypsin's performance allow for a clear qualitative and inferred quantitative comparison.
| Feature | This compound | Trypsin |
| Primary Cleavage Site | C-terminus of Arginine (R)[5][6] | C-terminus of Arginine (R) and Lysine (K)[8] |
| Cleavage at R-P bonds | Efficient[12] | Inefficient/Inhibited[9] |
| Cleavage at K-P bonds | Not applicable | Inefficient/Inhibited[9] |
| Influence of Acidic Residues | Less susceptible to inhibition | Prone to missed cleavages[10] |
| Inferred Missed Cleavage Rate | Lower, due to higher specificity for Arg | Higher, especially at Lys residues and problematic sequences[11][13] |
The use of enzyme combinations, such as supplementing trypsin with Lys-C (which cleaves at lysine) or a tandem digestion with Lys-C and Arg-C (this compound), has been shown to significantly reduce missed cleavages and improve digestion efficiency, underscoring the limitations of using trypsin alone.[11][14][15] The superior performance of these combinations highlights the benefit of a more targeted cleavage strategy, a characteristic inherent to this compound's arginine-specific activity.
Experimental Protocols for Comparative Analysis
To facilitate a direct comparison of this compound and trypsin performance in your own laboratory, detailed in-solution digestion protocols are provided below. These protocols are designed to ensure optimal activity for each enzyme and allow for a robust evaluation of missed cleavage rates and overall protein sequence coverage.
In-Solution Protein Digestion Protocol
This protocol can be adapted for both this compound and trypsin by using the specific enzyme and its recommended buffer conditions.
1. Protein Preparation and Denaturation:
-
Start with 100 µg of purified protein or a complex protein mixture in a suitable buffer.
-
Add urea (B33335) to a final concentration of 8 M to denature the proteins.[8]
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.[16]
2. Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide (B48618) (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.[17]
3. Buffer Exchange and Enzyme Digestion:
-
Dilute the sample with the appropriate digestion buffer to reduce the urea concentration to below 2 M.
-
Add the enzyme to the protein sample at a 1:50 (w/w) enzyme-to-substrate ratio.
-
Incubate at 37°C for 12-18 hours (overnight).[8]
4. Digestion Quenching and Sample Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 0.1-1% (to a pH < 3).[8]
-
Desalt the peptide mixture using a C18 StageTip or a similar reversed-phase cleanup method.[16]
-
Elute the peptides in a solution of 50-80% acetonitrile (B52724) with 0.1% formic acid.[16]
-
Dry the peptides in a vacuum centrifuge and store at -20°C until mass spectrometry analysis.[16]
Workflow for Comparing this compound and Trypsin
References
- 1. biorxiv.org [biorxiv.org]
- 2. Manipulating trypsin digestion conditions to accelerate proteolysis and simplify digestion workflows in development of protein mass spectrometric assays for the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UWPR [proteomicsresource.washington.edu]
- 4. reddit.com [reddit.com]
- 5. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. Insight into Trypsin Miscleavage: Comparison of Kinetic Constants of Problematic Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. msbioworks.com [msbioworks.com]
- 12. The Advantages to Using Arg-C, Elastase, Thermolysin and Pepsin for Protein Analysis [worldwide.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. Lys-C/Arg-C, a More Specific and Efficient Digestion Approach for Proteomics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Benchmarking Clostripain: A Comparative Guide to Arg-Specific Proteases
For researchers, scientists, and drug development professionals requiring precise protein cleavage at arginine residues, selecting the optimal protease is paramount. This guide provides a detailed comparison of clostripain against other common arginine-specific (Arg-C) proteases, including trypsin, rgingipain, and Streptococcal pyogenes cysteine protease (SpeB). The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid in making an informed decision for your specific application.
Introduction to this compound and its Arg-Specific Counterparts
This compound, a cysteine protease isolated from Clostridium histolyticum, is highly specific for the carboxyl peptide bond of arginine.[1][2] This specificity makes it a valuable tool in protein chemistry, particularly for peptide mapping and sequence analysis.[2][3] Unlike the more commonly used trypsin, which cleaves at both arginine and lysine (B10760008) residues, this compound's focused activity can lead to larger, more manageable peptide fragments and can be advantageous when lysine residues need to be preserved.[4]
Other proteases with Arg-specific or semi-specific activities include:
-
Trypsin: A serine protease that is the workhorse of proteomics. It cleaves C-terminal to both arginine and lysine residues.[4][5]
-
Rgingipain (e.g., GingisREX®): A cysteine protease from Porphyromonas gingivalis with high specificity for arginine residues, reportedly showing less off-target cleavage at lysine sites compared to this compound (Arg-C).[6][7]
-
SpeB (Streptococcal pyogenes cysteine protease): A cysteine protease with broader specificity that includes arginine, but its primary role is as a virulence factor.[8][9][10]
Quantitative Performance Comparison
The choice of protease is often dictated by its kinetic properties, specific activity, and optimal reaction conditions. The following table summarizes key quantitative data for this compound and its alternatives.
| Parameter | This compound | Trypsin | Rgingipain (GingisREX®) | SpeB |
| Enzyme Class | Cysteine Protease | Serine Protease | Cysteine Protease | Cysteine Protease |
| Primary Cleavage Site | C-terminus of Arginine[1][11] | C-terminus of Arginine and Lysine[4][5] | C-terminus of Arginine[6] | Broad, includes Arginine[8][9] |
| Secondary Cleavage Site | Lysine (at a much lower rate)[2][3][11] | None | Minimal at Lysine[6] | Various |
| Optimal pH | 7.4 - 7.8[1][12] | 7.5 - 8.5 | 6.5 - 8.0[6] | 5.5 - 7.5 |
| Activators | Reducing agents (e.g., DTT, 2-mercaptoethanol), Ca2+[2][13][14] | Ca2+ | Reducing agents | Reducing agents |
| Common Inhibitors | Cysteine protease inhibitors (e.g., E-64, leupeptin), TLCK[4][14][15] | Serine protease inhibitors (e.g., PMSF, AEBSF), TLCK, TPCK | Cysteine protease inhibitors | Cysteine protease inhibitors (e.g., E-64)[8] |
| Molecular Weight | ~57.5 kDa (heterodimer of ~45 kDa and ~12.5 kDa)[1][2] | ~23.3 kDa | Varies by specific enzyme | ~28 kDa (mature form) |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate benchmarking. Below are methodologies for key comparative experiments.
Protocol 1: Assay of Protease Activity using a Chromogenic Substrate
This protocol describes a general method to determine and compare the specific activity of different proteases using a suitable chromogenic substrate. For this compound and other Arg-C proteases, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA) is a common substrate.
Materials:
-
Protease stock solutions (this compound, Trypsin, Rgingipain, SpeB) of known concentration.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl2, pH 7.6.
-
For cysteine proteases (this compound, Rgingipain, SpeB): Activation Solution (Assay Buffer containing 10 mM DTT).
-
Substrate Solution: 1 mM L-BAPA in deionized water.
-
Stop Solution: 30% (v/v) acetic acid in deionized water.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Protease Preparation:
-
For this compound, Rgingipain, and SpeB, pre-activate the enzyme by diluting the stock solution in Activation Solution to the desired concentration and incubating for 15 minutes at 37°C.
-
For Trypsin, dilute the stock solution in Assay Buffer.
-
-
Reaction Setup:
-
In each well of the 96-well plate, add 100 µL of Assay Buffer.
-
Add 20 µL of the diluted (and activated, if necessary) protease solution to the wells. Include wells with buffer only as a blank control.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the Substrate Solution to each well to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1 minute) for 10-15 minutes using the kinetic mode of the microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA405/min) from the linear portion of the kinetic curve.
-
Use the molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹cm⁻¹) to convert the rate to µmoles of product formed per minute.
-
Calculate the specific activity (Units/mg) by dividing the reaction rate by the amount of enzyme (in mg) added to the reaction. One unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at 37°C.
-
Protocol 2: Comparative Protein Digestion for Mass Spectrometry
This protocol outlines a side-by-side comparison of protein digestion efficiency and specificity using a model protein (e.g., Bovine Serum Albumin - BSA).
Materials:
-
BSA solution (1 mg/mL in 50 mM Ammonium Bicarbonate, pH 8.0).
-
Reducing Agent: 100 mM DTT.
-
Alkylating Agent: 200 mM Iodoacetamide (IAA).
-
Protease solutions (this compound, Trypsin, Rgingipain) at a concentration suitable for a 1:50 (protease:protein, w/w) ratio.
-
Quenching Solution: 5% (v/v) formic acid.
-
C18 desalting spin columns.
-
LC-MS/MS system.
Procedure:
-
Protein Denaturation and Reduction:
-
To 50 µg of BSA, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Divide the reduced and alkylated BSA into three equal aliquots.
-
To each aliquot, add the respective protease (this compound, Trypsin, Rgingipain) to a final enzyme-to-substrate ratio of 1:50 (w/w).
-
For this compound and rgingipain, ensure the buffer contains a reducing agent (e.g., 1 mM DTT).
-
Incubate overnight at 37°C.
-
-
Quenching and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptides using C18 spin columns according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Analyze the peptide mixtures by LC-MS/MS.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.
-
Compare the sequence coverage, the number of identified peptides, the number of missed cleavages, and the specificity of cleavage for each protease.
-
Visualizing Workflows and Logic
Diagrams created using the DOT language provide clear visual representations of experimental processes and decision-making logic.
Caption: Comparative protein digestion workflow for benchmarking protease performance.
Caption: Decision tree for selecting an Arg-specific protease.
Conclusion
This compound is a highly effective protease for applications requiring specific cleavage at arginine residues. Its primary advantage over trypsin is the preservation of lysine-containing peptide sequences. When benchmarked against other Arg-C specific proteases like rgingipain, the choice may depend on the required level of specificity, as rgingipain is reported to have even lower off-target activity at lysine sites. For broader proteolytic activity, trypsin remains a robust and well-characterized option. The experimental protocols and decision logic provided in this guide offer a framework for researchers to empirically determine the most suitable Arg-specific protease for their specific research needs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. The Advantages to Using Arg-C, Elastase, Thermolysin and Pepsin for Protein Analysis [worldwide.promega.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Trypsin - Creative Enzymes [creative-enzymes.com]
- 6. genovis.com [genovis.com]
- 7. Arginine Specific Protease - Creative Enzymes [creative-enzymes.com]
- 8. Differences in SpeB protease activity among group A streptococci associated with superficial, invasive, and autoimmune disease | PLOS One [journals.plos.org]
- 9. uniprot.org [uniprot.org]
- 10. IdeS and SpeB: immunoglobulin-degrading cysteine proteinases of Streptococcus pyogenes. | Lund University [lunduniversity.lu.se]
- 11. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 12. biocompare.com [biocompare.com]
- 13. vitacyte.com [vitacyte.com]
- 14. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on the active site of this compound. The specific inactivation by the chloromethyl ketone derived from -N-tosyl-L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Proteases: Clostripain vs. Trypsin in Quantitative Proteomics
In the realm of quantitative proteomics, the choice of protease for protein digestion is a critical determinant of experimental success. For decades, trypsin has been the reigning champion, the "gold standard" against which all other proteases are measured. However, an alternative enzyme, Clostripain (also known as Arg-C), has emerged as a valuable contender, offering unique advantages that can significantly enhance the depth and breadth of proteomic analyses. This guide provides a comprehensive comparison of this compound and Trypsin, supported by experimental data, to assist researchers in selecting the optimal enzyme for their specific needs.
At a Glance: Key Differences in Cleavage Specificity
The fundamental difference between Trypsin and this compound lies in their cleavage specificity. Trypsin is a serine protease that cleaves peptide bonds C-terminal to both lysine (B10760008) (K) and arginine (R) residues.[1][2] In contrast, this compound is a cysteine protease with a strong preference for cleaving at the C-terminal side of arginine residues.[3] While it can also cleave at lysine residues, this activity is significantly less efficient. A key advantage of this compound is its ability to efficiently cleave at arginine-proline (R-P) sites, which are notoriously resistant to trypsin cleavage.
Quantitative Performance: A Tale of Two Digests
Experimental data from parallel digestions of a complex protein mixture, such as a yeast cell lysate, reveals the complementary nature of these two enzymes. While trypsin alone provides excellent proteome coverage, the addition of a parallel digestion with this compound can significantly increase the number of identified peptides and proteins.
| Metric | Trypsin Alone | Trypsin + this compound (Parallel Digest) | Percentage Increase with this compound |
| Peptide Identifications | Baseline | Additional Peptides Identified | 37.4% |
| Protein Identifications | Baseline | Additional Proteins Identified | 13.4% |
This data is based on a study performing parallel digestions of a yeast protein extract.
The substantial increase in peptide and protein identifications highlights the ability of this compound to generate a unique set of peptides that are often missed in a standard trypsin-only workflow. This is particularly valuable for achieving deeper proteome coverage and for targeting specific proteins or regions that may be deficient in tryptic cleavage sites.
Experimental Workflow: A Visual Guide
The typical bottom-up proteomics workflow involves several key steps, from sample preparation to mass spectrometry analysis. The choice of enzyme is a central part of this process.
Detailed Experimental Protocols
Reproducibility in proteomics hinges on well-defined and meticulously executed protocols. Below are detailed in-solution digestion protocols for both Trypsin and this compound.
In-Solution Trypsin Digestion Protocol
This protocol is a standard method for digesting proteins in solution prior to mass spectrometry analysis.[4][5]
1. Reagent Preparation:
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0.
-
Reducing Agent: 10 mM Dithiothreitol (DTT) in digestion buffer (prepare fresh).
-
Alkylating Agent: 55 mM Iodoacetamide (IAA) in digestion buffer (prepare fresh and protect from light).
-
Trypsin Stock Solution: Reconstitute proteomics-grade trypsin in 50 mM acetic acid to a concentration of 1 µg/µL.
2. Protein Denaturation, Reduction, and Alkylation:
-
Dissolve the protein sample in digestion buffer containing a denaturant such as 8 M urea (B33335) or 0.1% RapiGest SF.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 20-30 minutes.
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
3. Protein Digestion:
-
If using a denaturant like urea, dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M.
-
Add trypsin to the protein sample at a ratio of 1:50 to 1:100 (enzyme:protein, w/w).
-
Incubate overnight (12-18 hours) at 37°C with gentle shaking.
4. Digestion Quenching and Sample Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1% to stop the enzymatic reaction.
-
Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.
-
Dry the purified peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis.
In-Solution this compound (Arg-C) Digestion Protocol
This protocol is adapted for the specific requirements of this compound.
1. Reagent Preparation:
-
Digestion Buffer: 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.6-7.9.[3]
-
Activation Buffer: 5 mM Dithiothreitol (DTT) in digestion buffer (prepare fresh).
-
Reducing Agent: 10 mM DTT in digestion buffer (prepare fresh).
-
Alkylating Agent: 55 mM Iodoacetamide (IAA) in digestion buffer (prepare fresh and protect from light).
-
This compound Stock Solution: Reconstitute proteomics-grade this compound in the supplied resuspension buffer or 50 mM Tris-HCl with 5 mM CaCl₂.
2. Protein Denaturation, Reduction, and Alkylation:
-
Follow the same procedure as for the trypsin digest (steps 2.1-2.7).
3. Protein Digestion:
-
If a denaturant was used, ensure the final concentration is compatible with this compound activity or perform a buffer exchange into the digestion buffer.
-
Activate the this compound by adding the activation buffer.
-
Add activated this compound to the protein sample at a ratio of 1:50 to 1:100 (enzyme:protein, w/w).
-
Incubate overnight (12-18 hours) at 37°C with gentle shaking.
4. Digestion Quenching and Sample Cleanup:
-
Follow the same procedure as for the trypsin digest (steps 4.1-4.3).
Signaling Pathways and Logical Relationships
The decision to use Trypsin, this compound, or a combination of both can be represented as a logical workflow.
Conclusion: A Powerful Partnership for Deeper Proteome Insights
While trypsin remains the workhorse of proteomics due to its high specificity and the generation of peptides well-suited for mass spectrometry, this compound offers a powerful and complementary approach. Its unique ability to cleave at arginine residues, particularly at arginine-proline sites, allows for the identification of a significant number of peptides and proteins that are inaccessible with trypsin alone. For researchers aiming to achieve the most comprehensive proteome coverage, a parallel digestion strategy utilizing both Trypsin and this compound is highly recommended. The choice of enzyme or combination of enzymes should ultimately be guided by the specific goals of the proteomic experiment.
References
- 1. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]
- 2. Trypsin Digestion Protocol for LCâMS/MS (In-Solution) | BioTech Beacons [biotechbeacon.com]
- 3. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bsb.research.baylor.edu [bsb.research.baylor.edu]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Clostripain
Essential safety protocols and logistical plans are critical for researchers and drug development professionals working with Clostripain, a proteolytic enzyme isolated from Clostridium histolyticum. This guide provides immediate, procedural, and step-by-step guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
This compound is a valuable enzymatic tool, particularly in tissue dissociation for cell isolation.[1][2] However, its handling requires stringent safety measures due to its potential hazards. According to safety data sheets, this compound is considered hazardous and can cause skin and eye irritation.[3][4] Inhalation may lead to allergy or asthma-like symptoms or breathing difficulties.[4][5] Therefore, adherence to proper safety protocols is paramount.
Personal Protective Equipment (PPE): A Multi-Faceted Defense
The selection of appropriate PPE is the primary defense against exposure to this compound. The required level of protection varies depending on the specific laboratory activity.
| Activity | Required PPE | Notes |
| Weighing and Preparing Solutions | - Double Nitrile Gloves- Disposable Gown with Knit Cuffs- Chemical Splash Goggles- N95 or FFP3 Respirator | All operations involving solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation risk.[6] |
| Handling Dilute Solutions | - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | Work should be conducted with care to prevent splashes and the generation of aerosols.[6][7] |
| Spill Cleanup | - Double Nitrile Gloves- Chemical Resistant Gown or Coveralls- Chemical Splash Goggles or Face Shield- N95 or FFP3 Respirator | Ensure adequate ventilation and follow the detailed spill cleanup protocol outlined below. |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown- Chemical Splash Goggles | Handle contaminated waste with caution to avoid secondary exposure.[6] |
Operational Plan for Handling this compound
A systematic workflow is essential for minimizing exposure risks and maintaining the integrity of your research.
Emergency Protocol: this compound Spill Cleanup
In the event of a spill, a prompt and organized response is crucial to mitigate exposure and contamination.
Waste Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[6] All materials that have come into contact with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, gowns, weigh boats, pipette tips, and wipes must be collected in a designated, labeled hazardous waste container. |
| Liquid Waste | Unused or waste solutions of this compound should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound." Follow your institution's specific guidelines for the final disposal of chemical waste.
By adhering to these safety and logistical protocols, researchers can confidently and safely utilize this compound in their work, fostering a secure and productive research environment.
References
- 1. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound NB - Nordmark Pharma GmbH [nordmark-pharma.de]
- 4. クロストリパイン Clostridium histolyticum由来 ≥20 units/mg solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. amano-enzyme.com [amano-enzyme.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
